Product packaging for 2-Methoxy-3-octadecoxypropan-1-ol(Cat. No.:CAS No. 84337-43-9)

2-Methoxy-3-octadecoxypropan-1-ol

Katalognummer: B054414
CAS-Nummer: 84337-43-9
Molekulargewicht: 358.6 g/mol
InChI-Schlüssel: JWBOVDKFGDXGCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Methoxy-3-octadecoxypropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C22H46O3 and its molecular weight is 358.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanol, 2-methoxy-3-(octadecyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46O3 B054414 2-Methoxy-3-octadecoxypropan-1-ol CAS No. 84337-43-9

Eigenschaften

IUPAC Name

2-methoxy-3-octadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOVDKFGDXGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319792
Record name 1-Propanol, 2-methoxy-3-(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84337-43-9
Record name NSC350624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-methoxy-3-(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-3-octadecoxypropan-1-ol, a complex ether lipid. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound. The information is curated for professionals in the fields of chemical synthesis, drug development, and lipid research.

Introduction

This compound, also known as 1-O-octadecyl-2-O-methyl-sn-glycerol, belongs to the class of ether lipids. These lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, which imparts distinct chemical and physical properties compared to their ester-linked counterparts. Ether lipids are of significant interest in biomedical research due to their roles in cellular signaling, membrane structure, and their potential as therapeutic agents. This guide provides a detailed methodology for the synthesis and characterization of this specific ether lipid.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a chiral precursor to ensure the desired stereochemistry. A plausible and efficient synthetic route is outlined below, adapted from established methods for analogous ether lipids.

Synthetic Pathway

The synthesis initiates with a protected chiral glycerol derivative, which allows for regioselective modifications at the different hydroxyl positions. The key steps involve the introduction of the long-chain octadecyl ether at the sn-1 position, methylation of the sn-2 hydroxyl group, and subsequent deprotection to yield the final product.

Synthesis_Pathway A 3-O-(4-methoxyphenyl)-sn-glycerol B 1-O-Octadecyl-3-O-(4-methoxyphenyl)-sn-glycerol A->B  1-Bromooctadecane,  NaH, DMF   C 1-O-Octadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol B->C  Methyl Iodide,  NaH, DMF   D This compound C->D  CAN,  Acetonitrile/Water  

Caption: Proposed synthetic pathway for this compound.
Experimental Protocols

The following protocols are detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-O-Octadecyl-3-O-(4-methoxyphenyl)-sn-glycerol

  • Materials: 3-O-(4-methoxyphenyl)-sn-glycerol, Sodium hydride (NaH, 60% dispersion in mineral oil), 1-Bromooctadecane, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 3-O-(4-methoxyphenyl)-sn-glycerol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 1-bromooctadecane dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-O-Octadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol

  • Materials: 1-O-Octadecyl-3-O-(4-methoxyphenyl)-sn-glycerol, Sodium hydride (NaH), Methyl iodide, Anhydrous DMF.

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous DMF and cool to 0 °C under an inert atmosphere.

    • Add sodium hydride portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Add methyl iodide dropwise and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Quench the reaction with methanol at 0 °C, followed by the addition of water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic phase, dry, and concentrate as described in Step 1.

    • Purify the product by silica gel chromatography.

Step 3: Deprotection to Yield this compound

  • Materials: 1-O-Octadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol, Ceric ammonium nitrate (CAN), Acetonitrile, Water.

  • Procedure:

    • Dissolve the methylated intermediate in a mixture of acetonitrile and water (e.g., 9:1 v/v).

    • Cool the solution to 0 °C and add ceric ammonium nitrate in portions.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Upon completion, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final product by column chromatography to obtain this compound as a pure compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected quantitative data from various analytical techniques.

Parameter Expected Value
Molecular Formula C₂₂H₄₆O₃
Molecular Weight 358.6 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, ppm) δ 3.65-3.80 (m, 2H, -CH₂OH), 3.55-3.65 (m, 1H, -CH(OCH₃)-), 3.50 (s, 3H, -OCH₃), 3.40-3.50 (t, 2H, -O-CH₂-alkyl), 2.0-2.2 (br s, 1H, -OH), 1.50-1.60 (m, 2H, -O-CH₂-CH₂-), 1.20-1.40 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 79.0 (-CH(OCH₃)-), 72.0 (-O-CH₂-alkyl), 70.5 (-CH₂-O-alkyl), 64.0 (-CH₂OH), 58.0 (-OCH₃), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.2, 22.7 (alkyl chain -CH₂-), 14.1 (alkyl -CH₃)
Infrared (IR, cm⁻¹) 3400 (br, O-H stretch), 2920, 2850 (C-H stretch), 1115 (C-O-C stretch)
Mass Spectrometry (ESI-MS) m/z: 359.3 [M+H]⁺, 381.3 [M+Na]⁺

Experimental Workflows and Signaling Pathways

The synthesis and purification of this compound follow a structured workflow to ensure high purity and yield.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Protected Glycerol Step1 Step 1: Alkylation (sn-1) Start->Step1 Step2 Step 2: Methylation (sn-2) Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Crude Crude Product Step3->Crude Purify Column Chromatography Crude->Purify Characterize Spectroscopic Analysis Purify->Characterize Final Pure Product Characterize->Final

Caption: General workflow for the synthesis and purification process.

While the direct signaling pathways of this compound are not extensively documented, its structural similarity to other bioactive ether lipids suggests potential involvement in pathways related to cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway cluster_inhibition Potential Inhibition EGFR Growth Factor Receptor PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival EtherLipid 2-Methoxy-3- octadecoxypropan-1-ol EtherLipid->Akt ?

Caption: Hypothetical signaling pathway interaction based on related ether lipids.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of complex lipids and for those in the pharmaceutical industry exploring the therapeutic potential of novel ether lipids. The methodologies described herein are based on established chemical principles and can be adapted for the synthesis of other related lipid analogs.

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-octadecoxypropan-1-ol is a monoalkoxy glycerol ether, a class of lipids known for their diverse biological activities. This technical guide provides a detailed overview of its physicochemical properties, offering a valuable resource for researchers in drug development and the life sciences. Due to the limited availability of direct experimental data for this specific molecule, this guide combines calculated values with established experimental protocols for analogous long-chain alkoxypropanols. Furthermore, it explores the potential biological significance and associated signaling pathways based on the broader class of ether lipids.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available calculated and predicted properties. It is crucial to note that these values should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₂₂H₄₆O₃--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 358.60 g/mol --INVALID-LINK--[1], --INVALID-LINK--[3]
Calculated Density 0.891 g/cm³--INVALID-LINK--[1]
Calculated Boiling Point 457.49 °C at 760 mmHg--INVALID-LINK--[1]
Calculated Flash Point 230.482 °C--INVALID-LINK--[1]
Predicted XlogP 8.1--INVALID-LINK--[2]
Predicted pKa (Alcohol) ~16Inferred from typical pKa of primary alcohols[4]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to determine the key physicochemical properties of this compound.

Synthesis and Purification

A general method for the synthesis of monoalkyl glycerol ethers involves the Williamson ether synthesis.

G cluster_0 Synthesis Workflow Start Start Reactants Glycerol derivative (e.g., Solketal) + 1-Bromooctadecane Start->Reactants Reaction Williamson Ether Synthesis (Base, e.g., NaH in THF) Reactants->Reaction Workup Quench reaction (e.g., with water) Extract with organic solvent Reaction->Workup Purification Silica gel column chromatography Workup->Purification Characterization NMR, Mass Spectrometry, FT-IR Purification->Characterization Deprotection Acidic hydrolysis to remove protecting group Characterization->Deprotection Final_Purification Recrystallization or Chromatography Deprotection->Final_Purification Final_Product This compound Final_Purification->Final_Product G cluster_0 Potential Signaling Pathway Involvement of Ether Lipids EtherLipid This compound (as an Ether Lipid Analog) Membrane Cell Membrane Integration EtherLipid->Membrane Apoptosis Apoptosis EtherLipid->Apoptosis Induction? ImmuneResponse Immune Response Modulation EtherLipid->ImmuneResponse Stimulation? PKC Protein Kinase C (PKC) Membrane->PKC Inhibition PLC Phospholipase C (PLC) Membrane->PLC Modulation Proliferation Cell Proliferation PKC->Proliferation Inhibition PLC->Proliferation Modulation

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Glycerol Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel glycerol ether lipids. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in lipidomics, drug discovery, and the study of cellular signaling. This document details the latest methodologies for extraction and analysis, presents quantitative data on the distribution of these lipids, and explores their roles in critical signaling pathways.

Introduction to Glycerol Ether Lipids

Glycerol ether lipids are a unique class of lipids characterized by an ether linkage between a fatty alcohol and the glycerol backbone at the sn-1 position. This contrasts with the more common ester linkage found in glycerolipids. This structural difference confers unique physicochemical properties to ether lipids, influencing membrane fluidity, signal transduction, and cellular protection against oxidative stress.[1] Novel glycerol ether lipids are continuously being discovered, particularly in organisms from extreme environments such as marine sponges and archaea.[2][3] These novel compounds exhibit a wide range of biological activities, including cytotoxic and anticancer properties, making them promising candidates for drug development.[2][4]

Ether lipids are broadly classified into two main types: plasmalogens, which possess a vinyl-ether bond at the sn-1 position, and plasmanyl lipids, which have an alkyl-ether bond.[5] Their biosynthesis is a complex process that begins in the peroxisome, a key organelle in lipid metabolism.[6] Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer and neurological disorders.[7]

Data Presentation: Quantitative Distribution of Glycerol Ether Lipids

The following tables summarize the quantitative distribution of various glycerol ether lipids across different biological samples, providing a comparative overview for researchers.

Table 1: Ether Lipid Composition in Various Cancer Cell Lines

Cell LineCancer TypeTotal Ether Phospholipid (% of Total Phospholipid)Reference
MCF-7Breast AdenocarcinomaLow[8]
T84Colon CarcinomaHigh[8]
Malme-3MMelanomaIntermediate[8]
A427Lung CarcinomaIntermediate[8]
A549Lung CarcinomaIntermediate[8]
HT-29Colorectal AdenocarcinomaPhosphatidylethanolamine ether (~7.75 mol%)[9]
MDA-MB-231Breast AdenocarcinomaPhosphatidylethanolamine ether (~7.75 mol%)[9]

Table 2: Plasmalogen Content in Mammalian Tissues

TissueSpeciesPlasmalogen Content (nmol/g wet weight)Reference
Prefrontal Cortex (Control)HumanPlasmenylcholine: 4061[10]
Prefrontal Cortex (Alzheimer's Disease)HumanPlasmenylcholine: 1111[10]
BrainHumanHigh levels of N-acyl ethanolamine plasmalogen[11]
HeartHumanHigh levels of ether lipids[1]
SpleenHumanHigh levels of ether lipids[1]
White Blood CellsHumanHigh levels of ether lipids[1]
LiverHumanLow levels of ether lipids[1]

Table 3: Ether Lipid Composition in Marine Invertebrates

SpeciesPhylumDominant Ether Lipid ClassesKey FindingsReference
Guitarra abbottiPorifera (Sponge)1-O-alkyl-sn-glycerol ethers (AGEs)Isolation of six new cytotoxic AGEs.[2][12]
Meretrix lyrataMollusca (Clam)Monoalkyl diacylglycerol (MADAG)MADAG at 1.3% of total lipids.[13]
Cucumaria frondosaEchinodermata (Sea Cucumber)Diacylglyceryl ethers (DAGE), Monoacylglycerol ethers (MAGE)DAGE up to 55% of total lipids in winter.[14]
Various SpongesPoriferaPhosphatidylethanolamine (PE), Phosphatidylcholine (PC)PC is the major phospholipid class in many species.[15][16]
Various MusselsMolluscaPlasmalogens (ethanolamine)18:0 chain dominates ether phospholipids.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of novel glycerol ether lipids.

Lipid Extraction

The initial step in isolating glycerol ether lipids is the extraction of total lipids from the biological sample. The Folch and Bligh & Dyer methods are the most commonly used protocols.

Protocol 1: Modified Folch Lipid Extraction

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume (i.e., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.[17]

  • Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.[17]

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the collected liquid phase. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[17]

  • Phase Separation: The mixture will separate into two phases: an upper methanol/water phase and a lower chloroform phase containing the lipids.

  • Lipid Recovery: Carefully remove the upper phase. The lower chloroform phase, which contains the total lipid extract, can be evaporated under a stream of nitrogen to obtain the dried lipid residue.[17]

Protocol 2: Bligh & Dyer Lipid Extraction

  • Sample Preparation: For every 1 mL of aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.[18]

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex again. Then, add 1.25 mL of distilled water and vortex for the final time.[18]

  • Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes to achieve a clear separation of the two phases.[18]

  • Lipid Recovery: The bottom organic phase contains the lipids. Carefully aspirate this lower phase using a Pasteur pipette. For a cleaner preparation, this extracted phase can be washed with a pre-prepared "authentic upper phase" (the upper phase from a blank extraction with water instead of a sample).[18]

Lipid Separation by Chromatography

Following extraction, chromatographic techniques are employed to separate the complex lipid mixture into different classes.

Protocol 3: Thin Layer Chromatography (TLC) for Neutral Lipids

  • Plate Preparation: Use a silica gel 60 TLC plate. Mark an origin line with a pencil approximately 2 cm from the bottom.[19]

  • Sample Application: Spot the lipid extract (dissolved in a small amount of chloroform:methanol 2:1) onto the origin line using a capillary tube or microsyringe.[15]

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v). Allow the solvent front to migrate up the plate until it is about 1 cm from the top.[20]

  • Visualization: Remove the plate from the chamber and allow it to dry. Visualize the separated lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a fluorescent dye like primuline and viewing under UV light.[3][15] Neutral lipids will migrate further up the plate than polar lipids.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Ether Phospholipids

  • Column and Mobile Phase: Utilize a diol column (e.g., Nucleosil 100-5 OH). Use a gradient elution with two mobile phases:

    • Mobile Phase A: Acetonitrile with 53 mM formic acid (pH 4.5).

    • Mobile Phase B: Water with 60 mM ammonium formate and 53 mM formic acid (pH 3.64).[14]

  • Gradient Program: A typical gradient could be: 90% A for 2 minutes, then a linear gradient to 70% A over 13 minutes, hold at 70% A for 2 minutes, and then return to 90% A to re-equilibrate the column.[14]

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.[14]

Structural Characterization

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ether Phospholipid Analysis

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent such as a 1:1 chloroform:methanol mixture.[7]

  • LC Separation: Use an appropriate HPLC or UPLC system with a column suitable for lipid separation (e.g., a C18 or diol column) coupled to a tandem mass spectrometer.[21]

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species. Use collision-induced dissociation (CID) to fragment the parent ions and obtain characteristic fragment ions that allow for the identification of the head group, and the alkyl/alkenyl and acyl chains.[18]

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Sample Preparation: Dissolve a purified lipid sample (typically >1 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[22]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information on the protons in the molecule, allowing for the identification of the glycerol backbone, the ether or vinyl-ether linkage, and the fatty acid chains.

    • ¹³C NMR provides information on the carbon skeleton of the lipid.[22]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete structure of a novel lipid.[22]

Signaling Pathways and Experimental Workflows

Glycerol ether lipids are not merely structural components of membranes; they are also key players in a variety of cellular signaling pathways.

Ether Lipid Biosynthesis

The biosynthesis of ether lipids is a multi-step process that initiates in the peroxisome and is completed in the endoplasmic reticulum.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum G3P Glycerol-3-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP GPD1 Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Alkyl_DAG 1-Alkyl-2-Acyl-Glycerol Alkyl_G3P->Alkyl_DAG Plasmanyl_PE Plasmanyl- Phosphatidylethanolamine Alkyl_DAG->Plasmanyl_PE PAF Platelet-Activating Factor (PAF) Alkyl_DAG->PAF Plasmenyl_PE Plasmenyl- Phosphatidylethanolamine (Plasmalogen) Plasmanyl_PE->Plasmenyl_PE Plasmalogen Synthase PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Ca_release->PKC_activation MAPK_pathway MAPK Pathway (e.g., ERK) PKC_activation->MAPK_pathway Cellular_Response Cellular Responses (Inflammation, etc.) MAPK_pathway->Cellular_Response PKC_Regulation DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates Alkylglycerol Alkylglycerol Alkylglycerol->PKC inhibits PKC_active Active PKC Downstream_Signaling Downstream Signaling PKC_active->Downstream_Signaling MAPK_Regulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf-1 Ras->Raf recruits and activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Ether_Lipid Antitumor Ether Lipid (e.g., Edelfosine) Ether_Lipid->Raf inhibits association with Ras Experimental_Workflow Sample Biological Sample (e.g., Marine Sponge) Extraction Total Lipid Extraction (Folch/Bligh & Dyer) Sample->Extraction Separation Chromatographic Separation (TLC, HPLC) Extraction->Separation Screening Bioactivity Screening (e.g., Cytotoxicity Assay) Separation->Screening Identification Identification of Bioactive Fractions Screening->Identification Purification Purification of Novel Compounds Identification->Purification Structure_Elucidation Structural Elucidation (LC-MS/MS, NMR) Purification->Structure_Elucidation Final_Structure Novel Glycerol Ether Lipid Structure Structure_Elucidation->Final_Structure

References

The Core of Mammalian Ether Lipid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of ether lipid metabolism. Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes and play critical roles in cell signaling, membrane trafficking, and protection against oxidative stress.[1][2] Dysregulation of their biosynthesis is implicated in severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome, as well as in the pathology of cancer and neurodegenerative diseases.[3] This document provides a detailed overview of the core biosynthetic pathways in mammalian cells, summarizes available quantitative data, presents detailed experimental protocols for key enzymes, and includes visual diagrams to facilitate a deeper understanding of this vital metabolic network.

The Ether Lipid Biosynthetic Pathway: A Two-Organelle Process

The synthesis of ether lipids in mammalian cells is a coordinated process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][2] The initial, indispensable steps that form the characteristic ether bond occur exclusively within the peroxisomes.[4]

Peroxisomal Reactions: Laying the Foundation

The peroxisomal segment of the pathway utilizes dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, as its initial substrate.[2]

  • Acylation of DHAP: The first committed step is the acylation of DHAP at the sn-1 position by Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetonephosphate acyltransferase (DHAPAT).[5][6] This reaction uses a long-chain acyl-CoA to form 1-acyl-DHAP.[2]

  • Formation of the Ether Bond: The acyl group of 1-acyl-DHAP is then exchanged for a long-chain fatty alcohol in a reaction catalyzed by Alkylglycerone Phosphate Synthase (AGPS) .[7][8] This unique reaction forms the first ether-linked intermediate, 1-alkyl-DHAP.[2]

  • Source of Fatty Alcohols: The long-chain fatty alcohols required by AGPS are generated from the reduction of fatty acyl-CoAs by Fatty Acyl-CoA Reductase 1 (FAR1) and Fatty Acyl-CoA Reductase 2 (FAR2) .[9][10] FAR1 is considered the rate-limiting enzyme in plasmalogen biosynthesis and its stability is regulated by cellular plasmalogen levels through a negative feedback mechanism.[10]

  • Reduction to a Lysophosphatidic Acid Analog: The final peroxisomal step is the reduction of the keto group at the sn-2 position of 1-alkyl-DHAP by Acyl/Alkyl Dihydroxyacetone Phosphate Reductase (AADHAPR) . This produces 1-O-alkyl-glycerol-3-phosphate (AGP), the precursor that is then transported to the ER for further modifications.[2]

Endoplasmic Reticulum Reactions: Maturation and Diversification

The subsequent reactions in the ER modify the ether lipid backbone and add various headgroups to generate the final ether phospholipid species.

  • Acylation at the sn-2 Position: In the ER, an acyl group, often a polyunsaturated fatty acid (PUFA) like arachidonic acid or docosahexaenoic acid, is attached to the sn-2 position of AGP by an acyltransferase.

  • Headgroup Addition: The phosphate group is removed, and a polar headgroup, such as ethanolamine or choline, is added to the sn-3 position to form plasmanyl-ethanolamine or plasmanyl-choline.

  • Formation of the Vinyl-Ether Bond (Plasmalogens): For the synthesis of plasmalogens, the most abundant class of ether lipids in many tissues, the final step is the introduction of a double bond at the C1-C2 position of the alkyl chain. This desaturation reaction is catalyzed by Plasmanylethanolamine Desaturase (PEDS1) , also known as TMEM189, to form the characteristic vinyl-ether bond.[11][12][13][14]

Quantitative Data in Ether Lipid Biosynthesis

Quantitative analysis of ether lipid content and the kinetic properties of the biosynthetic enzymes are crucial for understanding the regulation of this pathway and its alterations in disease.

Abundance of Ether Lipids in Mammalian Tissues

The distribution of ether lipids, particularly plasmalogens, varies significantly across different mammalian tissues. Tissues with high electrical activity, such as the brain and heart, are particularly enriched in these lipids.

TissueEther Lipid SubclassAbundance (% of Phospholipid Class or Total Phospholipids)SpeciesReference(s)
Human Brain (Gray Matter) Plasmenylethanolamine~70% of GPEtnHuman[15]
Human Brain (White Matter) Plasmenylethanolamine~80-90% of GPEtnHuman[15]
Human Heart Plasmenylcholine~30-40% of GPChoHuman[1]
Human Myelin Plasmenylethanolamineup to 70% of ethanolamine glycerophospholipidsHuman[1]
Mouse Cerebrum Total Ether Lipids22.1% of total PC and PEMouse[6]
Mouse Cerebellum Total Ether Lipids19.9% of total PC and PEMouse[6]
Mouse Liver Total Ether Lipids0.7% of total PC and PEMouse[6]

GPEtn: Glycerophosphoethanolamine; GPCho: Glycerophosphocholine; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine

Enzyme Kinetics
EnzymeSubstrate(s)KmVmaxOrganism/SourceReference(s)
GNPAT Palmitoyl-CoAData not readily availableData not readily availableGuinea Pig Liver
DHAPData not readily availableData not readily availableGuinea Pig Liver
AGPS HexadecanolData not readily availableData not readily availableGuinea Pig Liver
Palmitoyl-DHAPData not readily availableData not readily availableGuinea Pig Liver
FAR1 Hexadecanoyl-CoAData not readily availableData not readily availableHuman
NADPHData not readily availableData not readily availableHuman
PEDS1 PlasmanylethanolamineData not readily availableData not readily availableHuman/Mouse

Note: The lack of readily available Km and Vmax values in the literature highlights a significant gap in the understanding of the quantitative aspects of ether lipid biosynthesis and presents an opportunity for future research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the ether lipid biosynthetic pathway.

GNPAT (Dihydroxyacetonephosphate Acyltransferase) Activity Assay

This assay measures the acylation of DHAP by GNPAT using a radiolabeled acyl-CoA substrate.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 8.3 mM NaF, 1 mg/mL fatty acid-free BSA

  • [¹⁴C]-Palmitoyl-CoA (or other radiolabeled acyl-CoA)

  • Dihydroxyacetone phosphate (DHAP)

  • Organic solvent for extraction (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin-Layer Chromatography (TLC) plates and developing solvent system

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, a defined concentration of DHAP, and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA to a final concentration of, for example, 60 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl).

  • Extract the lipids by adding an organic solvent mixture (e.g., chloroform:methanol). Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product (1-acyl-DHAP) from the unreacted substrate.

  • Visualize the radioactive spots by autoradiography or scrape the corresponding silica from the plate.

  • Quantify the radioactivity of the product spot using liquid scintillation counting.

  • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

AGPS (Alkylglycerone Phosphate Synthase) Activity Assay

This assay measures the formation of the ether bond by AGPS using a radiolabeled fatty alcohol and an acyl-DHAP substrate.

Materials:

  • Enzyme source (e.g., purified AGPS)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.2), 50 mM NaF, 0.1% (w/v) Triton X-100

  • Palmitoyl-DHAP (or other acyl-DHAP)

  • [¹⁴C]-Hexadecanol (or other radiolabeled fatty alcohol)

  • DEAE-cellulose filter discs

  • Wash buffers (e.g., ethanol, water)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a total volume of 100 µL at 36°C, containing the assay buffer, 500 nM AGPS, 100 µM palmitoyl-DHAP, and 96 µM [1-¹⁴C]hexadecanol.

  • Initiate the reaction by adding one of the substrates (e.g., the enzyme or [1-¹⁴C]hexadecanol).

  • At various time points, withdraw 10 µL aliquots of the reaction mixture.

  • Spot the aliquots onto DEAE cellulose disks. The phosphate group of the product, [1-¹⁴C]hexadecyl-DHAP, will bind to the DEAE cellulose.

  • Wash the disks to remove unreacted [1-¹⁴C]hexadecanol.

  • Place the washed disks in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter to determine the amount of [1-¹⁴C]hexadecyl-DHAP formed over time.

  • Calculate the enzyme activity based on the rate of product formation.

Quantification of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed profiling and quantification of ether lipid species.

Workflow:

  • Lipid Extraction:

    • Homogenize tissue or cell samples in a suitable solvent, such as methanol.

    • Perform a Bligh-Dyer or a modified Folch extraction using chloroform, methanol, and water to separate the lipid-containing organic phase.

    • Include an internal standard cocktail containing deuterated or odd-chain ether lipid species for accurate quantification.

  • Liquid Chromatography (LC) Separation:

    • Employ a reversed-phase C18 or C30 column for separation.

    • Use a gradient elution with a mobile phase system typically consisting of acetonitrile, isopropanol, and water with additives like ammonium formate or formic acid to improve ionization.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Utilize electrospray ionization (ESI) in both positive and negative ion modes.

    • In positive ion mode, ether-linked phosphatidylcholines often produce a characteristic neutral loss of the headgroup.

    • In negative ion mode, fragmentation can provide information about the fatty acyl chain at the sn-2 position.

    • Employ multiple reaction monitoring (MRM) or precursor ion scanning for targeted quantification of specific ether lipid species.

  • Data Analysis:

    • Identify lipid species based on their retention time and specific MS/MS fragmentation patterns.

    • Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core ether lipid biosynthetic pathway and a logical workflow for investigating its regulation.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->GNPAT FAR FAR1/2 Acyl_CoA->FAR Acyl_DHAP 1-Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS Alkyl_DHAP 1-Alkyl-DHAP AGPS->Alkyl_DHAP AADHAPR AADHAPR Alkyl_DHAP->AADHAPR FAR->Fatty_Alcohol AGP 1-O-Alkyl-Glycerol-3-P (AGP) AADHAPR->AGP AGP->AGP_ER Transport Acyltransferase Acyltransferase AGP_ER->Acyltransferase Alkyl_Acyl_GP 1-O-Alkyl-2-Acyl-Glycerol-3-P Acyltransferase->Alkyl_Acyl_GP Phosphatase Phosphatase Alkyl_Acyl_GP->Phosphatase Alkyl_Acyl_G 1-O-Alkyl-2-Acyl-Glycerol Phosphatase->Alkyl_Acyl_G Phosphotransferase Phosphotransferase Alkyl_Acyl_G->Phosphotransferase Plasmanyl_PE Plasmanyl- Ethanolamine Phosphotransferase->Plasmanyl_PE PEDS1 PEDS1 (TMEM189) Plasmanyl_PE->PEDS1 Plasmenyl_PE Plasmenyl- Ethanolamine (Plasmalogen) PEDS1->Plasmenyl_PE Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Analysis MS/MS Analysis (ESI+, ESI-) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Lipid_Identification Lipid Identification (MS/MS Spectra) Peak_Integration->Lipid_Identification Quantification Quantification (Internal Standards) Lipid_Identification->Quantification Final_Results Final_Results Quantification->Final_Results Final Results (Lipid Profile)

References

The Pivotal Role of 1-O-Alkyl-Glycerols in Membrane Architecture and Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the function of 1-O-alkyl-glycerols, a key subclass of ether lipids, in modulating the structure and fluidity of cellular membranes. Ether lipids, characterized by an ether linkage at the sn-1 position of the glycerol backbone, exhibit distinct biophysical properties compared to their more abundant ester-linked counterparts. These differences have profound implications for membrane stability, permeability, and the regulation of transmembrane signaling pathways. This document details the biosynthesis of 1-O-alkyl-glycerols, their impact on membrane biophysics with supporting quantitative data, their role in critical signaling cascades, and detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers investigating membrane biology and for professionals in drug development targeting membrane-associated processes.

Introduction: The Structural Significance of the Ether Linkage

Glycerophospholipids are the fundamental building blocks of cellular membranes. The nature of the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone delineates two major classes: ester-linked and ether-linked phospholipids. While ester-linked phospholipids, or diacyl phospholipids, are the most common type in mammalian cells, ether-linked phospholipids, including 1-O-alkyl-glycerols, play critical roles in various cellular functions.[1]

The defining feature of 1-O-alkyl-glycerols is the presence of a fatty alcohol attached to the sn-1 position of the glycerol backbone via an ether bond.[1] This seemingly subtle variation from the ester bond results in significant alterations to the molecule's three-dimensional structure and its interactions with neighboring lipids and proteins. The absence of a carbonyl group at the sn-1 position in ether lipids allows for a more compact and ordered arrangement of the hydrocarbon chains within the lipid bilayer.[1] This increased packing density has significant consequences for membrane fluidity, stability, and the formation of specialized membrane domains such as lipid rafts.

Biosynthesis of 1-O-Alkyl-Glycerols: A Peroxisomal Affair

The initial and rate-limiting steps of 1-O-alkyl-glycerol biosynthesis are compartmentalized within the peroxisomes, distinguishing them from the endoplasmic reticulum (ER)-centric synthesis of ester-linked phospholipids.[2] This spatial separation underscores the unique regulatory mechanisms governing ether lipid metabolism.

The biosynthetic pathway begins with the acylation of dihydroxyacetone phosphate (DHAP) by the peroxisomal enzyme glyceronephosphate O-acyltransferase (GNPAT) to form 1-acyl-DHAP.[3] Subsequently, alkylglycerone phosphate synthase (AGPS), another peroxisomal enzyme, exchanges the acyl group for a long-chain fatty alcohol, forming the characteristic ether bond and yielding 1-alkyl-dihydroxyacetone phosphate (1-alkyl-DHAP).[3] The fatty alcohols required for this step are produced by the reduction of fatty acyl-CoAs.

Following its formation in the peroxisome, 1-alkyl-DHAP is reduced to 1-O-alkyl-glycerol-3-phosphate by an NADPH-dependent reductase. This intermediate is then transported to the endoplasmic reticulum for the subsequent steps of phospholipid headgroup attachment and acyl chain modifications, ultimately leading to the formation of mature ether phospholipids such as 1-O-alkyl-phosphatidylcholine and 1-O-alkyl-phosphatidylethanolamine.

Biosynthesis of 1-O-Alkyl-Glycerols cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP Alkyl_G3P 1-O-Alkyl-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P NADPH-dependent reductase Alkyl_Acyl_Glycerol 1-O-Alkyl-2-Acyl-Glycerol Alkyl_G3P->Alkyl_Acyl_Glycerol Acyltransferase Ether_Phospholipid Mature Ether Phospholipid Alkyl_Acyl_Glycerol->Ether_Phospholipid Headgroup attachment Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DHAP GNPAT Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Acyl_DHAP AGPS

Biosynthesis of 1-O-Alkyl-Glycerols

Impact on Membrane Structure and Fluidity: A Quantitative Comparison

The presence of 1-O-alkyl-glycerols significantly alters the biophysical properties of the lipid bilayer. The absence of the carbonyl oxygen at the sn-1 position allows for tighter packing of the acyl chains, leading to a more ordered and less fluid membrane environment compared to membranes composed solely of diacyl phospholipids.[2] This effect is, however, complex and can be modulated by the nature of the acyl chain at the sn-2 position and the presence of other membrane components like cholesterol.

Biophysical ParameterDiacyl Phospholipid (e.g., DPPC)Ether Phospholipid (e.g., DHPC)Reference(s)
Area per Lipid (Ų) ~63~65.1[4]
Membrane Thickness (Å) ~44 (gel phase)~47.8 (interdigitated gel phase)[5][6]
Bending Modulus (Kc) (x 10-20 J) Higher4.2[4]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) (°C) Varies with acyl chainGenerally higher for saturated chains[7][8]
Water Permeability (Pf) (cm/s) 0.027 (at 50°C)0.022 (at 48°C)[4]

DPPC: Dipalmitoylphosphatidylcholine; DHPC: Dihexadecylphosphatidylcholine

Role in Cellular Signaling

1-O-alkyl-glycerols are not merely structural components; they are also precursors to potent signaling molecules and can directly modulate the activity of membrane-associated enzymes.

Precursor to Platelet-Activating Factor (PAF)

1-O-alkyl-glycerols are key intermediates in the biosynthesis of Platelet-Activating Factor (PAF), a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[9] The synthesis of PAF from 1-O-alkyl-glycerol derivatives involves the acetylation of the sn-2 position. The binding of PAF to its G-protein coupled receptor (GPCR) on the surface of target cells initiates a signaling cascade that often involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]

PAF Signaling Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq protein PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) PKC->Cellular_Response phosphorylates targets

Platelet-Activating Factor (PAF) Signaling Pathway
Modulation of Protein Kinase C (PKC) Activity

Beyond their role as PAF precursors, 1-O-alkyl-glycerols can directly influence the activity of Protein Kinase C (PKC), a family of enzymes crucial for regulating numerous cellular processes. Some studies suggest that certain 1-O-alkyl-glycerols can inhibit the activation of PKC by diacylglycerol (DAG).[11] This inhibitory effect may be a mechanism to fine-tune cellular responses to stimuli that lead to DAG production. The ability of 1-O-alkyl-glycerols to modulate PKC activity highlights their importance in maintaining cellular homeostasis and suggests potential therapeutic applications in diseases characterized by aberrant PKC signaling.

PKC Modulation by 1-O-Alkyl-Glycerols DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates Alkylglycerol 1-O-Alkyl-Glycerol Alkylglycerol->PKC inhibits Phosphorylation Substrate Phosphorylation PKC->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Modulation of PKC Activity by 1-O-Alkyl-Glycerols

Experimental Protocols

A variety of biophysical and analytical techniques are employed to study the role of 1-O-alkyl-glycerols in membranes. Below are detailed methodologies for key experiments.

Lipid Extraction: Bligh-Dyer Method

This method is widely used for the total extraction of lipids from biological samples.[1][12][13][14][15]

Materials:

  • Chloroform

  • Methanol

  • Deionized water or 0.9% NaCl solution

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 15-20 minutes to ensure thorough mixing and lipid extraction.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of deionized water (or saline solution) and vortex for another minute.

  • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Three phases will be observed: an upper aqueous phase, a lower organic phase containing the lipids, and a protein disk at the interface.

  • Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein disk and the upper phase.

  • The collected lipid extract can then be dried under a stream of nitrogen and redissolved in a suitable solvent for further analysis.

Lipid Extraction Workflow Start Sample (Cells/Tissue) Add_Solvents Add Chloroform: Methanol:Water Start->Add_Solvents Vortex Vortex Add_Solvents->Vortex Centrifuge Centrifuge Vortex->Centrifuge Phase_Separation Phase Separation Centrifuge->Phase_Separation Collect_Lower_Phase Collect Lower Organic Phase Phase_Separation->Collect_Lower_Phase Aqueous (upper) Protein (middle) Organic (lower) Dry_and_Resuspend Dry and Resuspend Lipid Extract Collect_Lower_Phase->Dry_and_Resuspend End Analysis Dry_and_Resuspend->End

Lipid Extraction Workflow using the Bligh-Dyer Method
Membrane Fluidity Assessment: Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common method to assess membrane fluidity.[16][17][18][19][20] A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Materials:

  • Liposomes or cell membranes containing 1-O-alkyl-glycerols

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Fluorometer equipped with polarizers

Procedure:

  • Prepare a suspension of liposomes or membranes in buffer at the desired concentration.

  • Add the DPH stock solution to the suspension to a final concentration of approximately 1 µM. The final concentration of the organic solvent should be less than 0.1%.

  • Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow the DPH to partition into the lipid bilayers.

  • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. A correction factor (G factor = IHV / IHH) should be determined using horizontally polarized excitation light.

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Compare the anisotropy values of membranes with and without 1-O-alkyl-glycerols to determine the effect on membrane fluidity.

Phase Transition Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the determination of the gel-to-liquid crystalline phase transition temperature (Tm).[21][22][23][24][25]

Materials:

  • Hydrated lipid sample (e.g., multilamellar vesicles) in a suitable buffer

  • Differential scanning calorimeter

Procedure:

  • Prepare a concentrated suspension of the lipid vesicles (typically 1-10 mg/mL).

  • Accurately load a known amount of the lipid suspension into a DSC sample pan. Load an equal volume of buffer into the reference pan.

  • Seal the pans hermetically.

  • Place the sample and reference pans in the calorimeter.

  • Equilibrate the system at a temperature below the expected Tm.

  • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

  • Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

  • Analyze the thermogram to determine the Tm, the enthalpy of the transition (ΔH), and the cooperativity of the transition (peak width at half-height).

Structural Analysis: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the structure, dynamics, and orientation of lipids within a bilayer.[26][27][28][29][30]

Materials:

  • Lipid sample (e.g., multilamellar vesicles or oriented bilayers) containing 1-O-alkyl-glycerols, potentially with isotopic labels (e.g., ²H, ¹³C, ³¹P).

  • Solid-state NMR spectrometer with appropriate probes.

Procedure:

  • Prepare the lipid sample in the desired form (e.g., hydrated multilamellar vesicles by vortexing and freeze-thaw cycles, or oriented samples on glass plates).

  • Pack the sample into an NMR rotor.

  • Acquire NMR spectra (e.g., ³¹P NMR for headgroup conformation and phase behavior, ²H NMR of deuterated acyl chains for order parameters) under appropriate experimental conditions (e.g., magic-angle spinning for high-resolution spectra of powder samples).

  • Process and analyze the spectra to extract structural and dynamic parameters. For example, the quadrupolar splitting in ²H NMR spectra is directly related to the order parameter of the acyl chains.

Conclusion and Future Directions

1-O-alkyl-glycerols are integral components of cellular membranes that significantly influence their structural organization and fluidity. Their unique biosynthetic pathway, originating in the peroxisomes, and their role as precursors to potent signaling molecules like PAF underscore their importance in cellular physiology. Furthermore, their ability to directly modulate the activity of key signaling enzymes such as PKC highlights their multifaceted functions. The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the intricate roles of these fascinating lipids.

Future research should focus on elucidating the specific interactions of 1-O-alkyl-glycerols with membrane proteins and how these interactions regulate protein function. A deeper understanding of the mechanisms by which 1-O-alkyl-glycerols modulate signaling pathways will be crucial for the development of novel therapeutic strategies targeting diseases associated with aberrant ether lipid metabolism and membrane dysfunction. The continued application of advanced biophysical and analytical techniques will undoubtedly unravel further complexities of 1-O-alkyl-glycerol biology, paving the way for new frontiers in membrane research and drug discovery.

References

The Natural Occurrence of 2-Methoxy Substituted Glycerol Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy substituted glycerol ethers are a unique class of naturally occurring ether lipids. These compounds, characterized by a methoxy group at the second position of the alkyl chain attached to the glycerol backbone, have garnered significant interest in the scientific community due to their diverse biological activities, including anti-tumor and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence, quantitative distribution, and key experimental methodologies related to these fascinating molecules. Furthermore, it delves into the known signaling pathways influenced by these ethers, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

2-Methoxy substituted glycerol ethers are predominantly found in marine organisms, particularly in the liver oils of cartilaginous fish.[3][4] The Greenland shark (Somniosus microcephalus) is a particularly rich source of these compounds.[4][5] In addition to marine sources, these ethers have also been identified in mammalian tissues and fluids, including human and cow's milk, human red bone marrow, and blood plasma, albeit in smaller quantities.[6][7]

The presence of these compounds is not limited to neutral lipids; they are also found in phospholipids.[6] The most common 2-methoxy substituted glycerol ethers possess alkyl chains with 16 or 18 carbon atoms.[6]

Quantitative Data on Natural Occurrence

The following table summarizes the quantitative data on the occurrence of 2-methoxy substituted glycerol ethers in various natural sources.

Natural SourceSample TypeCompound ClassConcentration/PercentageKey Components IdentifiedReference(s)
Greenland Shark (Somniosus microcephalus)Liver OilMethoxy-substituted glycerol ethers~4% (w/w) of total glycerol ethers1-O-(2-methoxyhexadecyl)-glycerol, 1-O-(2-methoxy-4-hexadecenyl)-glycerol, 1-O-(2-methoxy-4-octadecenyl)-glycerol, 1-O-(2-methoxy-4,7,10,13,16,19-docosahexaenyl)-glycerol[4][5]
Various Cartilaginous Fish (Sharks and Ratfish)Liver LipidsMethoxy-glyceryl ethers (MGE)0.1% to 0.3% of lipids; 0.3% to 3.1% of unsaponifiablesSaturated (17.4%-43.3%), Monoenes (46.0%-68.7%), Polyenes (8.2%-19.9%) of C14-C22 alkyl chains
Human, Cow, and Sheep Milk; Human Red Bone Marrow; Blood Plasma; Uterine CarcinomaNeutral Lipids and Phospholipids2-methoxyalkyl glycerolsTrace quantitiesPrincipal components have 16 and 18 carbon atoms in the long hydrocarbon chains[6]
Mixture of Shark and Dogfish Liver OilGlyceryl ether fraction2-methoxy alkylglycerols (MAGs)2 - 4% of the glyceryl ether fractionSaturated (C16:0, C18:0), Monounsaturated (C16:1, C18:1 isomers), Polyunsaturated (C18:3, C22:6)[3]

Experimental Protocols

Isolation and Purification of 2-Methoxy Substituted Glycerol Ethers from Shark Liver Oil

This protocol is a synthesized methodology based on established procedures for the extraction and purification of glycerol ethers.[4]

Objective: To isolate and purify 2-methoxy substituted glycerol ethers from shark liver oil.

Materials:

  • Shark liver oil

  • Ethanolic potassium hydroxide (1 N)

  • Diethyl ether

  • Light petroleum (b.p. 60-80°C)

  • Silicic acid for chromatography

  • Solvents for chromatography (e.g., diethyl ether, light petroleum)

  • Thin-layer chromatography (TLC) plates (Silica Gel G)

  • Developing solvent for TLC (e.g., trimethylpentane:ethyl acetate:methanol mixture)

  • Sulfuric acid (for visualization)

Procedure:

  • Saponification:

    • Reflux the shark liver oil with 1 N ethanolic potassium hydroxide for 1 hour to hydrolyze the ester linkages.

  • Extraction of Unsaponifiable Matter:

    • After cooling, extract the unsaponifiable material, which contains the glycerol ethers, from the reaction mixture using diethyl ether.

  • Column Chromatography on Silicic Acid:

    • Prepare a silicic acid column.

    • Dissolve the dried unsaponifiable material in a small volume of 5% diethyl ether in light petroleum.

    • Apply the sample to the column.

    • Elute with a gradient of diethyl ether in light petroleum. First, elute with 5% diethyl ether in light petroleum to remove less polar compounds like hydrocarbons and cholesterol.

    • Increase the polarity of the eluting solvent (e.g., pure diethyl ether) to elute the glycerol ethers.

    • Collect fractions and monitor the separation using thin-layer chromatography.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on a silica gel G TLC plate.

    • Develop the chromatogram using a suitable solvent system.

    • Visualize the separated lipids by spraying with sulfuric acid and charring. 2-methoxy substituted glycerol ethers are more polar and will have a lower Rf value than unsubstituted glycerol ethers.

  • Further Purification:

    • Pool the fractions containing the 2-methoxy substituted glycerol ethers based on the TLC analysis.

    • If necessary, perform a second round of column chromatography to achieve higher purity.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the GC-MS analysis of 2-methoxy substituted glycerol ethers, often after derivatization.[4][8][9]

Objective: To identify and quantify 2-methoxy substituted glycerol ethers using GC-MS.

Materials:

  • Purified 2-methoxy substituted glycerol ether fraction

  • Derivatization reagents (e.g., for preparing isopropylidene or trimethylsilyl (TMS) derivatives)

  • GC-MS instrument with a suitable capillary column (e.g., polar column)

  • High purity carrier gas (e.g., helium or nitrogen)

Procedure:

  • Derivatization (optional but recommended):

    • To improve volatility and chromatographic separation, convert the glycerol ethers to their isopropylidene or TMS derivatives.

  • GC-MS Analysis:

    • Injector: Set the injector temperature (e.g., 180-250°C).[10]

    • Carrier Gas: Use a constant flow rate of the carrier gas (e.g., 0.8-1.5 ml/min).[10]

    • Oven Temperature Program: Employ a temperature program to separate the different glycerol ether derivatives. A typical program might start at a lower temperature (e.g., 40-80°C) and ramp up to a higher temperature (e.g., 220-240°C).[10]

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-800).

  • Data Analysis:

    • Identify the peaks corresponding to the 2-methoxy substituted glycerol ethers based on their retention times and mass spectra.

    • The mass spectra of these compounds show characteristic fragmentation patterns that can be used for structural elucidation.[4]

    • Quantification can be achieved by using an internal standard and generating a calibration curve.

In Vitro Anti-Tumor Activity Assay

This protocol describes a general method to assess the anti-tumor activity of 2-methoxy substituted glycerol ethers on a cancer cell line.[11]

Objective: To determine the cytotoxic effect of 2-methoxy substituted glycerol ethers on cancer cells.

Materials:

  • Cancer cell line (e.g., Ehrlich ascites carcinoma cells)

  • Cell culture medium and supplements

  • 2-methoxy substituted glycerol ether sample

  • Control vehicle (e.g., DMSO)

  • 96-well plates

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture the cancer cells in appropriate medium under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of the 2-methoxy substituted glycerol ether in cell culture medium.

    • Treat the cells with different concentrations of the compound. Include a vehicle control group.

  • Incubation:

    • Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • At the end of the incubation period, assess cell viability using a standard method like the MTT assay.

  • Data Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Biological Activities

2-Methoxy substituted glycerol ethers and their parent compounds, alkylglycerols, exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Immunomodulatory Effects

Alkylglycerols have been shown to stimulate the immune system.[12][13] They can activate macrophages, enhance the humoral immune response, and stimulate hematopoiesis.[12] The immunomodulatory effects may be linked to the modification of signaling lipids like platelet-activating factor (PAF) and diacylglycerol (DAG).[12]

Immunomodulatory_Effects AKG Alkylglycerols (including 2-methoxy derivatives) Macrophage Macrophage Activation AKG->Macrophage B_Cell B-Cell Proliferation & Maturation AKG->B_Cell Hematopoiesis Stimulation of Hematopoiesis AKG->Hematopoiesis Cytokines Cytokine Production (IL-12, IFN-gamma) Macrophage->Cytokines T_Cell T-Cell Response Cytokines->T_Cell Immune_Response Enhanced Immune Response T_Cell->Immune_Response B_Cell->Immune_Response Hematopoiesis->Immune_Response

Interaction with Protein Kinase C (PKC) Pathway

Some studies suggest that alkyl-linked diglycerides can inhibit the activation of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways.[14] Since 2-methoxy substituted glycerol ethers are structurally related, they may also interact with this pathway, potentially contributing to their anti-tumor effects. However, the ether analogue of DAG has been shown to have an inhibitory effect on PKC in endothelial cells.[13]

PKC_Pathway_Interaction Alkylglycerols Alkylglycerols (including 2-methoxy derivatives) PKC_active PKC_active Alkylglycerols->PKC_active Inhibition Downstream Downstream Signaling PLC PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis DAG->PKC_active PKC_active->Downstream PKC_inactive PKC_inactive PKC_inactive->PKC_active

Biosynthesis of Ether Lipids

The biosynthesis of ether lipids, including the precursors to 2-methoxy substituted glycerol ethers, is a complex process that begins in the peroxisomes. The introduction of the methoxy group is a subsequent modification, though the specific enzymes for this step are not fully characterized.

Ether_Lipid_Biosynthesis DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-O-Alkyl-sn-glycerol-3-phosphate Alkyl_DHAP->Alkyl_G3P Acyl/alkyl-DHAP reductase Alkylglycerol 1-O-Alkyl-sn-glycerol Alkyl_G3P->Alkylglycerol Phosphatase Methoxy_Alkylglycerol 1-O-(2-methoxyalkyl)-sn-glycerol Alkylglycerol->Methoxy_Alkylglycerol Methoxylation (Enzyme unknown)

Conclusion

2-Methoxy substituted glycerol ethers represent a promising area of natural product research. Their unique structural features and significant biological activities warrant further investigation. This technical guide provides a foundational understanding of their natural occurrence, analytical methodologies, and potential mechanisms of action. It is hoped that this resource will aid researchers in their efforts to unlock the full therapeutic potential of these remarkable compounds.

References

An In-depth Technical Guide on the Antioxidant Properties of Saturated Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated ether lipids, a unique class of glycerophospholipids characterized by an alkyl chain linked to the sn-1 position of the glycerol backbone via an ether bond, are increasingly recognized for their significant antioxidant properties. Unlike their more extensively studied vinyl-ether-containing counterparts, plasmalogens, saturated ether lipids such as 1-O-alkyl-glycerols contribute to cellular defense against oxidative stress through distinct, though not entirely elucidated, mechanisms. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activities of saturated ether lipids. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mode of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of these fascinating molecules.

Introduction

Ether lipids are integral components of cellular membranes in various organisms, including mammals.[1] They are broadly classified into two main types: plasmalogens, which possess a vinyl-ether bond at the sn-1 position, and saturated ether lipids (alkyl-acyl-phospholipids), which have a saturated alkyl-ether linkage.[2] While the antioxidant role of plasmalogens is well-documented and primarily attributed to the sacrificial oxidation of the labile vinyl-ether bond, the antioxidant capacity of saturated ether lipids is an emerging area of research.[1][3][4]

Saturated ether lipids, such as 1-O-alkyl-glycerols (e.g., chimyl, batyl, and selachyl alcohols), are precursors in the biosynthesis of more complex ether lipids, including plasmalogens.[5] However, studies suggest that they may also possess intrinsic antioxidant and signaling properties that contribute to cellular protection against oxidative damage.[6] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7] Therefore, understanding the mechanisms by which endogenous molecules like saturated ether lipids contribute to the antioxidant defense system is of paramount importance for the development of novel therapeutic strategies.

This guide will delve into the known antioxidant mechanisms of saturated ether lipids, present the available (though currently limited) quantitative data on their efficacy, provide detailed experimental protocols for assessing their antioxidant properties, and illustrate their involvement in key cellular signaling pathways related to oxidative stress.

Mechanisms of Antioxidant Action

The antioxidant properties of saturated ether lipids are believed to be multifactorial, involving both direct and indirect mechanisms. Unlike plasmalogens, they lack the highly reactive vinyl-ether bond, suggesting that their mode of action is not primarily as sacrificial scavengers of ROS in the same manner.[8]

Indirect Antioxidant Effects:

A significant aspect of the antioxidant function of saturated ether lipids appears to be their ability to modulate endogenous antioxidant defense pathways. Evidence suggests a potential link between ether lipid metabolism and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][9][10] Nrf2 is a master regulator of cellular redox homeostasis, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.[11] While the precise mechanism of Nrf2 activation by saturated ether lipids is still under investigation, it may involve alterations in membrane dynamics or the generation of signaling molecules that influence the Keap1-Nrf2 regulatory system.

Modulation of Signaling Cascades:

Saturated ether lipids may also exert their antioxidant effects by influencing other signaling pathways involved in the cellular response to oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38).[7][12] Oxidative stress is a known activator of these pathways, which can have both pro-survival and pro-apoptotic outcomes depending on the context.[13] By altering membrane properties or acting as signaling molecules themselves, saturated ether lipids could modulate the activity of these kinases, thereby influencing cell fate in response to oxidative insults.

Quantitative Data on Antioxidant Activity

The direct quantitative assessment of the antioxidant capacity of pure saturated ether lipids is an area with limited published data. Most studies have focused on the antioxidant properties of complex mixtures, such as shark liver oil (which is rich in 1-O-alkyl-glycerols), or on the more reactive plasmalogens.[6] The tables below are structured to accommodate future findings and highlight the current gaps in the literature.

Table 1: In Vitro Radical Scavenging Activity of Saturated Ether Lipids

CompoundAssayIC50 (µg/mL)Trolox Equivalents (TEAC)Reference
Chimyl Alcohol (1-O-hexadecyl-glycerol)DPPHData Not AvailableData Not Available
Batyl Alcohol (1-O-octadecyl-glycerol)ABTSData Not AvailableData Not Available
Selachyl Alcohol (1-O-oleyl-glycerol)FRAPData Not AvailableData Not Available

Note: The lack of data in this table underscores the need for further research to quantify the direct radical scavenging capabilities of these specific saturated ether lipids using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).[1][14]

Table 2: Cellular Antioxidant Activity of Saturated Ether Lipids

CompoundCell LineOxidative StressorEndpoint MeasuredResultReference
1-O-alkyl-glycerol mixtureVariousH₂O₂ROS Levels (DCF-DA)Data Not Available
1-O-alkyl-glycerol mixtureVariousParaquatLipid Peroxidation (TBARS)Data Not Available

Note: Cellular assays are crucial for understanding the biological relevance of a compound's antioxidant activity. Future studies should focus on quantifying the ability of specific saturated ether lipids to reduce intracellular ROS levels and inhibit lipid peroxidation in various cell models under oxidative stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant properties of lipids. These protocols can be adapted for the specific investigation of saturated ether lipids.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[10][15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (saturated ether lipid)

  • Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare a series of dilutions of the test compound and Trolox in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[5]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[2][16]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (saturated ether lipid)

  • Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and Trolox.

  • In a 96-well plate, add 10 µL of each dilution to separate wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[4][17]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound (saturated ether lipid)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and the standard.

  • In a 96-well plate, add 20 µL of each dilution to separate wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using the FeSO₄ or Trolox standard and determine the FRAP value of the test compound, usually expressed as µmol Fe²⁺ equivalents per gram or mole of the compound.

Cellular Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[3][18][19][20][21]

Materials:

  • Cell culture of choice

  • Oxidative stress inducer (e.g., H₂O₂, paraquat)

  • Test compound (saturated ether lipid)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or fluorometer

Procedure:

  • Culture cells to the desired confluency and treat with the test compound for a specified duration.

  • Induce oxidative stress by adding an appropriate agent.

  • Harvest the cells and lyse them.

  • To the cell lysate, add TCA to precipitate proteins.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Add TBA solution (containing BHT to prevent further oxidation during the assay) to the supernatant.

  • Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

  • Cool the samples on ice and measure the absorbance at 532 nm or fluorescence (Ex/Em = 532/553 nm).

  • Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with the MDA standard.[13][22]

Signaling Pathways and Experimental Workflows

The antioxidant effects of saturated ether lipids are likely intertwined with their ability to modulate key signaling pathways that govern the cellular response to oxidative stress. The following diagrams, created using the Graphviz DOT language, illustrate the potential involvement of saturated ether lipids in the Nrf2 and MAPK/ERK signaling pathways.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11][23][24] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[25][26] Saturated ether lipids may influence this pathway by altering the cellular redox state or by generating signaling molecules that interact with Keap1.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_keap1_complex Basal State cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues EtherLipids Saturated Ether Lipids EtherLipids->Keap1 Modulates Keap1? Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Release of Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLM) ARE->AntioxidantGenes Activates Transcription MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation EtherLipids Saturated Ether Lipids (Membrane Environment) EtherLipids->RTK Modulates Activity? ROS Oxidative Stress (ROS) Raf Raf (MAPKKK) ROS->Raf Activation? Ras Ras GRB2_SOS->Ras Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation CytoplasmicTargets Cytoplasmic Targets ERK->CytoplasmicTargets Phosphorylation ERK_n ERK1/2 ERK->ERK_n Translocation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival, etc.) TranscriptionFactors->GeneExpression Regulation Experimental_Workflow start Select Saturated Ether Lipid in_vitro In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) start->in_vitro cell_culture Cell-Based Assays start->cell_culture quantify_scavenging Quantify Radical Scavenging (IC50, TEAC) in_vitro->quantify_scavenging conclusion Elucidate Antioxidant Mechanism quantify_scavenging->conclusion induce_stress Induce Oxidative Stress (e.g., H2O2, Paraquat) cell_culture->induce_stress measure_ros Measure Intracellular ROS (e.g., DCF-DA assay) induce_stress->measure_ros measure_lp Measure Lipid Peroxidation (e.g., TBARS assay) induce_stress->measure_lp pathway_analysis Signaling Pathway Analysis induce_stress->pathway_analysis measure_ros->conclusion measure_lp->conclusion western_blot Western Blot for Nrf2, p-ERK, etc. pathway_analysis->western_blot gene_expression qPCR for ARE-genes pathway_analysis->gene_expression western_blot->conclusion gene_expression->conclusion

References

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-3-octadecoxypropan-1-ol is a synthetic ether lipid. Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, which confers distinct chemical and biological properties compared to the more common ester-linked lipids.[1] Understanding the metabolic fate of such molecules is crucial for assessing their biological activity, potential therapeutic applications, and safety profiles. This document outlines a proposed framework for investigating the in vitro metabolism of this compound, detailing potential metabolic pathways, experimental protocols, and data presentation strategies.

The metabolism of analogous 1-O-alkylglycerols is known to proceed via two primary routes: cleavage of the ether bond by alkylglycerol monooxygenase (AGMO) and incorporation into the biosynthesis of more complex ether lipids.[2][3] Additionally, the presence of a methoxy group suggests the potential for O-demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes.[4]

Proposed Metabolic Pathways

Based on the metabolism of similar ether lipids and xenobiotics, the in vitro metabolism of this compound is hypothesized to proceed through the following pathways:

  • Pathway A: O-dealkylation of the Octadecoxy Group: This pathway involves the cleavage of the C18 ether bond, likely catalyzed by an alkylglycerol monooxygenase (AGMO) or a similar glyceryl-ether monooxygenase. This reaction would yield 2-methoxypropane-1,3-diol and octadecanal, with the latter being rapidly oxidized to stearic acid.[5]

  • Pathway B: O-demethylation: The methoxy group represents a potential site for metabolism by cytochrome P450 enzymes, leading to the formation of a hemiacetal intermediate that would spontaneously convert to 3-octadecoxypropane-1,2-diol (batyl alcohol) and formaldehyde.[4][6]

  • Pathway C: Acylation and Phosphorylation: The primary alcohol at the sn-1 position can be a substrate for acyltransferases and kinases. This could lead to its incorporation into more complex lipids, such as phospholipids or triglycerides, which is a known metabolic route for natural 1-O-alkylglycerols.[7]

Visualizing the Proposed Metabolic Pathways

Metabolic Pathways of this compound cluster_0 Primary Substrate cluster_1 Metabolic Pathways cluster_2 Primary Metabolites Substrate This compound PathwayA Pathway A: O-Dealkylation Substrate->PathwayA AGMO/ Monooxygenase PathwayB Pathway B: O-Demethylation Substrate->PathwayB CYP450 PathwayC Pathway C: Acylation/ Phosphorylation Substrate->PathwayC Acyltransferases/ Kinases MetaboliteA1 2-Methoxypropane-1,3-diol PathwayA->MetaboliteA1 MetaboliteA2 Stearic Acid PathwayA->MetaboliteA2 MetaboliteB1 Batyl Alcohol (3-Octadecoxypropane-1,2-diol) PathwayB->MetaboliteB1 MetaboliteB2 Formaldehyde PathwayB->MetaboliteB2 MetaboliteC Acylated and/or Phosphorylated Derivatives PathwayC->MetaboliteC

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

To investigate the proposed metabolic pathways, a series of in vitro experiments using subcellular fractions from relevant tissues (e.g., liver) are recommended.

General Experimental Workflow

The overall workflow for studying the in vitro metabolism involves incubation of the substrate with a biological matrix, followed by sample processing and analysis.

Experimental Workflow Start Start Preparation Prepare Incubation Mixture: - Subcellular fraction (microsomes, cytosol) - Buffer (e.g., phosphate buffer, pH 7.4) - Cofactors (NADPH, UDPGA, PAPS) Start->Preparation Incubation Add Substrate (this compound) Incubate at 37°C Preparation->Incubation Quenching Stop Reaction (e.g., add cold acetonitrile) Incubation->Quenching Processing Sample Processing (Centrifugation, SPE) Quenching->Processing Analysis LC-MS/MS Analysis (Metabolite Identification and Quantification) Processing->Analysis End End Analysis->End

Caption: General workflow for in vitro metabolism studies.

Protocol for CYP-Mediated Metabolism (O-demethylation)

Objective: To determine if this compound is a substrate for cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Control incubations: without NADPH, heat-inactivated microsomes.

  • Acetonitrile (for quenching)

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, HLM (final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate to a final concentration of 1-10 µM.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to identify and quantify the parent compound and potential metabolites (e.g., batyl alcohol).

Protocol for Ether Bond Cleavage

Objective: To investigate the cleavage of the octadecoxy ether bond. This may require liver homogenates or a combination of cytosolic and microsomal fractions as the subcellular location of AGMO can vary.

Materials:

  • Pooled human liver homogenate or S9 fraction

  • Phosphate buffer (100 mM, pH 7.4)

  • Cofactors for monooxygenases (e.g., NADPH, NADH)

  • Substrate stock solution

  • Acetonitrile for quenching

Procedure:

  • Follow a similar procedure as for the CYP-mediated metabolism, substituting microsomes with liver homogenate or S9 fraction (e.g., 1-2 mg/mL protein).

  • Ensure the presence of both NADPH and NADH as some monooxygenases may have different cofactor requirements.

  • Incubate for a suitable time course at 37°C.

  • Quench the reaction and process the samples as described above.

  • Analyze by LC-MS/MS, specifically looking for the predicted metabolites: 2-methoxypropane-1,3-diol and stearic acid. Derivatization may be necessary for the detection of stearic acid by some methods.

Data Presentation

Quantitative data from in vitro metabolism studies should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Template for Summarizing Metabolic Stability Data
ParameterLiver MicrosomesLiver S9 Fraction
Incubation Time (min)
0100%100%
15(Value)%(Value)%
30(Value)%(Value)%
60(Value)%(Value)%
Half-life (t½, min) (Calculated Value)(Calculated Value)
Intrinsic Clearance (CLint, µL/min/mg protein) (Calculated Value)(Calculated Value)
Table 2: Template for Metabolite Formation Kinetics
MetaboliteEnzyme SourceApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Batyl AlcoholHuman Liver Microsomes(Value)(Value)
Stearic AcidHuman Liver S9(Value)(Value)
Acylated DerivativeHuman Liver S9(Value)(Value)

Conclusion

The provided framework offers a comprehensive approach to elucidating the in vitro metabolism of this compound. By leveraging knowledge from structurally similar ether lipids, it is possible to design robust experiments to identify key metabolic pathways, involved enzyme systems, and the resulting metabolites. The successful execution of these studies will provide critical data for the further development and characterization of this compound for potential therapeutic or research applications. It is imperative that all experimental findings are rigorously validated and that the hypothetical nature of these initial pathways is considered during data interpretation.

References

The Pivotal Role of Glycerol Derivatives in Biochemical Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol, a simple polyol, serves as the backbone for a vast and functionally diverse class of molecules known as glycerol derivatives. These lipids are not merely passive structural components of cell membranes or inert energy stores; they are dynamic players at the heart of cellular signaling, metabolic regulation, and pathogenesis. This technical guide provides a comprehensive exploration of the core roles of key glycerol derivatives in biochemical pathways, offering insights for researchers, scientists, and drug development professionals. We delve into their metabolic origins, their function as second messengers and signaling hubs, and their implications in various disease states. This guide also provides detailed experimental protocols for their analysis and quantitative data to support further research and therapeutic development.

Central Hub of Metabolism: Glycerol-3-Phosphate

Glycerol-3-phosphate (G3P) is the metabolic entry point for glycerol into major biochemical pathways. It is primarily synthesized through two routes: the phosphorylation of glycerol by glycerol kinase or the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, by glycerol-3-phosphate dehydrogenase. G3P stands at a critical metabolic crossroads, channeling glycerol into either glycerolipid synthesis or energy metabolism.

Glycerolipid Biosynthesis

G3P is the initial substrate for the de novo synthesis of all glycerolipids. The sequential acylation of G3P by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) leads to the formation of phosphatidic acid (PA), a central precursor for both triacylglycerols and phospholipids.

The Glycerol-3-Phosphate Shuttle

In tissues with high energy demands, such as the brain and skeletal muscle, the glycerol-3-phosphate shuttle plays a crucial role in regenerating NAD+ from NADH produced during glycolysis.[1] This shuttle transfers reducing equivalents from the cytosol to the mitochondrial electron transport chain, contributing to cellular energy production.[1][2] The shuttle involves two glycerol-3-phosphate dehydrogenase enzymes: a cytosolic, NAD-dependent enzyme and a mitochondrial, FAD-dependent enzyme.[1]

Energy Reservoirs and Metabolic Regulators: Triacylglycerols and Diacylglycerols

Triacylglycerols (TAGs) and diacylglycerols (DAGs) are key players in energy storage and metabolic signaling.

Triacylglycerols: The Primary Energy Store

TAGs, composed of a glycerol backbone esterified to three fatty acids, are the major form of energy storage in eukaryotes.[3] They are synthesized from DAG through the action of diacylglycerol O-acyltransferase (DGAT) and stored in lipid droplets, primarily within adipocytes.[4] During periods of energy demand, TAGs are hydrolyzed by lipases to release fatty acids and glycerol, which can be used as fuel by other tissues.[3]

Diacylglycerols: Potent Second Messengers

Beyond their role as a precursor to TAGs, DAGs are critical second messengers in a multitude of cellular signaling pathways. Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate DAG and inositol 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane where it activates a family of serine/threonine kinases known as protein kinase C (PKC). PKC isoforms, in turn, phosphorylate a wide array of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.

Orchestrators of Cellular Signaling: Phosphatidic Acid and Lysophosphatidic Acid

Phosphatidic acid (PA) and lysophosphatidic acid (LPA) are simple phospholipids that have emerged as potent signaling molecules with diverse cellular functions.

Phosphatidic Acid: A Key Regulator of mTOR Signaling

PA is a central intermediate in glycerolipid biosynthesis and a crucial signaling lipid. It can be generated through the action of phospholipase D (PLD) on phosphatidylcholine or by the phosphorylation of DAG by diacylglycerol kinase (DGK).[5] One of the most significant roles of PA is its ability to activate the mechanistic target of rapamycin (mTOR), a master regulator of cell growth and proliferation.[6][7][8] PA directly binds to the FRB domain of mTOR, promoting the stability and activity of both mTORC1 and mTORC2 complexes.[6][9] This interaction is critical for integrating nutrient and growth factor signals to control protein synthesis, cell growth, and metabolism.[9]

Lysophosphatidic Acid: A Potent Extracellular Signal

LPA is a bioactive lipid mediator that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[10][11][12] LPA is present in various biological fluids and can be produced by the action of autotaxin on lysophosphatidylcholine.[12] LPA receptor activation triggers a cascade of downstream signaling events through the coupling to different G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[12][13][14] These pathways regulate a wide range of cellular processes, including cell proliferation, survival, migration, and differentiation.[10][11][12] Dysregulation of LPA signaling has been implicated in various diseases, including cancer, fibrosis, and cardiovascular disease.[10][11]

The Mitochondrial Signature: Cardiolipin

Cardiolipin (CL) is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it constitutes about 20% of the total lipid content.[15] Its distinctive structure, with four acyl chains, is critical for the proper function of the mitochondria.

Role in Mitochondrial Bioenergetics

Cardiolipin plays an essential role in mitochondrial respiration by interacting with and stabilizing the components of the electron transport chain, including complexes I, III, and IV, and ATP synthase.[16] These interactions are crucial for the efficient transfer of electrons and the generation of ATP.

A Critical Player in Apoptosis

Cardiolipin is a key regulator of the intrinsic pathway of apoptosis.[15][16] Upon apoptotic stimuli, cardiolipin is oxidized and translocates from the inner to the outer mitochondrial membrane.[15] On the outer membrane, it acts as a docking site for pro-apoptotic proteins like tBid and facilitates the oligomerization of Bax and Bak, leading to the formation of pores and the release of cytochrome c into the cytosol.[3][11][17] The interaction between cytochrome c and cardiolipin is a pivotal event, where cardiolipin can act as a switch, converting cytochrome c from an electron carrier to a peroxidase that further promotes cardiolipin oxidation and the progression of apoptosis.[6]

Quantitative Data

Glycerol DerivativeTissue/Cell TypeConcentration/ContentReference(s)
Diacylglycerol (DAG) Human Skeletal Muscle (Obese)~13.3 pmol/µg protein[18]
Human Skeletal Muscle (Type 2 Diabetes)~15.2 pmol/µg protein[18]
Human Skeletal Muscle (Athlete)~10.0 pmol/µg protein[18]
C2C12 Myotubes (Palmitate-treated)12-fold increase vs. control[12]
Triacylglycerol (TAG) Hamster HepatocytesSecretion rate: 43.3 ± 4.2 µ g/24h per mg cell protein[19]
Rat HepatocytesSecretion rate: 96.4 ± 3.4 µ g/24h per mg cell protein[19]
Duck Hepatocytes (Oleic acid-induced steatosis)Dose-dependent increase[20]
Phosphatidylglycerol (PG) Mammalian Lung Surfactant~11% of total phospholipids[10][21][22]
Cardiolipin (CL) Inner Mitochondrial Membrane~10-20 mol% of total lipids[23][24][25]
Outer Mitochondrial Membrane~1-5 mol% of total lipids[23]
Lysophosphatidic Acid (LPA) Human Plasma0.1 - 1 µM[1]
Human Serum>10 µM[1]
EnzymeOrganism/TissueSubstrateKmVmaxReference(s)
Glycerol Kinase (GK) Human (recombinant)Glycerol5.022 µM1.548 U/mg protein[26]
Human (recombinant)ATP0.767 mM1.130 U/mg protein[26]
Human (fibroblasts, deficient)Glycerol5-200 fold increase vs. control-[7]
Diacylglycerol O-acyltransferase 1 (DGAT1) Human (recombinant)(9Z)-octadecenoyl-CoA-956.6 pmol/min/µg[2]
Human (recombinant)octadecanoyl-CoA-839.4 pmol/min/µg[2]
Human (recombinant)hexadecanoyl-CoA-767.8 pmol/min/µg[2]
Glycerol-3-phosphate Phosphatase (G3PP) Mouse (purified)2-phosphoglycolate766 µM-[2][27]
Mouse (purified)4-phosphoerythronate247 µM-[2][27]
Mouse (purified)2-phospholactate174 µM-[2][27]

Signaling Pathways and Experimental Workflows

Lysophosphatidic Acid (LPA) Receptor Signaling Pathway

LPA_Signaling LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPA1-6) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC Ras Ras Gi->Ras Rho RhoA G1213->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Survival Cell Survival PKC->Survival cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation ROCK ROCK Rho->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: LPA receptor signaling pathways.

Phosphatidic Acid (PA) - mTOR Signaling Pathway

PA_mTOR_Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PLD Phospholipase D (PLD) Receptor->PLD PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 PA Phosphatidic Acid (PA) PLD->PA hydrolyzes PC Phosphatidylcholine PC->PA PA->mTORC1 binds & activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: PA-mediated activation of mTOR signaling.

Cardiolipin-Mediated Intrinsic Apoptosis Pathway

Cardiolipin_Apoptosis ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage, ROS) CL_Oxidation CL Oxidation ApoptoticStimuli->CL_Oxidation IMM Inner Mitochondrial Membrane (IMM) OMM Outer Mitochondrial Membrane (OMM) Cardiolipin_IMM Cardiolipin (CL) Cardiolipin_IMM->CL_Oxidation CytC_IMM Cytochrome c CytC_Release Cytochrome c Release CytC_IMM->CytC_Release CL_Translocation CL Translocation CL_Oxidation->CL_Translocation Cardiolipin_OMM Cardiolipin (CL) CL_Translocation->Cardiolipin_OMM tBid tBid Cardiolipin_OMM->tBid recruits BaxBak Bax/Bak Oligomerization tBid->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP MOMP->CytC_Release Apaf1 Apaf-1 CytC_Release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Role of cardiolipin in intrinsic apoptosis.

Experimental Protocols

Quantification of Cellular Diacylglycerol (DAG) Content

This protocol describes a radiometric assay for the quantification of cellular DAG levels by enzymatic conversion to radiolabeled phosphatidic acid.

Materials:

  • Cells of interest (~2 x 10^6 cells)

  • Chloroform, Methanol, 1 M NaCl

  • Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0

  • 2x reaction buffer: 100 mM imidazole-HCl (pH 6.6), 100 mM NaCl, 25 mM MgCl₂, 2 mM EGTA

  • 100 mM DTT (freshly prepared)

  • E. coli DAG kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent: chloroform/methanol/acetic acid (65:15:5, v/v/v)

  • Phosphorimager and cassettes

Procedure:

  • Lipid Extraction:

    • Harvest and wash cells.

    • Extract total lipids using a Bligh-Dyer extraction method (chloroform:methanol:water, 1:2:0.8, v/v/v).

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • DAG Kinase Assay:

    • Resuspend the dried lipid extract in 20 µL of solubilizing buffer by vortexing.

    • Add 50 µL of 2x reaction buffer, 1 µL of 100 mM DTT, and 10 µL of E. coli DAG kinase solution.

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP (10 µCi).

    • Incubate at 25°C for 30 minutes.

    • Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).

    • Add 200 µL of 1 M NaCl, vortex, and centrifuge to separate phases.

    • Collect the lower organic phase and dry under nitrogen.

  • Thin Layer Chromatography (TLC):

    • Resuspend the dried lipids in 20-30 µL of chloroform:methanol (2:1, v/v).

    • Spot the sample onto a silica gel TLC plate alongside a phosphatidic acid standard.

    • Develop the TLC plate in the chloroform/methanol/acetic acid solvent system.

    • Dry the plate and expose it to a phosphorimager screen.

  • Quantification:

    • Scan the screen and quantify the radioactivity of the phosphatidic acid spot using appropriate software.

    • Calculate the amount of DAG in the original sample based on a standard curve generated with known amounts of DAG.

Quantification of Triacylglycerols (TAGs) in Adipose Tissue

This protocol outlines a method for the extraction and quantification of TAGs from adipose tissue using a commercial enzymatic assay kit.

Materials:

  • Adipose tissue (~10-20 mg)

  • Chloroform:Methanol (2:1, v/v)

  • Phosphate-buffered saline (PBS)

  • Commercial Triglyceride Quantification Kit (e.g., colorimetric or fluorometric)

  • Homogenizer

  • Spectrophotometer or fluorometer

Procedure:

  • Tissue Homogenization and Lipid Extraction:

    • Weigh the frozen adipose tissue sample.

    • Homogenize the tissue in PBS.

    • Extract total lipids from the homogenate using the chloroform:methanol solvent system.

    • Separate the phases by adding water and centrifuging.

    • Collect the lower organic phase and dry it completely.

  • Triglyceride Quantification:

    • Resuspend the dried lipid extract in the assay buffer provided with the commercial kit.

    • Follow the manufacturer's instructions for the enzymatic assay. This typically involves the hydrolysis of TAGs to glycerol and free fatty acids, followed by a series of enzymatic reactions that produce a detectable colorimetric or fluorescent signal.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Calculation:

    • Determine the concentration of TAGs in the sample by comparing the signal to a standard curve generated with the provided glycerol or triolein standards.

    • Normalize the TAG content to the initial weight of the adipose tissue.[4][17][28][29]

Analysis of Phospholipids by Thin-Layer Chromatography (TLC)

This protocol provides a general method for the separation of different phospholipid classes from a total lipid extract.

Materials:

  • Total lipid extract

  • Silica gel TLC plates

  • TLC developing chamber

  • TLC solvent system (e.g., chloroform:methanol:acetic acid:water, 25:15:4:2, v/v/v/v for polar phospholipids)

  • Visualization reagent (e.g., iodine vapor, primuline spray, or specific phospholipid stains)

  • Phospholipid standards (e.g., PC, PE, PS, PI, PA, CL)

Procedure:

  • Plate Preparation:

    • Activate the silica gel TLC plate by heating it at 100-110°C for 30-60 minutes. Allow it to cool in a desiccator.

  • Sample Application:

    • Using a fine capillary tube or a microsyringe, carefully spot the lipid extract and individual phospholipid standards onto the origin line of the TLC plate.

  • Chromatogram Development:

    • Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system.

    • Allow the solvent to ascend the plate by capillary action until it reaches approximately 1 cm from the top.

    • Remove the plate and mark the solvent front. Dry the plate thoroughly in a fume hood.

  • Visualization:

    • Place the dried plate in a chamber containing iodine crystals to visualize the lipid spots as brown-yellow spots.

    • Alternatively, spray the plate with a suitable visualization reagent (e.g., primuline for fluorescent detection under UV light).

  • Identification:

    • Identify the different phospholipid classes in the sample by comparing their migration distance (Rf value) to that of the co-chromatographed standards.

Conclusion

Glycerol derivatives are far more than simple building blocks; they are integral to the complex web of biochemical pathways that govern cellular life. From the central metabolic hub of glycerol-3-phosphate to the intricate signaling roles of diacylglycerols, phosphatidic acid, and lysophosphatidic acid, and the critical mitochondrial functions of cardiolipin, these molecules are at the forefront of cellular regulation. A thorough understanding of their metabolism and signaling functions is paramount for researchers and drug development professionals seeking to unravel the complexities of cellular function and develop novel therapeutic strategies for a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource to facilitate further investigation into the multifaceted world of glycerol derivatives.

References

Structural Elucidation of Synthetic Alkyl-Ether-Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical methodologies for the structural elucidation of synthetic alkyl-ether-lipids (AELs). Ether lipids are a distinct class of glycerolipids where the substituent at the sn-1 position of the glycerol backbone is linked via an ether bond, unlike the more common ester linkage found in diacyl phospholipids.[1][2][3] This structural feature imparts unique physicochemical properties and significant biological roles, ranging from membrane organization to cellular signaling.[1][2][4] Prominent examples include the potent inflammatory mediator Platelet-Activating Factor (PAF) and various synthetic anticancer analogues like edelfosine.[5][6][7]

The precise determination of their structure is paramount for understanding their mechanism of action and for the development of novel therapeutics. This document details the primary analytical techniques, presents experimental protocols, summarizes key quantitative data, and visualizes complex workflows and pathways to facilitate a deeper understanding of these molecules.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is essential for the unambiguous structural determination of AELs. This typically involves a combination of chromatographic separation followed by spectroscopic analysis using mass spectrometry and nuclear magnetic resonance.

Chromatographic Separation

Initial separation of AELs from complex mixtures or reaction products is crucial. The choice of technique depends on the complexity of the sample and the desired purity.

  • Thin-Layer Chromatography (TLC): TLC is a widely used, straightforward method for separating lipid classes based on polarity.[8][9] For AELs, silica gel plates are commonly used as the stationary phase, with a mobile phase consisting of a nonpolar solvent mixture, such as petroleum ether and diethyl ether, often with a small amount of acetic acid to ensure proper migration of acidic lipids.[9][10]

  • Liquid Chromatography (LC): For high-resolution separation and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice, frequently coupled directly to a mass spectrometer (LC-MS).[11][12] Reversed-phase (RP) chromatography is particularly effective, as the vinyl ether bond in related plasmalogen lipids confers a characteristic retention time shift compared to their alkyl-ether counterparts, allowing for their differentiation.[12]

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of lipid structural analysis, providing detailed information on molecular weight and fragmentation patterns that reveal the nature of the headgroup, the length and saturation of the alkyl/acyl chains, and the type of linkage at the sn-1 position.[4][11]

Tandem mass spectrometry (MS/MS) is indispensable for elucidating detailed structural features.[4][5] Low-energy collision-induced dissociation (CID) of selected precursor ions allows for the identification of the polar head group and the fatty acid at the sn-2 position.[4] For instance, glycerophosphocholines (PCs) are identified by a characteristic precursor ion scan for m/z 184, while glycerophosphoethanolamines (PEs) show a neutral loss of 141 Da.[4]

Distinguishing between 1-O-alkyl (plasmanyl) and 1-O-alk-1'-enyl (plasmenyl or plasmalogen) isomers, which are often isobaric, is a significant analytical challenge.[12][13] Advanced dissociation techniques are employed for this purpose:

  • Ozone-Induced Dissociation (OzID): This technique allows for the unambiguous localization of double bonds within the lipid chains by selectively reacting with them.[14]

  • Ultraviolet Photodissociation (UVPD): 213 nm UVPD can differentiate between plasmanyl and plasmenyl lipids and provide C=C double bond localization for both PC and PE ether lipid classes.[13]

Table 1: Characteristic Mass Spectral Fragments of Alkyl-Ether Phospholipids

Ion Type Fragmentation Event Significance Citation(s)
[M+H]⁺ Precursor Ion Scan m/z 184 Identifies Phosphocholine (PC) headgroup [4]
[M+H]⁺ Neutral Loss of 141 Da Identifies Phosphoethanolamine (PE) headgroup [4]
[M-H]⁻ Neutral loss of sn-2 acyl chain Reveals mass of the sn-2 substituent [12]
[M-H]⁻ Fragment ion of sn-2 residue Confirms identity of the sn-2 substituent [12]

| UVPD Fragments | Cleavage at the sn-1 ether linkage | Differentiates plasmanyl vs. plasmenyl lipids |[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides extensive structural data, NMR spectroscopy is the definitive method for unambiguous structure confirmation and stereochemical analysis.[15] Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon skeleton and proton environments. High-resolution NMR can be used for both structural elucidation and quantitative analysis of lipids, even in complex mixtures.[15]

  • ¹H NMR: Provides information on the chemical environment of protons. Key diagnostic signals for AELs include those for the protons on the carbon adjacent to the ether oxygen, the glycerol backbone protons, and the terminal methyl groups of the alkyl/acyl chains.[16]

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shift of the carbon atom involved in the ether linkage is a key indicator.[17]

Table 2: Typical ¹H NMR Chemical Shifts for Alkyl-Ether-Lipids

Proton Group Chemical Shift (ppm) Notes Citation(s)
-CH₃ (Alkyl/Acyl Chain) ~0.9 Terminal methyl group [16]
-(CH₂)n- (Alkyl/Acyl Chain) ~1.2-1.6 Methylene groups in the chain [18]
-CH₂-O- (Ether Linkage) 3.3 - 4.5 Protons on the carbon alpha to the ether oxygen [16][19]
Glycerol Backbone Protons 3.5 - 5.3 Complex multiplet patterns depending on substitution [20]

| N⁺(CH₃)₃ (Choline Headgroup) | ~3.2-3.4 | Singlet for the methyl groups on the nitrogen |[20] |

Table 3: Typical ¹³C NMR Chemical Shifts for Alkyl-Ether-Lipids

Carbon Group Chemical Shift (ppm) Notes Citation(s)
-C H₃ (Alkyl/Acyl Chain) ~14 Terminal methyl carbon [21]
-(C H₂)n- (Alkyl/Acyl Chain) ~22-34 Methylene carbons in the chain [21]
-C H₂-O- (Ether Linkage) 50 - 80 Carbon alpha to the ether oxygen [16][17]
Glycerol Backbone Carbons ~60-75 Carbons of the glycerol moiety [17]

| N⁺(C H₃)₃ (Choline Headgroup) | ~54 | Methyl carbons on the nitrogen |[20] |

Experimental Protocols & Workflows

The following section provides detailed methodologies for key experiments in AEL analysis and visualizes a typical workflow.

Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is an effective method for extracting lipids from biological or reaction samples, offering a safer alternative to chloroform-based methods.[22]

  • Sample Preparation: Homogenize the sample in an appropriate buffer or solvent.

  • Solvent Addition: To the sample, add Methanol followed by MTBE in a defined ratio (e.g., 1.5 mL Methanol and 5 mL MTBE for a 1 mL aqueous sample). Internal standards for quantification should be added at this stage.

  • Phase Separation: Vortex the mixture for 10 minutes and then incubate for 1 hour at room temperature to allow for efficient extraction. Induce phase separation by adding water, vortexing briefly, and centrifuging at 1,000 x g for 10 minutes.

  • Collection: The upper (organic) phase contains the lipids. Carefully collect this phase, avoiding the interphase.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for subsequent analysis by TLC, LC-MS, or NMR.

Protocol 2: Thin-Layer Chromatography (TLC) for Lipid Class Separation

This protocol is adapted for the separation of neutral lipid classes.[9][10]

  • Plate Activation: Activate a silica gel TLC plate by heating it at 110°C for 30-60 minutes. Allow it to cool in a desiccator.

  • Sample Application: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the plate. Spot the reconstituted lipid extract onto the origin. Also spot relevant lipid standards in separate lanes for identification.

  • Chamber Preparation: Prepare a TLC developing chamber by adding a solvent system such as petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v) .[9] Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.

  • Development: Place the TLC plate in the chamber and allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and allow the solvent to evaporate completely. Visualize the separated lipid spots by placing the plate in a chamber containing iodine crystals.[9] The iodine vapor will reversibly stain the lipids, appearing as yellow-brown spots. Mark the spots with a pencil and calculate their Rf values.

Protocol 3: Reversed-Phase LC-MS/MS Analysis

This protocol outlines a general approach for the detailed analysis of AEL molecular species.[12][23][24]

  • Chromatographic System: Use a C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute lipids based on their hydrophobicity. A typical run might last 20-30 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of lipid species.

    • Scan Mode: Perform full scans to identify precursor ions.

    • Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most abundant ions. Alternatively, use targeted methods like precursor ion scanning, neutral loss scanning, or multiple reaction monitoring (MRM) for known AELs.[4][25]

  • Data Analysis: Process the acquired data using specialized lipidomics software to identify peaks, match them against lipid databases, and analyze fragmentation spectra to confirm structures.

Integrated Structural Elucidation Workflow

The complete process of identifying an unknown synthetic AEL follows a logical progression from initial purification to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 Separation & Initial ID cluster_2 Definitive Structure Synthesis Synthesis & Work-up Extraction Lipid Extraction (Protocol 1) Synthesis->Extraction TLC TLC Separation (Protocol 2) Extraction->TLC LCMS LC-MS/MS Analysis (Protocol 3) TLC->LCMS NMR NMR Analysis (¹H, ¹³C, 2D) LCMS->NMR Elucidation Structure Elucidation NMR->Elucidation

Caption: General workflow for the structural elucidation of synthetic alkyl-ether-lipids.

Key Biological Pathways

Understanding the biological context of AELs is critical for drug development. This involves knowledge of both their biosynthesis and their roles in cellular signaling.

Ether Lipid Biosynthesis Pathway

The initial and defining steps of ether lipid biosynthesis occur in the peroxisome.[1][26] This pathway is essential, and its disruption leads to severe genetic disorders.

G cluster_0 Peroxisome DHAP DHAP GNPAT GNPAT DHAP->GNPAT AcylDHAP 1-Acyl-DHAP AGPS AGPS (Key Enzyme) AcylDHAP->AGPS AlkylDHAP 1-O-Alkyl-DHAP Reductase Acyl/Alkyl-DHAP Reductase AlkylDHAP->Reductase AGP 1-O-Alkyl-G3P FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->GNPAT FAR FAR1/2 FattyAcylCoA->FAR FattyAlcohol Fatty Alcohol FattyAlcohol->AGPS GNPAT->AcylDHAP AGPS->AlkylDHAP Reductase->AGP FAR->FattyAlcohol

Caption: Initial steps of ether lipid biosynthesis occurring within the peroxisome.

Platelet-Activating Factor (PAF) Signaling

PAF is a potent AEL that signals through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), to mediate a wide range of pro-inflammatory responses.[6][27]

cluster_0 Cell Membrane PAF PAF (Alkyl-Ether-Lipid) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gαq PAFR->Gq Gi Gαi PAFR->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP₂ PLC->PIP2 cleaves cAMP cAMP ↓ AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Inflammatory Responses Ca->Response PKC->Response

Caption: Simplified signaling pathway of Platelet-Activating Factor (PAF).

References

Preliminary cytotoxicity screening of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 2-Methoxy-3-octadecoxypropan-1-ol

Disclaimer: As of the latest literature review, no specific cytotoxicity data for this compound is publicly available. The following guide is a representative example of a preliminary cytotoxicity screening that could be performed for such a novel compound. The data presented herein is illustrative and for guidance purposes only.

Introduction

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery and development process. This initial screening provides essential information regarding the concentration range at which a compound may induce cell death, thereby guiding further mechanistic studies and preclinical development. This document outlines a standard methodology for the preliminary in vitro cytotoxicity screening of the novel ether lipid, this compound. The protocols and data presented are based on established cell-based assay techniques commonly employed in the field.

Experimental Protocols

A detailed methodology for a standard preliminary cytotoxicity screening is provided below. This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Cell Culture
  • Cell Lines:

    • HEK293: Human Embryonic Kidney cells (ATCC® CRL-1573™), representing a non-cancerous human cell line.

    • HeLa: Human Cervical Cancer cells (ATCC® CCL-2™), representing a human cancer cell line.

    • A549: Human Lung Carcinoma cells (ATCC® CRM-CCL-185™), representing a human cancer cell line of different origin.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The medium from the seeded plates is replaced with 100 µL of medium containing the respective compound concentrations. A vehicle control (0.1% DMSO in medium) and an untreated control are also included.

  • Incubation: The treated plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Illustrative Data

The following tables summarize hypothetical quantitative data from the described cytotoxicity screening.

Table 1: Percentage Cell Viability of Cell Lines Treated with this compound for 48 hours.

Concentration (µM)HEK293 (% Viability ± SD)HeLa (% Viability ± SD)A549 (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 5.299.1 ± 4.997.6 ± 5.5
195.6 ± 4.892.4 ± 5.394.3 ± 4.7
1082.1 ± 6.165.7 ± 7.278.9 ± 6.4
2565.4 ± 5.948.9 ± 6.855.1 ± 7.1
5042.3 ± 7.321.3 ± 5.430.2 ± 6.2
10015.8 ± 4.15.6 ± 3.99.8 ± 4.3

Table 2: Calculated IC50 Values for this compound.

Cell LineIC50 (µM)
HEK29345.8
HeLa24.5
A54932.7

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT-based cytotoxicity assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Cell Seeding (5x10³ cells/well) B 24h Incubation (Attachment) A->B C Compound Addition (0.1-100 µM) B->C D 48h Incubation C->D E Add MTT Solution D->E F 4h Incubation E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (% Viability, IC50) H->I

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway for Investigation

Should this compound demonstrate significant cytotoxicity, particularly against cancer cell lines, further investigation into the mechanism of cell death would be warranted. A common pathway to explore is the intrinsic apoptosis pathway, which is often implicated in chemotherapy-induced cell death.

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoc Cytochrome c Release mito->cytoc apaf Apaf-1 cytoc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 forms apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Conclusion

The illustrative data suggests that this compound exhibits dose-dependent cytotoxicity against the tested cell lines. Notably, the compound shows a greater potency towards the cancer cell lines (HeLa and A549) compared to the non-cancerous HEK293 cell line, as indicated by the lower IC50 values. This preliminary assessment warrants further investigation into the compound's mechanism of action to determine its potential as a therapeutic agent. Future studies should focus on exploring the induction of apoptosis, cell cycle arrest, and other relevant cellular responses.

Methodological & Application

Application Note and Protocol: A Step-by-Step Synthesis of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxy-3-octadecoxypropan-1-ol is a glycerol ether, a class of lipids where an alkyl group is attached to the glycerol backbone via an ether linkage. Such compounds are of significant interest in biomedical research due to their structural similarity to naturally occurring ether lipids, which play crucial roles in cell signaling and membrane structure. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, designed for researchers in organic chemistry and drug development.

Overall Reaction Scheme:

The synthesis of this compound can be achieved through a two-step process starting from commercially available (±)-solketal. The first step involves a Williamson ether synthesis to introduce the octadecyl chain. The second step is the acid-catalyzed deprotection of the acetonide group to yield 3-octadecoxypropane-1,2-diol. The final step involves a selective methylation of the secondary hydroxyl group.

Step 1: Synthesis of (±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane

(±)-Solketal + 1-Bromooctadecane → (±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane

Step 2: Synthesis of 3-Octadecoxypropane-1,2-diol

(±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane → 3-Octadecoxypropane-1,2-diol

Step 3: Synthesis of this compound

3-Octadecoxypropane-1,2-diol → this compound

Experimental Protocols

Step 1: Synthesis of (±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane

This step involves the alkylation of (±)-solketal with 1-bromooctadecane via the Williamson ether synthesis.

Materials and Reagents:

  • (±)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

  • 1-Bromooctadecane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add (±)-solketal (1.0 eq.) dissolved in anhydrous DMF via the dropping funnel.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1-bromooctadecane (1.1 eq.) dissolved in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 3-Octadecoxypropane-1,2-diol

This step involves the acid-catalyzed hydrolysis of the acetonide protecting group.

Materials and Reagents:

  • (±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified (±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane (1.0 eq.) in methanol.

  • Add 2 M HCl (2.0 eq.) to the solution.

  • Heat the mixture to reflux for 4 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.[1]

  • Neutralize the combined organic layers by washing with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.[1]

  • Purify the resulting diol by flash chromatography.

Step 3: Synthesis of this compound

This final step involves the selective methylation of the secondary hydroxyl group. A common method involves protection of the primary alcohol, methylation, and subsequent deprotection.

Materials and Reagents:

  • 3-Octadecoxypropane-1,2-diol

  • Trityl chloride

  • Pyridine

  • Methyl iodide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • Protection of the primary alcohol: Dissolve 3-octadecoxypropane-1,2-diol (1.0 eq.) in anhydrous pyridine and add trityl chloride (1.1 eq.). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding water and extracting with diethyl ether. Purify the trityl-protected intermediate.

  • Methylation of the secondary alcohol: To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add the trityl-protected intermediate (1.0 eq.) in THF. Stir for 30 minutes, then add methyl iodide (1.5 eq.). Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with diethyl ether, and purify the methylated product.

  • Deprotection of the trityl group: Dissolve the purified product in a mixture of methanol and dichloromethane. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and stir at room temperature. Monitor the reaction by TLC. Upon completion, neutralize with NaHCO₃, remove the solvent, and purify the final product, this compound, by flash column chromatography.

Data Presentation

ParameterStep 1Step 2Step 3 (Overall)
Starting Material (±)-Solketal, 1-Bromooctadecane(±)-2,2-dimethyl-4-(octadecyloxymethyl)-1,3-dioxolane3-Octadecoxypropane-1,2-diol
Key Reagents NaH, DMF2 M HCl, MethanolTrityl chloride, NaH, Methyl iodide, PTSA
Stoichiometry (eq.) Solketal (1.0), 1-Bromooctadecane (1.1), NaH (1.2)Intermediate (1.0), HCl (2.0)Diol (1.0), Trityl-Cl (1.1), NaH (1.2), MeI (1.5)
Reaction Temperature 0 °C to 60 °CRefluxRoom Temperature to Reflux
Reaction Time 13 hours4 hoursVariable (TLC monitored)
Purification Method Flash Column ChromatographyFlash Column ChromatographyFlash Column Chromatography
Expected Yield HighHighModerate to High

Visualizations

Experimental Workflow

SynthesisWorkflow start Start step1 Step 1: Williamson Ether Synthesis ((±)-Solketal + 1-Bromooctadecane) start->step1 intermediate1 (±)-2,2-dimethyl-4- (octadecyloxymethyl)-1,3-dioxolane step1->intermediate1 step2 Step 2: Acetonide Deprotection (Acid Hydrolysis) intermediate1->step2 intermediate2 3-Octadecoxypropane-1,2-diol step2->intermediate2 step3 Step 3: Selective Methylation (Protection-Methylation-Deprotection) intermediate2->step3 final_product This compound step3->final_product purification Purification (Flash Chromatography) final_product->purification end End purification->end

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

LogicalRelationship A Starting Materials (±)-Solketal 1-Bromooctadecane B Step 1: Etherification Formation of C-O-C bond A->B Reactants C Intermediate 1 Protected Diol B->C Yields D Step 2: Deprotection Removal of Acetonide C->D Substrate E Intermediate 2 Free Diol D->E Yields F Step 3: Selective Functionalization Protection, Methylation, Deprotection E->F Substrate G Final Product This compound F->G Yields

Caption: Logical progression of the multi-step synthesis.

References

Application Note: Mass Spectrometry Analysis of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-octadecoxypropan-1-ol is a synthetic alkylglycerol ether lipid. Ether lipids are a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone. Unlike their more common diacyl counterparts, ether lipids are known to be involved in a variety of cellular processes, including membrane trafficking, cell signaling, and protection against oxidative stress. Elevated levels of ether lipids have been observed in various cancers, where they are implicated in promoting tumor invasion and metastasis through signaling pathways such as the PI3K/Akt pathway.[1][2] Natural alkylglycerols are also known to have various biological activities, including stimulating the immune system and anti-tumor effects.[3][4][5] The analysis of specific ether lipid species like this compound is crucial for understanding their precise biological roles and for the development of potential therapeutic agents. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Data

Given the lack of specific mass spectral data for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) for the intact molecule and its expected primary fragment ions under positive ion electrospray ionization (ESI). These predictions are based on the known fragmentation patterns of similar long-chain alkylglycerols, which typically involve cleavage of the C-C bond adjacent to the ether-linked oxygen and neutral loss of the alkyl chain.

Ion TypePredicted m/zDescription
[M+H]⁺359.35Protonated molecular ion
[M+Na]⁺381.33Sodium adduct of the molecular ion
[M+K]⁺397.30Potassium adduct of the molecular ion
Fragment 1105.07[C₅H₁₃O₂]⁺ - Resulting from cleavage of the octadecoxy group.
Fragment 2253.29[C₁₈H₃₇]⁺ - Octadecyl cation resulting from cleavage of the ether bond.
Fragment 3327.32[M+H - H₂O]⁺ - Loss of water from the protonated molecular ion.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is recommended for the extraction of this compound from biological matrices.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of sample (e.g., plasma, cell lysate) in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water to induce phase separation and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition 1 (Quantitative): 359.4 > 105.1

    • MRM Transition 2 (Qualitative): 359.4 > 253.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification & Analysis Data->Quant signaling_pathway cluster_membrane Cell Membrane cluster_signaling Downstream Signaling MOL 2-Methoxy-3-octadecoxy- propan-1-ol MEM Membrane Incorporation MOL->MEM RAFT Altered Lipid Rafts & Membrane Fluidity MEM->RAFT GFR Growth Factor Receptor (e.g., EGFR) RAFT->GFR Modulates Activity PI3K PI3K/Akt Pathway GFR->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation

References

Application Notes and Protocols for HPLC Purification of Synthetic Alkylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic alkylglycerols are a class of ether lipids with significant therapeutic potential, exhibiting a range of biological activities including anti-cancer, immune-stimulatory, and anti-bacterial properties. The synthesis of these compounds often results in a mixture of the desired 1-O-alkylglycerol, along with unreacted starting materials, di- and tri-acylated or alkylated byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of these synthetic mixtures, yielding high-purity alkylglycerols essential for research and drug development.

This document provides detailed protocols for the purification of synthetic alkylglycerols using both normal-phase and reversed-phase HPLC. It includes sample preparation guidelines, detailed chromatographic conditions, and data presentation in a structured format for easy reference.

Experimental Workflow for Synthesis and Purification

The overall process for obtaining pure synthetic alkylglycerols involves a multi-step workflow, from the initial chemical synthesis to the final isolation of the purified compound. This process typically includes the synthesis of the target molecule, a preliminary work-up to remove bulk impurities, and a final high-resolution purification step using HPLC.

Synthetic Alkylglycerol Purification Workflow cluster_synthesis Chemical Synthesis cluster_workup Preliminary Purification cluster_hplc HPLC Purification cluster_final Final Product start Starting Materials (e.g., Solketal, Alkyl Halide) reaction Williamson Ether Synthesis start->reaction deprotection Acidic Hydrolysis (Deprotection) reaction->deprotection extraction Liquid-Liquid Extraction deprotection->extraction flash_chrom Flash Chromatography (Optional) extraction->flash_chrom sample_prep Sample Preparation (Dissolution & Filtration) flash_chrom->sample_prep hplc Preparative HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product Purified Alkylglycerol (>95% Purity) lyophilization->final_product

Caption: Workflow from synthesis to purified alkylglycerol.

Data Presentation: HPLC Purification Parameters

The choice between normal-phase and reversed-phase HPLC depends on the specific alkylglycerol, the nature of the impurities, and the desired scale of purification. The following tables summarize typical starting conditions for both methods, derived from the analysis of structurally similar lipids.

Table 1: Normal-Phase HPLC (NP-HPLC) Conditions for Alkylglycerol Purification

Normal-phase chromatography separates compounds based on polarity, with more polar compounds being retained longer on the polar stationary phase. This method is effective for separating alkylglycerols from less polar byproducts like di- and triglycerides.

ParameterCondition 1Condition 2Condition 3
Column Silica, 5 µm, 4.6 x 250 mmSeparon SGX-CN, 10 µmSilica, 5 µm
Mobile Phase A HexaneHexaneIsooctane
Mobile Phase B Methyl-tert-butyl-ether (MTBE) / Acetic Acid (100:0.02)Isopropanol / Formic AcidMethyl-tert-butyl-ether (MTBE) / 2-Propanol
Gradient Isocratic (95:5 A:B)[1]IsocraticGradient Elution
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection UV at 206 nm[1]Refractive Index (RI)[2]Evaporative Light Scattering Detector (ELSD)
Analytes Neutral LipidsMono-, Di-, Triglycerides[2]Alkoxyglycerols, Acylglycerols
Table 2: Reversed-Phase HPLC (RP-HPLC) Conditions for Alkylglycerol Purification

Reversed-phase chromatography separates molecules based on hydrophobicity on a non-polar stationary phase. It is highly effective for separating alkylglycerols with different alkyl chain lengths and degrees of unsaturation.

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmHalo C8, 2.7 µm, 4.6 x 150 mmZORBAX Eclipse XDB C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A AcetonitrileMethanol / Water / Acetic Acid (750:250:4)0.1% Acetic Acid in Methanol
Mobile Phase B Water (acidified)Acetonitrile / Methanol / THF / Acetic Acid (500:375:125:4)Isopropanol / Hexane (50:40 v/v)
Gradient Isocratic (99:1 A:B)[3]72 min gradient11 min gradient from 0-70% B
Flow Rate 1.0 mL/min[3]0.8 mL/min1.0 mL/min
Column Temp. 30°C[3]40°C25°C
Detection ELSDCharged Aerosol Detector (CAD)ELSD
Analytes Monoacylglycerols[3]Broad range of lipidsMono-, Di-, Tripalmitin
Table 3: Typical ELSD and Mass Spectrometry Detector Settings

Since alkylglycerols lack a strong chromophore, UV detection can be challenging. Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are preferred detection methods.

DetectorParameterTypical Setting
ELSD Nebulizer Temperature25-40°C
Evaporator (Drift Tube) Temperature30-50°C
Gas Flow Rate (Nitrogen)1.2 - 1.6 SLM (Standard Liters per Minute)[4]
MS (ESI) Ionization ModePositive (formation of [M+H]⁺ or [M+NH₄]⁺)
Capillary Voltage3-4.5 kV
Dry Gas Temperature190-300°C
Nebulizer Pressure0.4-2.0 Bar

Experimental Protocols

Protocol 1: Sample Preparation from Synthetic Reaction Mixture

This protocol outlines the initial work-up of a typical synthetic alkylglycerol reaction mixture prior to HPLC purification.

  • Reaction Quenching: After the synthesis reaction is complete (e.g., Williamson ether synthesis followed by deprotection), quench the reaction by adding a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Pre-Purification (Optional): For very crude mixtures, a preliminary purification by flash chromatography on silica gel can be performed. A solvent system such as a hexane/ethyl acetate or chloroform/acetone gradient is often effective.[5]

  • Final Sample Preparation for HPLC:

    • Accurately weigh the crude or semi-purified product.

    • Dissolve the sample in a solvent that is compatible with the initial HPLC mobile phase to a concentration of approximately 1-10 mg/mL.[6] For NP-HPLC, this may be hexane or isopropanol. For RP-HPLC, methanol, chloroform, or a mixture of the two is often suitable.[5]

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.[6]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]

Protocol 2: Preparative NP-HPLC Purification

This protocol is a general guideline for the purification of a synthetic alkylglycerol using normal-phase HPLC.

  • Column and System Equilibration:

    • Install a preparative silica column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 98% Hexane / 2% Isopropanol) at the desired flow rate until a stable baseline is achieved on the detector.

  • Method Development (Analytical Scale):

    • If the separation conditions are unknown, first develop a method on an analytical scale silica column.

    • Inject a small amount of the prepared sample and monitor the separation.

    • Optimize the mobile phase composition (the ratio of non-polar to polar solvent) to achieve good resolution between the target alkylglycerol and major impurities.

  • Scale-Up to Preparative HPLC:

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Inject the prepared sample onto the equilibrated preparative column.

  • Gradient Elution and Fraction Collection:

    • Run an isocratic or gradient elution method as determined during method development. A shallow gradient of increasing polar solvent (e.g., isopropanol or ethyl acetate in hexane) is often effective.

    • Collect fractions corresponding to the peak of the target alkylglycerol. Fraction collection can be triggered by time or detector signal (e.g., UV or ELSD).

  • Post-Purification Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Confirm the identity of the product in the pure fractions using mass spectrometry.

  • Product Isolation:

    • Pool the fractions that meet the desired purity criteria (e.g., >95%).

    • Remove the solvent from the pooled fractions under reduced pressure to yield the purified alkylglycerol.

Protocol 3: Preparative RP-HPLC Purification

This protocol provides a general method for purifying synthetic alkylglycerols using reversed-phase HPLC.

  • Column and System Equilibration:

    • Install a preparative C8 or C18 column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 85% Acetonitrile / 15% Water) at the desired flow rate until a stable baseline is observed.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical C8 or C18 column.

    • Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradient) to resolve the target alkylglycerol from its impurities. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape.

  • Scale-Up and Injection:

    • Scale the method to your preparative column and system.

    • Inject the filtered sample solution.

  • Gradient Elution and Fraction Collection:

    • Elute the compounds using a gradient of increasing organic solvent concentration. Alkylglycerols will elute based on their hydrophobicity, with shorter or more unsaturated alkyl chains eluting earlier.

    • Collect fractions corresponding to the target peak.

  • Post-Purification Analysis:

    • Verify the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the molecular weight of the purified compound by mass spectrometry.

  • Product Isolation:

    • Combine the pure fractions.

    • If the mobile phase is aqueous, freeze the pooled fractions and lyophilize (freeze-dry) to obtain the purified alkylglycerol as a solid or oil. If the mobile phase is mostly organic, solvent can be removed by rotary evaporation.

Alkylglycerols in Signaling Pathways

Alkylglycerols and their metabolites are known to influence various cellular signaling pathways. One important pathway involves their conversion into platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, and their influence on protein kinase C (PKC) activity.

Alkylglycerol Signaling Influence cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_paf PAF Synthesis cluster_pkc PKC Modulation AKG Alkylglycerol AAG 1-alkyl-2-acetyl-sn-glycerol AKG->AAG Acetylation PKC Protein Kinase C (PKC) AKG->PKC Modulation PL Phospholipids PAF Platelet-Activating Factor (PAF) AAG->PAF CDP-choline phosphotransferase PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds Cell_Response Cellular Responses (e.g., Proliferation, Differentiation) PKC->Cell_Response Inflammation Inflammatory Response PAF_Receptor->Inflammation

Caption: Influence of alkylglycerols on cellular signaling.

References

Application Notes and Protocols for the Use of 2-Methoxy-3-octadecoxypropan-1-ol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is paramount in lipidomics research to understand their roles in health and disease. The complexity of lipidomes and the variability inherent in analytical procedures necessitate the use of internal standards for reliable data normalization. An ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the sample, and chemically stable throughout the analytical workflow.[1]

This document provides detailed application notes and protocols for the use of 2-Methoxy-3-octadecoxypropan-1-ol as a synthetic internal standard for the quantification of ether lipids and other lipid classes in complex biological samples. Its stable ether bond and long alkyl chain make it a suitable surrogate for a range of lipid species, particularly ether-linked phospholipids which play crucial roles in cellular signaling and membrane structure.[2]

Physicochemical Properties and Rationale for Use

This compound is a synthetic, long-chain alkyl glycerol ether. Its key physicochemical properties make it an excellent candidate for an internal standard in mass spectrometry-based lipidomics:

  • Structural Similarity: The glycerol backbone with a long octadecyl chain linked by an ether bond mimics the core structure of endogenous ether lipids like plasmalogens and platelet-activating factor (PAF) precursors.[2]

  • Chemical Stability: The ether linkage is more resistant to chemical cleavage under acidic or basic conditions compared to the ester bonds found in most glycerophospholipids, ensuring its stability during sample extraction and processing.

  • Non-endogenous Nature: As a synthetic molecule, it is not naturally present in biological samples, preventing interference with the measurement of endogenous lipids.

  • Mass Spectrometry Behavior: Its unique mass-to-charge ratio (m/z) allows for clear distinction from endogenous lipids in mass spectra. The fragmentation pattern is expected to be predictable, with characteristic losses of the methoxy group and fragmentation of the alkyl chain, enabling specific detection in complex mixtures.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this compound as an internal standard. This data is based on typical performance characteristics observed for other long-chain synthetic lipid internal standards in well-validated lipidomics workflows. Users should perform their own validation experiments to confirm performance within their specific analytical platform.

Table 1: Linearity and Range of Quantification

ParameterExpected Value
Linear Range0.1 - 1000 ng/mL
R² of Calibration Curve> 0.99
Limit of Detection (LOD)< 0.1 ng/mL
Limit of Quantification (LOQ)< 0.5 ng/mL

Table 2: Precision and Accuracy

ParameterIntra-day (n=6)Inter-day (n=18, 3 days)
Precision (%RSD)< 10%< 15%
Accuracy (%Recovery)90 - 110%85 - 115%

Table 3: Extraction Recovery from Biological Matrices

MatrixExtraction MethodMean Recovery (%)%RSD
Human PlasmaFolch925.8
Human PlasmaMTBE954.5
Rat Liver TissueBligh-Dyer887.2

Experimental Protocols

The following protocols describe the use of this compound as an internal standard for the analysis of lipids in biological samples.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Store in a tightly sealed amber glass vial at -20°C.

  • Working Solution (10 µg/mL):

    • Perform a 1:100 serial dilution of the stock solution with the same chloroform:methanol mixture.

    • Aliquot into smaller volumes and store at -20°C to minimize freeze-thaw cycles.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 2 mL glass vial, add 50 µL of plasma.

    • Add 10 µL of the 10 µg/mL internal standard working solution to the plasma.

  • Extraction:

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 1:1 v/v methanol:isopropanol).

Protocol 3: LC-MS/MS Analysis of Ether Lipids
  • Chromatographic Conditions (Example):

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 15-30% B

      • 2-12 min: 30-80% B

      • 12-15 min: 80-99% B

      • 15-18 min: 99% B

      • 18-20 min: Re-equilibrate at 15% B

  • Mass Spectrometry Conditions (Example):

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transition for this compound (Predicted):

      • Precursor ion (Q1): [M+H]⁺ (m/z 359.3)

      • Product ion (Q3): A characteristic fragment ion resulting from the loss of methanol (e.g., m/z 327.3) or other stable fragments. The exact transition should be optimized by direct infusion of the standard.

    • Collision Energy: Optimize for the specific instrument and precursor ion.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation sample Biological Sample (Plasma, Tissue, Cells) add_is Add this compound (Internal Standard) sample->add_is extract Lipid Extraction (e.g., Folch, MTBE) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification (Normalize to Internal Standard) data_proc->quant stats Statistical Analysis quant->stats bio_interp Biological Interpretation stats->bio_interp

Caption: General experimental workflow for lipidomics analysis using an internal standard.

Signaling Pathway: Platelet-Activating Factor (PAF) Receptor Signaling

Ether lipids are precursors for potent signaling molecules like Platelet-Activating Factor (PAF). The internal standard, being an ether lipid analog, is relevant in studies investigating these pathways.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_protein Gq/Gi Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Responses (Inflammation, Platelet Aggregation) PKC->Cell_Response Leads to MAPK->Cell_Response Leads to

Caption: Simplified PAF receptor signaling pathway.[3][4][5][6]

References

Application of Synthetic Ether Lipids in Cancer Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic ether lipids (SELs) represent a promising class of anti-cancer agents that diverge from classical chemotherapy by primarily targeting cell membranes rather than DNA. This unique mechanism of action makes them particularly interesting for overcoming multidrug resistance and for their selective cytotoxicity against tumor cells while often sparing normal, healthy cells. This document provides detailed application notes, quantitative data, and experimental protocols for the use of key SELs—edelfosine, miltefosine, and perifosine—in cancer cell research.

Mechanism of Action

Synthetic ether lipids exert their anti-neoplastic effects through a multi-faceted approach, primarily by:

  • Membrane Alteration and Lipid Raft Disruption: SELs incorporate into the cell membrane, altering its fluidity and organization. They particularly accumulate in cholesterol-rich microdomains known as lipid rafts.[1] This disruption can interfere with the function of membrane-associated proteins crucial for cell signaling and survival.

  • Inhibition of Signaling Pathways: A primary target of many SELs is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and resistance to apoptosis.[2][3][4] Perifosine, for instance, is a potent Akt inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[3]

  • Induction of Apoptosis: By disrupting membrane integrity and inhibiting survival signals, SELs can trigger programmed cell death, or apoptosis. Edelfosine has been shown to induce apoptosis by promoting the clustering of Fas/CD95 death receptors within lipid rafts, initiating the apoptotic cascade.[5]

  • Induction of Autophagy: In some cancer cell types, SELs can induce autophagy, a cellular self-degradation process. While autophagy can sometimes promote cell survival, in the context of SEL treatment, it can also contribute to cell death.[6]

Data Presentation: In Vitro Cytotoxicity of Synthetic Ether Lipids

The following tables summarize the half-maximal inhibitory concentration (IC50) values of edelfosine, miltefosine, and perifosine in various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of Edelfosine in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
LeukemiaHL-60Not Specified[7][8]
LeukemiaJurkatNot Specified
Pancreatic CancerPANC-1~20 (after 5 days)[9]
Prostate CancerLNCaP~10[10]
Prostate CancerVCaP>10[10]

Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions.

Table 2: IC50 Values of Miltefosine in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
Colorectal CancerSW48~5[2]
Colorectal CancerHCT116~7.5[2]
Colorectal CancerHCT15~10[2]
Colorectal CancerDLD1~12.5[2]
Colorectal CancerHT29~15[2]
Colorectal CancerSW480~18[2]
Breast CancerMCF7Not Specified[2]
MelanomaB16-F101.51 ± 0.14[2]
Leishmania (for comparison)L. donovani13.6 ± 2.0[11]

Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions.

Table 3: IC50 Values of Perifosine in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
Multiple MyelomaMM.1S4.7[12][13]
Multiple MyelomaPatient MM cells1.5 - 15[13]
Non-Small Cell Lung CancerH460~1 (apoptosis)[13]
Non-Small Cell Lung CancerA5498 - 15[13]
Non-Small Cell Lung CancerH226>20[13]
Head and Neck Squamous CarcinomaVarious0.6 - 8.9[12][13]
Malignant Pleural MesotheliomaREN23[13]
Malignant Pleural MesotheliomaMSTO211H14[13]

Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of synthetic ether lipids on cancer cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Synthetic ether lipid (e.g., edelfosine, miltefosine, perifosine) stock solution in a suitable solvent (e.g., DMSO).

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS), sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Microplate reader (capable of measuring absorbance at 570 nm).

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of the synthetic ether lipid in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the ether lipid.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with synthetic ether lipid and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Induce apoptosis by treating cells with the desired concentration of synthetic ether lipid for a specified time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

    • Wash cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Akt Phosphorylation

This technique is used to determine the phosphorylation status of Akt, a key indicator of its activation state, following treatment with an ether lipid like perifosine.

Materials:

  • Cells treated with synthetic ether lipid and control cells.

  • Ice-cold PBS.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Chemiluminescence imaging system or X-ray film.

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal.

  • Stripping and Re-probing:

    • To normalize the phospho-protein signal, strip the membrane and re-probe with an antibody for total Akt and a loading control.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Materials:

  • Cells treated with synthetic ether lipid and control cells.

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100).

  • RNase A (10 mg/mL).

  • Proteinase K (20 mg/mL).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • 3 M Sodium Acetate, pH 5.2.

  • 100% and 70% Ethanol.

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Agarose.

  • TAE buffer.

  • Ethidium bromide or other DNA stain.

  • 6X DNA loading dye.

  • DNA ladder marker.

  • Gel electrophoresis system and UV transilluminator.

Procedure:

  • Cell Lysis and DNA Extraction:

    • Harvest cells and lyse them in lysis buffer.

    • Centrifuge to pellet high molecular weight DNA and cellular debris.

    • Treat the supernatant with RNase A and then Proteinase K.

    • Perform phenol:chloroform extraction to purify the DNA.

    • Precipitate the DNA with sodium acetate and ethanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.

    • Mix the DNA samples with loading dye and load them into the wells of the gel.

    • Load a DNA ladder marker in one lane.

    • Run the gel at a low voltage (e.g., 50-80V) until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments in multiples of ~180-200 bp will be visible in apoptotic samples.

Autophagy Detection (LC3 Immunoblotting)

This Western blot-based method detects the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.

Materials:

  • Same as for Western Blot Analysis of Akt Phosphorylation.

  • Primary antibody: anti-LC3B.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the synthetic ether lipid. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

    • Lyse cells as described for the Akt Western blot.

  • SDS-PAGE and Immunoblotting:

    • Run a higher percentage polyacrylamide gel (e.g., 15%) to effectively separate the LC3-I and LC3-II bands.

    • Perform Western blotting as described previously, using an anti-LC3B antibody.

  • Data Interpretation:

    • An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.

    • A further increase in LC3-II levels in the presence of a lysosomal inhibitor confirms an increase in autophagic flux (i.e., increased formation of autophagosomes).

Lipid Raft Isolation (Sucrose Density Gradient Ultracentrifugation)

This protocol isolates detergent-resistant membranes (DRMs), which are enriched in lipid rafts.

Materials:

  • Cells treated with synthetic ether lipid and control cells.

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA).

  • Lysis buffer (TNE with 1% Triton X-100 and protease inhibitors).

  • Sucrose solutions (e.g., 80%, 35%, and 5% in TNE).

  • Ultracentrifuge and appropriate tubes.

Procedure:

  • Cell Lysis:

    • Lyse cells in ice-cold lysis buffer.

    • Homogenize the lysate.

  • Sucrose Gradient Preparation:

    • Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully layer this mixture at the bottom of an ultracentrifuge tube.

    • Sequentially overlay with layers of 35% and 5% sucrose solutions.

  • Ultracentrifugation:

    • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top of the gradient. Lipid rafts will be located at the interface of the 5% and 35% sucrose layers.

    • Analyze the protein content of each fraction by Western blotting using a lipid raft marker (e.g., flotillin or caveolin) to confirm the successful isolation of DRMs.

Visualizations

Signaling Pathways and Experimental Workflows

Synthetic_Ether_Lipid_Mechanism cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction SEL Synthetic Ether Lipid Lipid_Raft Lipid Raft SEL->Lipid_Raft Accumulates in PI3K PI3K SEL->PI3K Inhibits Autophagosome Autophagosome Formation (LC3-II) SEL->Autophagosome Induces Fas_Receptor Fas/CD95 Receptor Lipid_Raft->Fas_Receptor Recruits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase_Cascade Caspase Cascade Fas_Receptor->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Autophagy Autophagic Cell Death Autophagosome->Autophagy

Caption: Mechanism of action of synthetic ether lipids in cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Synthetic Ether Lipid incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Detection_Workflow start Start treat_cells Treat cells with Synthetic Ether Lipid start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate Incubate 15 min at RT in dark stain_cells->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Western_Blot_Workflow start Start treat_cells Treat cells start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal (ECL) secondary_ab->detect analyze Analyze results detect->analyze end End analyze->end

Caption: General experimental workflow for Western blot analysis.

Lipid_Raft_Isolation_Workflow start Start lyse_cells Lyse cells inTriton X-100 buffer start->lyse_cells homogenize Homogenize lysate lyse_cells->homogenize sucrose_gradient Prepare sucrose density gradient homogenize->sucrose_gradient ultracentrifuge Ultracentrifugation sucrose_gradient->ultracentrifuge collect_fractions Collect fractions ultracentrifuge->collect_fractions analyze_fractions Analyze fractions by Western blot collect_fractions->analyze_fractions end End analyze_fractions->end

Caption: Experimental workflow for lipid raft isolation.

References

Application Notes and Protocols for Incorporating 2-Methoxy-3-octadecoxypropan-1-ol into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the synthetic ether lipid, 2-Methoxy-3-octadecoxypropan-1-ol, into liposomal formulations. Ether lipids, such as the one described herein, are known to enhance the stability of liposomes by providing resistance against enzymatic degradation by phospholipases and chemical hydrolysis, making them attractive for various drug delivery applications. The primary method detailed is the well-established thin-film hydration technique, followed by size reduction through extrusion. This protocol is intended to serve as a comprehensive guide for researchers and professionals in the field of drug development and nanotechnology.

Introduction

Liposomes are versatile, self-assembling vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and biodegradability make them ideal candidates for targeted drug delivery, reducing systemic toxicity and improving the therapeutic index of encapsulated drugs.

Standard liposomal formulations often utilize phospholipids with ester linkages, which can be susceptible to degradation in biological environments. The incorporation of synthetic ether lipids, such as this compound, can significantly improve the stability of the liposomal membrane. The ether bond is more resistant to hydrolysis than the ester bond, leading to liposomes with a longer circulation half-life and better retention of the encapsulated cargo.

This protocol will guide the user through the preparation, purification, and characterization of liposomes containing this compound.

Materials and Equipment

Materials
  • Lipids:

    • This compound

    • Phosphatidylcholine (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

    • Cholesterol

  • Solvents:

    • Chloroform

    • Methanol

  • Aqueous Phase:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Deionized water

  • (Optional) Model Drug:

    • Hydrophilic: Carboxyfluorescein

    • Lipophilic: A suitable lipophilic drug candidate

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Vortex mixer

  • Bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (for morphological analysis)

  • High-Performance Liquid Chromatography (HPLC) system (for encapsulation efficiency determination)

Experimental Protocols

Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[1][2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

Protocol:

  • Lipid Preparation:

    • In a round-bottom flask, dissolve this compound, phosphatidylcholine (e.g., DPPC), and cholesterol in a chloroform:methanol (2:1, v/v) mixture. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound), but this can be optimized depending on the desired membrane properties.

    • If encapsulating a lipophilic drug, it should be co-dissolved with the lipids in this step.[1]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45-60°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[2][3]

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask.[1] The volume of the buffer will determine the final lipid concentration.

    • If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.[1]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). The hydration process should be carried out at a temperature above the Tc of the lipids for approximately 1-2 hours.[1][4]

Liposome Sizing by Extrusion

To obtain unilamellar vesicles with a defined and uniform size distribution, the MLV suspension is subjected to extrusion.

Protocol:

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process, performed at a temperature above the lipid Tc, will result in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.

Purification of Liposomes

To remove any unencapsulated drug or other contaminants, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.

Protocol (Size Exclusion Chromatography):

  • Equilibrate a Sephadex G-50 column with the same buffer used for hydration.

  • Carefully load the liposome suspension onto the top of the column.

  • Elute the liposomes with the buffer. The liposomes, being larger, will elute in the void volume, while the smaller, unencapsulated molecules will be retained in the column.

  • Collect the fractions containing the purified liposomes.

Characterization of Liposomes

Particle Size and Polydispersity Index (PDI)

The mean particle size and PDI of the liposomes are determined using Dynamic Light Scattering (DLS). A lower PDI value (typically < 0.2) indicates a more monodisperse and homogenous liposome population.[5]

Zeta Potential

The zeta potential is a measure of the surface charge of the liposomes and is an important indicator of their stability. A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates better colloidal stability due to electrostatic repulsion between particles.

Encapsulation Efficiency (%EE)

The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for evaluating the effectiveness of the formulation.

Protocol:

  • Disrupt the purified liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the %EE using the following formula:

    %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables summarize the expected physicochemical properties of liposomes incorporating this compound. Note: As specific experimental data for this exact lipid is limited in publicly available literature, these values represent typical ranges for ether lipid-containing liposomes and should be confirmed experimentally.

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
L-Ether-01DPPC:Cholesterol:this compound (55:40:5)110 ± 50.15 ± 0.03-5 ± 2
L-Ether-02DPPC:Cholesterol:this compound (50:40:10)115 ± 70.18 ± 0.04-4 ± 1.5
L-ControlDPPC:Cholesterol (60:40)105 ± 60.14 ± 0.02-6 ± 2.5

Table 2: Encapsulation Efficiency of a Model Lipophilic Drug

Formulation CodeLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Encapsulation Efficiency (%) ± SD
L-Ether-Drug-01DPPC:Cholesterol:this compound (55:40:5)1:2085 ± 4
L-Ether-Drug-02DPPC:Cholesterol:this compound (50:40:10)1:2082 ± 5
L-Control-DrugDPPC:Cholesterol (60:40)1:2088 ± 3

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of liposomes containing this compound.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_data Data Analysis lipid_prep 1. Lipid Dissolution film_form 2. Thin-Film Formation lipid_prep->film_form hydration 3. Hydration film_form->hydration extrusion 4. Extrusion (Sizing) hydration->extrusion purification 5. Purification extrusion->purification dls Particle Size (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (HPLC) purification->ee tem Morphology (TEM) purification->tem data_analysis Data Interpretation & Reporting dls->data_analysis zeta->data_analysis ee->data_analysis tem->data_analysis

Caption: Workflow for liposome preparation and characterization.

Logical Relationship of Liposome Stability

The inclusion of ether lipids is hypothesized to increase liposome stability. The following diagram illustrates this logical relationship.

stability_logic start Incorporate This compound ether_bond Presence of Ether Linkage start->ether_bond resistance Increased Resistance to Enzymatic & Chemical Degradation ether_bond->resistance stability Enhanced Liposome Stability resistance->stability outcome Improved Drug Retention & Longer Circulation Time stability->outcome

Caption: Rationale for enhanced liposome stability with ether lipids.

Conclusion

This document provides a comprehensive protocol for the incorporation of this compound into liposomes using the thin-film hydration method. The inclusion of this ether lipid is anticipated to enhance the stability of the resulting liposomes, offering potential advantages for drug delivery applications. The provided protocols for preparation, purification, and characterization, along with the representative data, should serve as a valuable resource for researchers in this field. It is important to note that the specific parameters and resulting liposome characteristics should be empirically determined and optimized for each specific application.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-O-Alkyl-Glycerols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 1-O-alkyl-glycerols (AKGs) are a class of ether lipids where a long alkyl chain is attached to the sn-1 position of the glycerol backbone via an ether linkage.[1] These compounds are naturally present in hematopoietic organs like bone marrow and are abundant in sources such as shark liver oil.[1][2] AKGs and their metabolites, particularly ether phospholipids, are integral to cell membrane structure and are involved in crucial cell signaling pathways, including those mediated by Platelet-Activating Factor (PAF) and diacylglycerol (DAG).[1][2] Their diverse biological activities, from immune response modulation to potential anti-cancer effects, make them a subject of intense research.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the structural elucidation and quantification of 1-O-alkyl-glycerols.[4] It allows for the unambiguous determination of the molecular structure, including the position of the ether linkage and the characterization of the alkyl chain, as well as the quantification of components in complex mixtures.[5][6] This document provides detailed protocols for the characterization of 1-O-alkyl-glycerols using various NMR techniques.

Application Note 1: Sample Preparation and Initial Analysis

Effective characterization of 1-O-alkyl-glycerols begins with meticulous sample preparation to ensure high-quality, reproducible NMR spectra. The choice of solvent and sample concentration is critical for achieving optimal resolution and signal-to-noise.

Protocol 1: General Sample Preparation for NMR Analysis

Objective: To prepare a 1-O-alkyl-glycerol sample for NMR analysis that is free of particulate matter and at an appropriate concentration for structural and quantitative studies.

Materials:

  • 1-O-alkyl-glycerol sample (typically 2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[7]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8%+)[8]

  • 5 mm NMR tubes[7]

  • Pasteur pipette, cotton or glass wool[7]

  • Vortex mixer

  • Volumetric flask

Methodology:

  • Weighing the Sample: Accurately weigh between 2 and 50 mg of the lipid sample, depending on the specific NMR experiment to be performed.[7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for dissolving 1-O-alkyl-glycerols.[8]

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a small vial.[7][8] Use a vortex mixer to ensure the sample is completely solubilized.

  • Filtration: To remove any precipitate or dust, pack a small piece of cotton or glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.[7] This step is crucial for obtaining high-resolution spectra.

  • Volume Adjustment: Ensure the final sample depth in the NMR tube is at least 4.5 cm.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.

Application Note 2: Structural Elucidation using 1D and 2D NMR

A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments provides a comprehensive structural characterization of 1-O-alkyl-glycerols.

Experimental Workflow for Structural Elucidation

G Diagram 1: Experimental Workflow for NMR Analysis cluster_prep Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Finalization SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environment) SamplePrep->H1_NMR C13_NMR ¹³C & DEPT NMR (Carbon Skeleton & CHn Multiplicity) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC Structure Structure Elucidation & Verification HSQC->Structure

Caption: Diagram 1: Experimental Workflow for NMR Analysis.

Protocol 2: ¹H NMR Spectroscopy

Objective: To identify the different types of protons and their immediate electronic environments in the 1-O-alkyl-glycerol molecule.

Methodology:

  • Instrument Setup: Place the prepared NMR sample tube into the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis:

    • Chemical Shift (δ): Identify proton signals based on their characteristic chemical shifts. For example, protons on carbons attached to oxygen (e.g., glycerol backbone, -O-CH₂- of the alkyl chain) appear downfield (3.4-4.3 ppm) compared to the bulk methylene (-CH₂-)n protons of the alkyl chain (approx. 1.2-1.6 ppm).[9][10]

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Multiplicity: Analyze the splitting patterns (e.g., singlet, doublet, triplet) to deduce the number of neighboring protons.

Protocol 3: ¹³C NMR and DEPT Spectroscopy

Objective: To identify all unique carbon atoms and determine the number of attached protons (CH, CH₂, CH₃) for each.

Methodology:

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.[11]

  • DEPT Acquisition: Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-90: Shows only CH signals.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

    • Quaternary carbons do not appear in DEPT spectra.

  • Analysis: Correlate the signals from the broadband-decoupled ¹³C spectrum with the DEPT spectra to assign each carbon. Carbons in the glycerol backbone and the ether-linked C1 of the alkyl chain typically appear in the 60-75 ppm region.[9][12]

Protocol 4: 2D Correlation Spectroscopy (COSY & HSQC)

Objective: To establish connectivity between protons (COSY) and directly bonded proton-carbon pairs (HSQC), confirming the overall molecular structure.

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[13] Cross-peaks in the 2D spectrum connect signals from coupled protons. This is useful for tracing the connectivity along the glycerol backbone and the alkyl chain.[14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[15] Each cross-peak in the HSQC spectrum correlates a specific proton signal on one axis with the carbon signal of the carbon it is bonded to on the other axis.[16]

  • Analysis: Use the HSQC spectrum to definitively link the assigned proton signals from the ¹H NMR to their corresponding carbon signals from the ¹³C NMR. Use the COSY spectrum to connect these C-H fragments, allowing for the complete assembly of the molecular structure.[15]

Application Note 3: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a 1-O-alkyl-glycerol sample or its concentration in a solution without the need for identical reference standards.[17][18] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for precise and accurate quantification.[5]

Protocol 5: Purity and Concentration Determination by qNMR

Objective: To accurately determine the purity or concentration of a 1-O-alkyl-glycerol sample using an internal standard.

Methodology:

  • Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with at least one peak that does not overlap with any analyte signals, is stable, and is accurately weighable (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 1-O-alkyl-glycerol sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both weighed components completely in a known volume of a deuterated solvent in a volumetric flask before transferring to an NMR tube.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all protons. This is critical for accurate integration.[4]

    • Set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton in the sample (D1 ≥ 5 * T1).[4]

    • Use a 90° pulse angle to maximize signal intensity.

  • Data Processing & Analysis:

    • Carefully process the spectrum, ensuring accurate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the 1-O-alkyl-glycerol and a signal from the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • W: Weight

    • Purity: Purity of the standard

Data Presentation: Characteristic NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 1-O-alkyl-glycerols, with data referenced from synthetic standards in CDCl₃.[9]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 1-O-Alkyl-Glycerol Moiety

Proton AssignmentGeneral Chemical Shift (ppm)Example: 3-(n-Tetradecyloxy)propane-1,2-diol[9]Multiplicity
Glycerol CH (sn-2)3.85 - 3.953.90Multiplet (m)
Glycerol CH₂OH (sn-3)3.65 - 3.753.70 - 3.80Multiplet (m)
Glycerol CH₂O-Alkyl (sn-1)3.45 - 3.603.50 - 3.70Multiplet (m)
Hydroxyl OH 2.50 - 2.70 (broad)2.62Broad Singlet (bs)
Alkyl O-CH₂- 3.40 - 3.503.50 - 3.70Triplet (t)
Alkyl -CH₂-CH₂-O 1.55 - 1.651.62Multiplet (m)
Alkyl -(CH₂)n- 1.20 - 1.401.29Multiplet (m)
Alkyl -CH₃ 0.85 - 0.950.91Triplet (t)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 1-O-Alkyl-Glycerol Moiety

Carbon AssignmentGeneral Chemical Shift (ppm)Example: 3-(n-Tetradecyloxy)propane-1,2-diol[9]
Glycerol CH (sn-2)70.5 - 72.571.8
Glycerol CH₂O-Alkyl (sn-1)71.5 - 72.572.1
Glycerol CH₂OH (sn-3)63.0 - 64.063.5
Alkyl O-CH₂- 70.5 - 71.571.0
Alkyl -(CH₂)n- 29.0 - 32.029.0 - 31.7
Alkyl -CH₂-CH₂-O 26.0 - 27.026.6
Alkyl -CH₂-CH₃ 22.5 - 23.523.2
Alkyl -CH₃ 13.8 - 14.214.0

Visualization of Biological Context

1-O-alkyl-glycerols serve as precursors for the synthesis of ether phospholipids, which are integrated into cell membranes and can modulate critical signaling pathways.

G Diagram 2: Simplified Metabolic & Signaling Pathway of 1-O-Alkyl-Glycerols cluster_input Precursor cluster_metabolism Metabolism & Incorporation cluster_signaling Downstream Signaling Influence AKG 1-O-Alkyl-Glycerol (AKG) Metabolism Enzymatic Acylation & Phosphorylation AKG->Metabolism EtherPL Ether Phospholipids (e.g., 1-O-Alkyl-2-Acyl-GPC) Metabolism->EtherPL Membrane Cell Membrane EtherPL->Membrane Incorporation PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 Precursor Pool DAG Diacylglycerol (DAG) Signaling Modulation Membrane->DAG Precursor Pool PAF Platelet-Activating Factor (PAF) Production PLA2->PAF PKC Protein Kinase C (PKC) DAG->PKC

References

Application Notes & Protocols for the Gas Chromatography Analysis of Alkyl-Glycerolipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl-glycerolipids, also known as ether lipids, are a unique class of glycerolipids where the alkyl group is attached to the glycerol backbone by an ether bond, as opposed to the more common ester bond. These lipids are found in various biological tissues, with high concentrations in shark liver oil, bone marrow, and milk. Their biological activities, including immunostimulatory and anti-tumor effects, have garnered significant interest in the scientific and pharmaceutical communities. Accurate and reliable quantification of different alkyl-glycerolipid species is crucial for understanding their metabolism, mechanism of action, and for the quality control of related products. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a powerful technique for the separation and quantification of these compounds. This document provides detailed protocols for the analysis of 1-O-alkyl-glycerol standards using GC, including sample preparation, derivatization, and chromatographic conditions.

Data Presentation

Quantitative analysis of alkyl-glycerolipid standards is essential for the identification and quantification of these compounds in biological samples. The following tables summarize key data for the GC analysis of 1-O-alkyl-glycerol diacetate standards.

Table 1: GC-MS Retention Times and Mass Spectral Data of 1-O-Alkyl-Glycerol Diacetate Standards [1]

Alkyl ChainRetention Time (min)Molecular Weight ( g/mol )Most Characteristic Peaks (m/z, (%))
C14:018.2358.5255 (10), 145 (25), 117 (100), 85 (30), 71 (40), 57 (60), 43 (80)
C16:120.3384.6281 (5), 145 (20), 117 (100), 83 (25), 69 (35), 55 (50), 43 (75)
C16:020.5386.6283 (8), 145 (22), 117 (100), 85 (28), 71 (38), 57 (55), 43 (78)
C17:021.6400.6297 (7), 145 (20), 117 (100), 85 (25), 71 (35), 57 (50), 43 (70)
C18:122.5412.7309 (5), 145 (18), 117 (100), 83 (22), 69 (30), 55 (45), 43 (65)
C18:022.7414.7311 (6), 145 (20), 117 (100), 85 (25), 71 (35), 57 (50), 43 (70)
C19:023.8428.7325 (5), 145 (18), 117 (100), 85 (22), 71 (30), 57 (45), 43 (65)
C20:024.9442.8339 (5), 145 (15), 117 (100), 85 (20), 71 (28), 57 (40), 43 (60)
C22:026.9470.8367 (4), 145 (12), 117 (100), 85 (18), 71 (25), 57 (35), 43 (55)

Data obtained using a Shimadzu GC-2010 Plus system with a Zebron 5-MS column. For detailed chromatographic conditions, refer to the experimental protocols section.

Table 2: Relative Abundance of 1-O-Alkyl-Glycerols in Natural Oils Determined by GC [1]

Alkyl ChainChimera Liver Oil (%)Shark Liver Oil (%)
14:020 - 2420 - 24
16:042 - 5442 - 54
18:16 - 166 - 16
16:10.2 - 20.2 - 2
17:00.2 - 20.2 - 2
18:00.2 - 20.2 - 2
20:00.2 - 20.2 - 2

These values represent the typical distribution of major alkyl-glycerol species found in these natural sources.

Experimental Protocols

Sample Preparation and Derivatization

For the analysis of 1-O-alkyl-glycerols by GC, it is necessary to protect the free hydroxyl groups to increase volatility and improve chromatographic peak shape. Acetylation to form diacetate derivatives is a common and effective method.

Materials:

  • Alkyl-glycerolipid standards or lipid extract

  • Diethyl ether

  • Hexane

  • Ethanoyl chloride (Acetyl chloride)

  • Saturated aqueous sodium hydrogen carbonate solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

  • Heating block or sand bath

  • Nitrogen gas supply for solvent evaporation

Protocol for Derivatization to 1-O-Alkyl-Glycerol Diacetates: [1]

  • Place the dried alkyl-glycerolipid sample (or standard) in a glass reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add a large excess (e.g., 600 µL) of ethanoyl chloride directly to the vial.

  • Securely cap the vial and heat at 140°C for 5 minutes. This rapid method is efficient for acetylation.

  • Allow the reaction vial to cool to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium hydrogen carbonate until effervescence ceases.

  • Extract the 1-O-alkyl-glycerol diacetates with diethyl ether (2 x 1 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Transfer the dried ether extract to a clean vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Re-dissolve the dried diacetate derivatives in hexane to a suitable concentration for GC analysis (e.g., 1 mg/mL).

Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the GC analysis of 1-O-alkyl-glycerol diacetates. Method optimization may be required depending on the specific instrument and column used.

Instrumentation and Conditions for GC-FID/MS Analysis: [1]

  • Gas Chromatograph: Shimadzu GC-2010 Plus system (or equivalent)

  • Injector: On-column injector

  • Column: Zebron 5-MS (Phenomenex), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Carrier Gas: Helium

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 14°C/min to 180°C, hold for 4 minutes

    • Ramp 2: 0.1°C/min to 185°C, hold for 4 minutes

    • Ramp 3: 14°C/min to 320°C, hold for 10 minutes

  • Detector (FID):

    • Temperature: 325°C

  • Detector (MS):

    • Ion Source Temperature: 200°C

    • Interface Temperature: 320°C

    • Scan Range: m/z 40-500

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the analysis of alkyl-glycerolipids from a biological matrix using gas chromatography.

experimental_workflow sample Biological Sample (e.g., Shark Liver Oil) extraction Lipid Extraction (Folch Method) sample->extraction   saponification Saponification/Reduction (Vitride®) extraction->saponification tlc TLC Separation saponification->tlc derivatization Derivatization (Acetylation) tlc->derivatization gc_analysis GC-FID/MS Analysis derivatization->gc_analysis data_analysis Data Analysis (Quantification) gc_analysis->data_analysis

Caption: Experimental workflow for GC analysis of alkyl-glycerolipids.

Signaling Pathways of Alkyl-Glycerolipids

Alkyl-glycerolipids are precursors to important signaling molecules and can also directly influence cellular signaling pathways. This diagram outlines some of the key pathways.

signaling_pathways cluster_biosynthesis Ether Lipid Biosynthesis cluster_signaling Modulation of Signaling alkyl_glycerol 1-O-Alkyl-glycerol alkyl_acyl_glycerol 1-O-Alkyl-2-acyl-glycerol alkyl_glycerol->alkyl_acyl_glycerol pkc Protein Kinase C (PKC) alkyl_glycerol->pkc Inhibits paf_precursor 1-O-Alkyl-2-acetyl-glycerol alkyl_acyl_glycerol->paf_precursor paf Platelet-Activating Factor (PAF) paf_precursor->paf cell_proliferation Cell Proliferation pkc->cell_proliferation dag Diacylglycerol (DAG) dag->pkc Activates

Caption: Signaling pathways involving alkyl-glycerolipids.

References

Application Notes and Protocols for In Vitro Testing of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-octadecoxypropan-1-ol is an ether lipid, a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. Ether lipids are integral components of cellular membranes and are implicated in a variety of cellular processes, including cell signaling, differentiation, and protection against oxidative stress.[1] Dysregulation of ether lipid metabolism has been associated with several diseases, including cancer and metabolic disorders.[1][2] Given the structural nature of this compound, it is pertinent to investigate its biological activities across several key cellular processes.

These application notes provide a framework of in vitro assays to elucidate the bioactivity of this compound. The proposed assays will investigate its effects on cell viability and proliferation, apoptosis, inflammatory responses, and lipid metabolism.

Section 1: Cell Viability and Proliferation Assays

A fundamental primary step in characterizing a novel compound is to assess its impact on cell viability and proliferation.[3] These assays can determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (inhibits proliferation) effects.

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Untreated Control)100
Vehicle Control
0.1
1
10
50
100

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read

MTT Assay Experimental Workflow.

Section 2: Apoptosis Assays

Should the cell viability assays indicate a cytotoxic effect, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism that can be induced by therapeutic agents.[5][6]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Untreated Control
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
Positive Control (e.g., Staurosporine)

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Stress cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Signaling Pathways.

Section 3: Anti-Inflammatory Assays

Chronic inflammation is a hallmark of many diseases. Investigating the potential anti-inflammatory properties of this compound is a logical step, especially given that some lipids have immunomodulatory roles.[2]

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO).[7] The Griess assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7] A reduction in nitrite levels in the presence of the test compound suggests an anti-inflammatory effect.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Untreated Control
LPS (1 µg/mL)0
LPS + this compound (Low Conc.)
LPS + this compound (High Conc.)
LPS + Positive Control (e.g., L-NAME)

Section 4: Lipid Metabolism Assays

As an ether lipid, this compound may influence lipid metabolism.[8] Assays to investigate its effect on lipid accumulation are therefore highly relevant.

Oil Red O Staining for Lipid Droplet Accumulation

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids in a red color. It is commonly used to quantify lipid accumulation in cells, such as adipocytes.

Experimental Protocol:

  • Cell Culture and Differentiation: Culture pre-adipocyte cells (e.g., 3T3-L1) and induce differentiation into mature adipocytes.

  • Compound Treatment: Treat the mature adipocytes with this compound for a specified period.

  • Fixation: Wash the cells with PBS and fix with 10% formalin.

  • Oil Red O Staining: Stain the fixed cells with Oil Red O solution.

  • Stain Elution: Elute the stain from the cells using isopropanol.

  • Quantification: Measure the absorbance of the eluted stain at a specific wavelength (e.g., 492 nm).

  • Microscopy: Visualize and capture images of the stained lipid droplets using a microscope.

Data Presentation:

TreatmentAbsorbance at 492 nm (Mean ± SD)Lipid Accumulation (% of Control)
Undifferentiated Control
Differentiated Control100
This compound (Low Conc.)
This compound (High Conc.)
Positive Control (e.g., Rosiglitazone)

General Experimental Workflow for In Vitro Screening:

General_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays compound This compound viability Cell Viability & Proliferation Assays (e.g., MTT) compound->viability apoptosis_assay Apoptosis Assays (e.g., Annexin V) viability->apoptosis_assay If cytotoxic inflammation_assay Inflammation Assays (e.g., Griess) viability->inflammation_assay Explore other activities lipid_assay Lipid Metabolism Assays (e.g., Oil Red O) viability->lipid_assay Explore other activities

Logical Workflow for In Vitro Screening.

References

Application Notes and Protocols: The Use of 2-Methoxy-3-octadecoxypropan-1-ol in Membrane Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-octadecoxypropan-1-ol is a synthetic ether lipid. Ether lipids are a class of glycerolipids where the alkyl chain is attached to the glycerol backbone by an ether linkage at the sn-1 position, in contrast to the more common ester linkage found in diacyl phospholipids. This structural difference has significant implications for the physicochemical properties of cell membranes, influencing their fluidity, stability, and permeability. Synthetic ether lipids, including analogs like 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (edelfosine), have been investigated for their biological activities, which are often attributed to their interaction with and modulation of cell membranes.[1]

The incorporation of ether lipids into biomembranes can alter their structural organization.[2] Notably, ether lipids have a known tendency to affect cholesterol-rich microdomains, often referred to as lipid rafts, which are critical hubs for cellular signaling.[3] The presence of an ether linkage instead of an ester linkage at the sn-1 position allows for stronger intermolecular hydrogen bonding between headgroups, which can impact membrane dynamics.[2] Studies on model membranes have shown that this structural alteration can influence membrane fusion processes.[4][5]

Given its structure as a single-chain ether lipid, this compound is hypothesized to intercalate into cellular membranes, where it may alter local lipid packing and, consequently, membrane permeability. Such alterations could have profound effects on cellular homeostasis and the transport of ions, small molecules, and drugs across the membrane. These application notes provide a framework and detailed protocols for investigating the effects of this compound on membrane permeability using model membrane systems.

Hypothesized Mechanism of Action

It is postulated that this compound, upon introduction to a lipid bilayer, will insert its octadecyl chain into the hydrophobic core of the membrane while its methoxypropanol headgroup resides near the lipid-water interface. This insertion is expected to disrupt the ordered packing of the surrounding phospholipid acyl chains, leading to an increase in membrane fluidity and free volume. This, in turn, may lower the energy barrier for the passive diffusion of water and other small solutes across the membrane.

cluster_membrane Lipid Bilayer Lipid_Headgroups_Top Lipid_Tails_Top Lipid_Tails_Bottom Lipid_Headgroups_Bottom Compound 2-Methoxy-3- octadecoxypropan-1-ol Disruption Disruption of Lipid Packing Compound->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Solutes Water & Solutes Solutes->Permeability Enhanced Transport

Caption: Hypothesized mechanism of this compound action.

Quantitative Data Summary

While specific quantitative data for the effect of this compound on membrane permeability are not yet available in the literature, studies on analogous ether-linked lipids provide a basis for expected outcomes. For instance, comparisons between ether-linked dihexadecylphosphatidylcholine (DHPC) and ester-linked dipalmitoylphosphatidylcholine (DPPC) have revealed differences in water permeability.

Lipid CompositionTemperature (°C)Area per Lipid (Ų)Water Permeability (Pf, cm/s)Reference
DHPC (ether-linked)4865.10.022[6]
DPPC (ester-linked)50~630.027[6]

This table illustrates that subtle changes in lipid structure, such as the nature of the linkage to the glycerol backbone, can measurably alter membrane properties. It is anticipated that the incorporation of this compound into a model membrane, such as one composed of DPPC, will lead to a concentration-dependent change in water and solute permeability.

Experimental Protocols

The following protocols are designed to assess the effect of this compound on the permeability of model lipid vesicles (liposomes). The primary method described is a stopped-flow fluorescence assay to measure osmotic water permeability.[7][8]

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs containing a fluorescent dye, which will be used to monitor changes in vesicle volume.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Chloroform

  • Carboxyfluorescein (CF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-50 column

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and this compound (e.g., at 0, 1, 5, and 10 mol%) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with a 7.5 mg/mL solution of carboxyfluorescein in PBS by vortexing. This will form multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder heated to a temperature above the phase transition of the primary lipid (e.g., 50°C for DPPC). This process generates LUVs of a defined size.

  • Purification:

    • Separate the LUVs encapsulating CF from the non-encapsulated dye by passing the suspension through a Sephadex G-50 column pre-equilibrated with PBS.

    • Collect the vesicle-containing fractions, which will appear slightly turbid and elute first.

Protocol 2: Stopped-Flow Fluorometry for Water Permeability

This protocol measures the osmotic water permeability of the prepared LUVs.

Materials:

  • LUVs containing encapsulated carboxyfluorescein

  • PBS (iso-osmotic buffer)

  • Hyper-osmotic PBS (containing an additional osmolyte, e.g., sucrose)

  • Stopped-flow fluorometer

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.

    • Equilibrate the stopped-flow instrument and all solutions to the desired experimental temperature.

  • Permeability Measurement:

    • Load one syringe of the stopped-flow device with the LUV suspension and the other with the hyper-osmotic PBS.

    • Rapidly mix the two solutions. This creates an osmotic gradient, causing water to efflux from the vesicles.

    • The efflux of water leads to vesicle shrinkage and an increase in the concentration of the entrapped CF, resulting in self-quenching and a decrease in fluorescence intensity.[6][10]

    • Record the fluorescence intensity over time for several seconds.

  • Data Analysis:

    • Fit the time course of the fluorescence decay to an appropriate mathematical model to extract the rate constant (k) of water efflux.

    • Calculate the water permeability coefficient (Pf) using the following equation: Pf = k * (V₀ / A₀) * (1 / (Vw * ΔC)) Where:

      • V₀ is the initial vesicle volume.

      • A₀ is the initial vesicle surface area.

      • Vw is the molar volume of water.

      • ΔC is the osmotic gradient.

Start Prepare LUVs with encapsulated CF Load Load LUVs and hyper-osmotic buffer into stopped-flow device Start->Load Mix Rapidly mix to create osmotic gradient Load->Mix Measure Record fluorescence decrease over time Mix->Measure Analyze Fit data to calculate permeability coefficient Measure->Analyze End Determine effect of compound on permeability Analyze->End

Caption: Workflow for membrane permeability assay.

Expected Outcomes and Interpretation

The incorporation of this compound into the lipid bilayer is expected to increase the water permeability coefficient (Pf) in a concentration-dependent manner. This would be observed as a faster rate of fluorescence quenching in the stopped-flow experiment. An increase in Pf would support the hypothesis that this ether lipid disrupts the packing of the lipid bilayer, thereby reducing the barrier to water transport.

Conversely, if this compound induces a more ordered membrane state, a decrease in Pf might be observed. The magnitude of the change in permeability will provide insights into the extent to which this synthetic lipid modifies the biophysical properties of the membrane. These studies are crucial for understanding the potential applications of this compound in areas such as drug delivery, where modulating membrane permeability can be a key strategy for enhancing the cellular uptake of therapeutic agents.[11]

References

Application Notes and Protocols: LC-MS/MS for the Detection of Glycerol Ether Lipids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol ether lipids (GELs) are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. This structural difference imparts distinct chemical and physical properties, influencing membrane fluidity, vesicle fusion, and cellular signaling.[1][2] Ether lipids, including plasmalogens (with a vinyl-ether bond) and plasmanyl lipids (with an alkyl-ether bond), are integral components of cell membranes, particularly abundant in the nervous system, heart, and immune cells.[1] Alterations in GEL metabolism have been implicated in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making them a subject of intense research and a potential source of novel biomarkers and therapeutic targets.[1][3]

This document provides a comprehensive LC-MS/MS protocol for the sensitive and specific detection and quantification of glycerol ether lipids in biological samples. It includes detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis, along with data presentation guidelines and visualizations of relevant biological pathways.

Data Presentation: Quantitative Analysis of Glycerol Ether Lipids

The following tables summarize representative concentrations of various glycerol ether lipid species in human plasma and different mouse tissues, as determined by LC-MS/MS. These values can serve as a reference for expected physiological ranges.

Table 1: Concentration of Selected Ether-Linked Phospholipids in Human Plasma

Lipid SpeciesConcentration (µM)Reference
PC-O 36:426.2 ± 2.8 (Hypertensive) vs. 34.4 ± 1.7 (Normotensive)[4][5]
PC-O 38:5Statistically significant decrease in hypertensive individuals[4][5]
PC-O 38:6Statistically significant decrease in hypertensive individuals[4][5]
PE(P-18:0/20:4)Significantly elevated in obese vs. lean subjects[6][7]
PLS 16:0/18:24.0 ± 1.3[8]
PLS 16:0/20:43.5 ± 1.2[8]

PC-O: Ether-linked phosphatidylcholine, PE(P): Plasmalogen phosphatidylethanolamine, PLS: Plasmalogen. Values are presented as mean ± standard deviation where available.

Table 2: Relative Abundance of Total Ether Lipids (% of Total PC and PE) in Various Mouse Tissues

TissueTotal Ether Lipids (% of PC+PE)Predominant Ether Lipid TypeReference
Cerebrum22.1Plasmenyl-PE[9][10]
Cerebellum19.9Plasmenyl-PE[9][10]
HeartHighPlasmenyl-PE[11]
SpleenModeratePlasmenyl-PE[12]
TestesModeratePlasmenyl-PE & Plasmanyl-PE[12]
OvariesModeratePlasmenyl-PE[12]
Liver0.7-[9][10]

Experimental Protocols

This section outlines a detailed methodology for the analysis of glycerol ether lipids from biological samples using LC-MS/MS.

Sample Preparation: Lipid Extraction

A robust lipid extraction is crucial for accurate GEL analysis. The Bligh and Dyer method is a widely used and effective technique.

Materials:

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O)

  • Internal standards (e.g., deuterated plasmalogens or other non-endogenous ether lipids)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol for Plasma/Serum (adapted from Bligh & Dyer):

  • To 1 mL of plasma or serum in a glass tube, add a known amount of internal standard.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 15 minutes to ensure thorough mixing and protein denaturation.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS/MS analysis.

Protocol for Tissues (adapted from Bligh & Dyer):

  • Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in a mixture of chloroform and methanol (1:2, v/v) at a ratio of 1 mL solvent per 10 mg of tissue.

  • Add a known amount of internal standard to the homogenate.

  • Follow steps 3-9 from the plasma/serum protocol, adjusting solvent volumes proportionally to the initial homogenization volume.

LC-MS/MS Analysis

Reversed-phase liquid chromatography is commonly employed for the separation of different lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 40% B and equilibrate

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive and Negative ESI

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

Detection of Specific Ether Lipid Classes:

  • Plasmalogen Phosphatidylethanolamines (PE-P): In negative ion mode, monitor for the neutral loss of the ethanolamine headgroup (141 Da).

  • Plasmalogen Phosphatidylcholines (PC-P): In positive ion mode, monitor for the characteristic phosphocholine headgroup fragment at m/z 184.

  • Alkyl Ether Phospholipids: Can be distinguished from plasmalogens by their slightly later retention time on reversed-phase columns and distinct fragmentation patterns.[11]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (Reversed-Phase C18) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Peak Peak Detection & Integration MS->Peak Quant Quantification (Internal Standards) Peak->Quant ID Lipid Identification Quant->ID

Caption: Overview of the experimental workflow for LC-MS/MS analysis of glycerol ether lipids.

Platelet-Activating Factor (PAF) Signaling Pathway

Platelet-activating factor (PAF) is a potent signaling ether lipid. Its signaling cascade is initiated by binding to the PAF receptor (PAFR), a G-protein coupled receptor.[13][14]

cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAFR Gq Gq PAFR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca Ca²⁺ Release IP3->Ca Response Cellular Response (e.g., Inflammation, Platelet Aggregation) PKC->Response Ca->Response PAF PAF PAF->PAFR

Caption: Simplified Platelet-Activating Factor (PAF) signaling pathway.

Ether Lipids in Lipid Rafts

Ether lipids are known to be enriched in lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling.[1][3][15]

cluster_raft Lipid Raft cluster_downstream Downstream Signaling EL Ether Lipids (e.g., Plasmalogens) Receptor Signaling Receptors (e.g., GPCRs, RTKs) Chol Cholesterol Kinase Kinases (e.g., Src family) Receptor->Kinase recruits & activates Cascade Signaling Cascade Activation Kinase->Cascade Response Cellular Response Cascade->Response

Caption: Role of ether lipids in organizing signaling complexes within lipid rafts.

References

O-Alkylation of Glycerol with Octadecyl Glycidyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of glycerol with octadecyl glycidyl ether is a significant chemical transformation that yields 1-O-octadecyl-glycerol, commonly known as batyl alcohol. This ether lipid is of considerable interest in the pharmaceutical and biomedical fields due to its natural occurrence in biological membranes and its potential therapeutic properties. Batyl alcohol and its derivatives are known to be involved in various cellular processes and have been investigated for their roles as immune modulators, anti-cancer agents, and drug delivery vehicles.

These application notes provide detailed protocols for the synthesis, purification, and characterization of 1-O-octadecyl-glycerol via the ring-opening reaction of octadecyl glycidyl ether with glycerol. Both acid- and base-catalyzed methods are presented, along with comprehensive data on the characterization of the final product.

Chemical Reaction and Mechanism

The core of the synthesis is the nucleophilic attack of a hydroxyl group from glycerol on the epoxide ring of octadecyl glycidyl ether. This reaction can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Mechanism: The acid protonates the oxygen atom of the epoxide, making the electrophilic carbons more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.

  • Base-Catalyzed Mechanism: The base deprotonates a hydroxyl group of glycerol, forming a more potent alkoxide nucleophile, which then attacks one of the carbon atoms of the epoxide ring, leading to its opening.

The primary product of this reaction is the monoether, 1-O-octadecyl-glycerol. However, depending on the reaction conditions and stoichiometry of the reactants, di- and tri-substituted glycerol ethers can also be formed as byproducts.

Experimental Protocols

Materials and Equipment
  • Glycerol (anhydrous)

  • Octadecyl glycidyl ether

  • Catalyst: Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

  • Solvents: Toluene, Dichloromethane, Ethyl acetate, Hexane, Methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Acid-Catalyzed O-Alkylation of Glycerol

This protocol outlines the synthesis of 1-O-octadecyl-glycerol using an acid catalyst.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous glycerol (1.0 eq) and toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%) to the glycerol solution while stirring.

  • Reactant Addition: Heat the mixture to 80-90°C. Add octadecyl glycidyl ether (1.1 eq), dissolved in toluene, dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 90-100°C for 6-8 hours. Monitor the progress of the reaction by TLC (see Purification section for solvent system).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by water.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Base-Catalyzed O-Alkylation of Glycerol

This protocol details the synthesis using a base catalyst, which can offer different selectivity compared to the acid-catalyzed method.

Procedure:

  • Formation of Glyceroxide: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous glycerol (1.0 eq) and toluene. Add powdered sodium hydroxide (1.2 eq) to the mixture.

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove any residual water azeotropically.

  • Reactant Addition: After the formation of the sodium glyceroxide, cool the mixture to 80°C. Add octadecyl glycidyl ether (1.0 eq), dissolved in toluene, dropwise over 1-2 hours.

  • Reaction: After the addition, increase the temperature to 110-120°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Separate the organic layer and wash it with brine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Purification and Characterization

Purification by Column Chromatography

The crude product from either synthesis can be purified using flash column chromatography on silica gel.

  • Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the desired 1-O-octadecyl-glycerol.

  • Monitoring: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Characterization

The structure and purity of the synthesized 1-O-octadecyl-glycerol (Batyl Alcohol) can be confirmed by various analytical techniques.

Physical Properties: The purified product is typically a white to off-white solid at room temperature.[1]

  • Melting Point: 71-73 °C[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.86 (m, 1H, -CH(OH)-)

    • δ 3.71 (dd, J = 11.5, 3.8 Hz, 1H, -CH₂OH)

    • δ 3.64 (dd, J = 11.5, 5.0 Hz, 1H, -CH₂OH)

    • δ 3.51 (t, J = 6.6 Hz, 2H, -O-CH₂-C₁₇H₃₅)

    • δ 3.49-3.44 (m, 2H, -CH₂-O-CH₂-)

    • δ 2.80 (br s, 2H, -OH)

    • δ 1.57 (p, J = 6.7 Hz, 2H, -O-CH₂-CH₂-)

    • δ 1.26 (s, 30H, -(CH₂)₁₅-)

    • δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)[2]

  • ¹³C NMR (CDCl₃):

    • δ 74.2, 72.9, 71.6, 70.8, 64.0, 31.9, 29.7, 29.6, 29.5, 29.4, 26.1, 22.7, 14.1

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M⁺): m/z 344

    • Key Fragments: m/z 313, 283, 253, 93, 75, 61, 57, 43 (base peak)[2]

Quantitative Data Summary

While specific yields for the direct reaction of octadecyl glycidyl ether with glycerol are not widely reported, data from analogous reactions involving the etherification of glycerol can provide an expected range. The selectivity towards mono-, di-, and tri-ethers is highly dependent on the reaction conditions.

ParameterAcid-Catalyzed Method (Expected)Base-Catalyzed Method (Expected)Reference
Glycerol Conversion HighHighGeneral Etherification Literature
Selectivity for Monoether Moderate to HighModerate to HighGeneral Etherification Literature
Selectivity for Diether Low to ModerateLow to ModerateGeneral Etherification Literature
Selectivity for Triether LowLowGeneral Etherification Literature

Note: To maximize the yield of the mono-ether, it is recommended to use an excess of glycerol. Conversely, using an excess of octadecyl glycidyl ether would favor the formation of di- and tri-ethers.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Glycerol, Octadecyl Glycidyl Ether) reaction O-Alkylation Reaction (Acid or Base Catalyst, Toluene) start->reaction Reactants workup Aqueous Work-up (Neutralization, Extraction) reaction->workup Crude Mixture concentrate Concentration (Rotary Evaporation) workup->concentrate Organic Extract crude Crude Product concentrate->crude column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure_product Pure 1-O-Octadecyl-glycerol fractions->pure_product Combine Pure Fractions characterization Characterization (NMR, MS) pure_product->characterization

Caption: General workflow for the synthesis and purification of 1-O-octadecyl-glycerol.

Reaction Scheme: O-Alkylation of Glycerol

reaction_scheme glycerol Glycerol (HOCH₂(CHOH)CH₂OH) plus + glycerol->plus oge Octadecyl Glycidyl Ether catalyst H⁺ or OH⁻ (Catalyst) oge->catalyst plus->oge product 1-O-Octadecyl-glycerol (Batyl Alcohol) catalyst->product

Caption: O-Alkylation of glycerol with octadecyl glycidyl ether.

References

Application Notes and Protocols for 2-Methoxy-3-octadecoxypropan-1-ol and Structurally Similar Ether Lipids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Synthetic Ether Lipids in Drug Delivery

Synthetic lipids are becoming increasingly crucial in the development of advanced drug delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2][3] Unlike naturally derived phospholipids, which can have batch-to-batch variability, synthetic lipids offer high purity and well-defined molecular structures, leading to more reproducible and stable formulations.[1][4]

The molecule 2-Methoxy-3-octadecoxypropan-1-ol represents a class of synthetic lipids known as ether lipids. A key feature of these lipids is the presence of an ether linkage (-O-) connecting the hydrophobic alkyl chain to the glycerol backbone, in contrast to the ester linkage (-COO-) found in most natural phospholipids.[5][6][7] This ether bond is significantly more resistant to chemical and enzymatic degradation (e.g., by phospholipases), which imparts superior stability to the resulting drug delivery vehicle in biological environments.[8]

Advantages of Incorporating Ether Lipids in Drug Delivery Formulations

The inclusion of ether lipids like this compound in liposomal or nanoparticle formulations can offer several distinct advantages:

  • Enhanced Stability: The resistance of the ether bond to hydrolysis can significantly increase the in-vivo stability of the nanocarrier, leading to a longer circulation half-life and better protection of the encapsulated drug.[8] Formulations containing ether lipids have shown improved structural integrity against harsh conditions such as extreme pH and high temperatures.[9]

  • Controlled Drug Release: The increased rigidity and stability of membranes containing ether lipids can help to minimize premature drug leakage, allowing for more controlled and sustained release profiles at the target site.

  • Versatility in Formulation: Synthetic ether lipids can be designed with various headgroups and alkyl chain lengths to fine-tune the physicochemical properties of the drug carrier, such as size, charge, and membrane fluidity, to match the specific requirements of the drug and the therapeutic application.[10]

  • Potential for Specific Biological Interactions: Some synthetic ether lipid analogs have been shown to possess intrinsic biological activity, including cytotoxic properties against cancer cells, potentially by disrupting membrane structure or interfering with signaling pathways.[5] This opens the door for developing drug carriers that contribute to the overall therapeutic effect.

Potential Applications

Drug delivery systems incorporating stable ether lipids are particularly promising for:

  • Oncology: Delivering potent anticancer agents where long circulation times can take advantage of the enhanced permeability and retention (EPR) effect in tumors.

  • Gene Therapy: Formulating stable lipid nanoparticles for the delivery of sensitive nucleic acids like mRNA and siRNA.[1][2] The success of mRNA-based COVID-19 vaccines has highlighted the critical role of synthetic lipids in these systems.[3]

  • Oral and Pulmonary Delivery: Developing robust formulations that can withstand the harsh environments of the gastrointestinal tract or the lung surfactant.[9]

Quantitative Data Summary

The following table summarizes representative physicochemical properties of liposomes formulated with synthetic tetraether lipids (TEL) compared to conventional phospholipids (Ph), demonstrating the influence of ether lipid incorporation.

Formulation (Molar Ratio TEL:Ph)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0:1034.560.24-19.40Not Reported
5:5110.200.12-38.50Not Reported
7:3123.400.15-45.60Not Reported
10:0135.600.18-49.90Not Reported

Data adapted from a study on liposomes containing tetraether lipids from Thermoplasma acidophilum. The increasing tetraether lipid content correlates with a larger particle size and a more negative surface charge.[9]

Experimental Protocols

Protocol 1: Preparation of Ether Lipid-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating a synthetic ether lipid.

Materials:

  • This compound (or analogous synthetic ether lipid)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or similar phospholipid

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (hydrophilic or lipophilic)

Equipment:

  • Round-bottom flask (50-100 mL)

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amounts of the synthetic ether lipid, phospholipid (e.g., DPPC), and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. A common starting molar ratio is 55:40:5 (Phospholipid:Cholesterol:Ether Lipid), but this should be optimized. b. If encapsulating a lipophilic drug, add it to the organic solvent at this stage. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC). d. Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask. e. Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature. b. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer. c. Agitate the flask using a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to maintain the temperature above the lipid phase transition temperature. b. Load the MLV suspension into one of the syringes. c. Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size of the vesicles and promotes the formation of unilamellar liposomes with a more uniform size distribution. d. The final product is a translucent suspension of unilamellar vesicles (LUVs).

  • Purification (Optional): a. To remove the unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis against fresh buffer.

Protocol 2: Characterization of Particle Size and Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in suspension.[11]

Materials:

  • Liposome suspension from Protocol 1

  • Filtered (0.22 µm) deionized water or PBS for dilution

  • DLS cuvette

Equipment:

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of the liposome suspension with filtered buffer to an appropriate concentration. The ideal concentration depends on the instrument and sample scattering properties, but a count rate between 100 and 500 kcps (kilo-counts per second) is often targeted.[12] b. Ensure the sample is free of dust and large aggregates, which can interfere with the measurement. If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm), ensuring the filter pore size is larger than the expected liposome size.[13]

  • Instrument Setup: a. Turn on the DLS instrument and allow the laser to warm up and stabilize. b. Enter the parameters for the dispersant (e.g., viscosity and refractive index of water or PBS) and the measurement temperature (e.g., 25°C).

  • Measurement: a. Carefully transfer the diluted sample into a clean, dust-free DLS cuvette. Ensure there are no air bubbles. b. Place the cuvette in the instrument's sample holder. c. Allow the sample to equilibrate to the set temperature for a few minutes. d. Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are automatically averaged.

  • Data Analysis: a. The software will generate a report including the Z-average diameter (mean hydrodynamic size), the Polydispersity Index (PDI), and a size distribution graph. b. A PDI value below 0.3 generally indicates a relatively monodisperse and homogenous sample population.

Protocol 3: Determination of Encapsulation Efficiency (EE) by HPLC

This protocol determines the percentage of the initial drug that has been successfully encapsulated within the liposomes.[]

Materials:

  • Drug-loaded liposome suspension

  • Mobile phase for HPLC

  • Methanol or other suitable solvent to disrupt liposomes

  • Centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the drug

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Separation of Free Drug from Encapsulated Drug: a. Take a known volume (e.g., 500 µL) of the drug-loaded liposome suspension. b. Place the suspension into a centrifugal filter unit. c. Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the aqueous phase containing the free, unencapsulated drug (filtrate). d. Carefully collect the filtrate. This contains the Free Drug .

  • Measurement of Total Drug: a. Take another known volume (e.g., 100 µL) of the original, unseparated liposome suspension. b. Add a solvent that will disrupt the liposomes (e.g., methanol) to a final known volume (e.g., 1 mL). c. Vortex thoroughly to ensure all liposomes are lysed and the encapsulated drug is released. This solution represents the Total Drug .

  • HPLC Analysis: a. Prepare a standard curve of the drug in the same solvent matrix as the samples. b. Inject the "Free Drug" sample and the "Total Drug" sample into the HPLC system. c. Quantify the amount of drug in each sample by comparing the peak areas to the standard curve.

  • Calculation of Encapsulation Efficiency (EE%): a. Calculate the EE% using the following formula:

    EE (%) = [ (Total Drug - Free Drug) / Total Drug ] x 100

    Where "Total Drug" and "Free Drug" refer to the measured concentrations or amounts in the respective samples, accounting for all dilution factors.

Visualizations

Experimental_Workflow cluster_prep Formulation cluster_char Characterization A 1. Lipid Film Preparation B 2. Film Hydration (Drug Encapsulation) A->B C 3. Extrusion (Size Reduction) B->C D Size & PDI (DLS) C->D E Encapsulation Efficiency (HPLC) C->E F Stability Studies D->F E->F end_node Final Formulation F->end_node start Start start->A

Caption: Experimental workflow for liposome formulation and characterization.

Apoptosis_Signaling_Pathway A Drug Delivery System (e.g., Ether Lipid Liposome) B Drug Release in Cancer Cell A->B C ↑ ROS Production B->C E ↑ Bax / ↓ Bcl-2 B->E D Mitochondrial Dysfunction C->D F Cytochrome c Release D->F E->D G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A representative apoptosis signaling pathway induced by a delivered drug.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-3-octadecoxypropan-1-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis, a common and effective method for this transformation.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the Williamson ether synthesis of long-chain ethers can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Problem Area 1: Reactant Quality and Stoichiometry

    • Solution: Ensure the starting material, 3-octadecoxypropan-1,2-diol (batyl alcohol), is pure and dry. Moisture can consume the base and inhibit the formation of the alkoxide. Verify the purity of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Use a slight excess of the methylating agent to drive the reaction to completion, but be mindful that a large excess can lead to side reactions.

  • Problem Area 2: Incomplete Deprotonation

    • Solution: The choice and handling of the base are critical. Sodium hydride (NaH) is a common choice for deprotonating alcohols.[2] Ensure the NaH is fresh and has been handled under anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the base from reacting with atmospheric moisture and oxygen. Incomplete deprotonation will result in unreacted starting material.

  • Problem Area 3: Suboptimal Reaction Conditions

    • Solution:

      • Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can promote side reactions. An optimal temperature is typically determined empirically, starting at room temperature and gradually increasing.

      • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred for S\N2 reactions as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[3]

      • Reaction Time: Long-chain alcohols can be sterically hindered, slowing down the reaction. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine completion.

  • Problem Area 4: Competing Side Reactions

    • Solution: The primary competing reaction is the E2 elimination, which is more prevalent with secondary and tertiary alkyl halides.[2][3] Since a methylating agent is used (a primary halide), this is less of a concern. However, over-methylation to form the dimethoxy product can occur if the stoichiometry and reaction conditions are not carefully controlled.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.

  • Unreacted 3-octadecoxypropan-1,2-diol: This is a common issue and can be identified by running a co-spot with the starting material. To minimize this, ensure complete deprotonation and an appropriate stoichiometry of the methylating agent.

  • Over-methylated product (1,2-dimethoxy-3-octadecoxypropane): If both hydroxyl groups of the starting diol react, a non-polar diether will be formed. To avoid this, use a controlled amount of the methylating agent (ideally close to 1 equivalent) and consider using a protecting group strategy if regioselectivity is a major issue.

  • Products of elimination: While less likely with a methyl halide, if other alkyl halides were used, elimination products could be present.[2][3]

Question: How can I effectively purify the final product, this compound?

Answer:

Purification of long-chain ethers can be challenging due to their physical properties.

  • Column Chromatography: This is the most common method for purifying the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the preferred synthetic route for this compound?

A1: The Williamson ether synthesis is a widely used and versatile method. This involves the deprotonation of 3-octadecoxypropan-1,2-diol with a strong base to form the alkoxide, followed by nucleophilic substitution with a methylating agent.

Q2: Which base is most effective for the deprotonation of 3-octadecoxypropan-1,2-diol?

A2: Sodium hydride (NaH) is a strong, non-nucleophilic base that is commonly used to deprotonate alcohols in Williamson ether syntheses.[2] It has the advantage that the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere in a fume hood.

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • The organic solvents used are typically flammable and should be handled with care, away from ignition sources.

Q4: Can I use a phase-transfer catalyst to improve the reaction rate?

A4: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can be beneficial, especially if there are solubility issues with the alkoxide in the organic solvent.[1] These catalysts help to transfer the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Entry Base (equiv.) Methylating Agent (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1NaH (1.1)CH₃I (1.1)THF252465
2NaH (1.1)CH₃I (1.1)DMF251875
3NaH (1.1)CH₃I (1.1)DMF60685
4NaH (1.5)(CH₃)₂SO₄ (1.2)DMF60688
5KH (1.1)CH₃I (1.1)THF252070

Note: The yields presented are illustrative and based on typical outcomes for Williamson ether synthesis of similar long-chain alcohols. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 3-octadecoxypropan-1,2-diol (Batyl alcohol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-octadecoxypropan-1,2-diol (1.0 equiv.).

  • Deprotonation: Anhydrous DMF is added to the flask to dissolve the diol. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equiv.) is carefully added portion-wise to the stirred solution. The mixture is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (1.1 equiv.) is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred for 18-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Synthesis_Pathway Start 3-octadecoxypropan-1,2-diol Alkoxide Sodium alkoxide intermediate Start->Alkoxide Deprotonation Base NaH in DMF Base->Alkoxide MethylatingAgent CH3I Product This compound MethylatingAgent->Product Alkoxide->Product SN2 Reaction

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Step1 Check Reactant Purity & Stoichiometry Start->Step1 Step1->Start Impure/Incorrect Stoichiometry Step2 Evaluate Reaction Conditions (Base, Solvent, Temp.) Step1->Step2 Reactants OK Step2->Start Suboptimal Conditions Step3 Investigate Side Reactions (TLC analysis) Step2->Step3 Conditions Seem Optimal Step3->Start Significant Side Products Step4 Optimize Purification Method Step3->Step4 Side Reactions Minimized Step4->Start Poor Recovery Outcome1 Improve Yield Step4->Outcome1

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: O-Alkylation of Glycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the O-alkylation of glycerol derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the three main stages of synthesizing mono-alkylated glycerol ethers: protection of glycerol, O-alkylation of the protected glycerol, and deprotection to yield the final product.

Stage 1: Protection of Glycerol as Solketal (Isopropylidene Glycerol)

Question 1: My solketal synthesis is showing a low yield. What are the common causes and how can I improve it?

Answer: Low yields in solketal synthesis are often due to incomplete reaction or equilibrium issues. Here are several factors to consider for optimization:

  • Water Removal: The reaction of glycerol with acetone to form solketal produces water as a byproduct. This water can hydrolyze the formed solketal, shifting the equilibrium back to the starting materials. It is crucial to remove water as it forms, often accomplished using a Dean-Stark apparatus.

  • Catalyst Choice and Amount: Acid catalysts are typically used for this reaction. While strong mineral acids like sulfuric acid can be effective, they can also lead to side reactions if not used carefully.[1] Heterogeneous acid catalysts like Amberlyst resins can simplify work-up and are often reusable.[2][3] The optimal catalyst loading should be determined experimentally, as too little will result in slow or incomplete reaction, while too much can promote side reactions.

  • Reactant Ratio: Using a significant excess of acetone can drive the equilibrium towards the product side. Molar ratios of acetone to glycerol of 6:1 or even higher have been shown to improve yields.[2][4]

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A moderate temperature, often around 60°C, is typically a good starting point.[2] Reaction time should be optimized by monitoring the reaction's progress using Thin Layer Chromatography (TLC).

Question 2: I am observing the formation of an unwanted isomer during solketal synthesis. How can I increase the selectivity for the desired 5-membered ring (solketal)?

Answer: The reaction between glycerol and acetone can produce both the desired 5-membered ring (solketal, 2,2-dimethyl-1,3-dioxolane-4-methanol) and the undesired 6-membered ring isomer (2,2-dimethyl-1,3-dioxan-5-ol).[1] Selectivity towards solketal is generally high, but can be further optimized:

  • Thermodynamic vs. Kinetic Control: Solketal is the thermodynamically favored product. Ensuring the reaction reaches equilibrium by allowing sufficient reaction time can maximize its formation.

  • Catalyst Selection: Certain catalysts may favor the formation of one isomer over the other. It is advisable to screen different acid catalysts if isomer formation is a significant issue.

Stage 2: O-Alkylation of Solketal (Williamson Ether Synthesis)

Question 3: I am getting a low yield of my desired O-alkylated solketal. What are the likely reasons?

Answer: Low yields in the Williamson ether synthesis of solketal are a common issue and can stem from several factors:

  • Incomplete Deprotonation: The first step is the deprotonation of the primary hydroxyl group of solketal to form an alkoxide. A sufficiently strong base, such as sodium hydride (NaH), is required for complete deprotonation. Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous, as any water will quench the base.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] For less reactive alkylating agents, consider converting them to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide.

  • Side Reactions (Elimination): The Williamson ether synthesis is an S(_N)2 reaction and can compete with E2 elimination, especially with secondary or tertiary alkyl halides.[5] To favor substitution, use a primary alkyl halide whenever possible. If a secondary alkyl halide must be used, employ a less sterically hindered base and a polar aprotic solvent.

  • Reaction Temperature: While heating can increase the rate of the S(_N)2 reaction, excessively high temperatures can favor the elimination side reaction. The optimal temperature should be determined experimentally, often starting at room temperature and gently heating if the reaction is slow.

Question 4: My reaction is producing a significant amount of elimination byproduct. How can I minimize this?

Answer: As mentioned above, elimination is a major competing side reaction. To favor the desired substitution reaction:

  • Use Primary Alkyl Halides: This is the most effective way to avoid elimination.[5]

  • Control the Temperature: Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.

  • Choice of Base and Solvent: A bulky base will favor elimination. Use a non-bulky, strong base like NaH. Polar aprotic solvents like DMF or THF are generally preferred for S(_N)2 reactions.

Question 5: I am observing the formation of multiple products on my TLC plate. What could they be?

Answer: Besides the desired product and unreacted starting material, other spots on your TLC could be:

  • Elimination Product: An alkene formed from the alkylating agent.

  • Dialkyl Ether: Formed if the alkylating agent reacts with itself. This is more common with highly reactive alkylating agents like benzyl or allyl halides.[6]

  • Hydrolysis of Solketal: If there is any moisture present, the isopropylidene protecting group can be partially or fully hydrolyzed, leading to diol or triol byproducts.

Stage 3: Deprotection of the Alkylated Solketal

Question 6: I am having trouble removing the isopropylidene (solketal) protecting group. What conditions should I use?

Answer: The isopropylidene group is an acetal and is typically removed under acidic conditions.

  • Aqueous Acid: A common method is to use a dilute aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H(_2)SO(_4)).[7] The reaction is often carried out in a co-solvent like methanol or THF to ensure solubility.

  • Acetic Acid: A milder approach involves using a mixture of acetic acid and water.[8] This can be beneficial if your molecule is sensitive to strong acids.

  • Monitoring the Reaction: It is crucial to monitor the deprotection by TLC to avoid prolonged exposure to acid, which could cause degradation of the desired product. Once the starting material is consumed, the reaction should be neutralized promptly.

Question 7: The deprotection step is giving me a low yield of the final 1-O-alkylglycerol. Why might this be happening?

Answer: Low yields during deprotection can be due to:

  • Incomplete Reaction: The deprotection may not have gone to completion. Check by TLC and if necessary, increase the reaction time or the acid concentration.

  • Product Degradation: The final 1-O-alkylglycerol may be sensitive to the acidic conditions. Use milder conditions (e.g., acetic acid) or carefully control the reaction time.

  • Difficult Work-up: The final product is often more polar than the protected intermediate and may have some water solubility. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of 1-O-alkylglycerols.

Table 1: Synthesis of Solketal from Glycerol and Acetone

CatalystAcetone/Glycerol Molar RatioTemperature (°C)Time (h)Yield (%)Reference
H(_2)SO(_4)5:1RT15>98[1]
Amberlyst-461.2:1707-[5]
Amberlyst-466:1600.584[2][3]
Indion 225H6:160395[9]
p-Toluenesulfonic acid1.5:1604>90[10][11]
UAV-6310:155684[12]

Table 2: O-Alkylation of Solketal with Various Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl BromideKOHTBAI (catalyst)1002421-94[5]
1-Hexadecanol (converted to halide in situ)N/AN/AN/AN/A96[13]
1-Octadecanol (converted to halide in situ)N/AN/AN/AN/A65[13]
1-Octadec-7-enol (converted to halide in situ)N/AN/AN/AN/A78[13]

Experimental Protocols

Protocol 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add glycerol (1.0 eq), a large excess of acetone (e.g., 6-10 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 60°C). The acetone will distill with the water formed during the reaction and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the acetone will overflow back into the reaction flask.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes). The product, solketal, will have a higher R(_f) value than the starting material, glycerol.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the glycerol spot on TLC), cool the mixture to room temperature. Neutralize the acid catalyst by adding a small amount of a weak base, such as sodium bicarbonate, until effervescence ceases.

  • Purification: Remove the excess acetone under reduced pressure. The resulting crude solketal can be purified by vacuum distillation.

Protocol 2: O-Alkylation of Solketal
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and anhydrous solvent (e.g., THF or DMF).

  • Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the solvent. Cool the suspension to 0°C in an ice bath. Slowly add solketal (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied.

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of 20% ethyl acetate in hexanes). The product will have a higher R(_f) than solketal.

  • Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection of Alkylated Solketal
  • Setup: To a round-bottom flask containing the purified O-alkylated solketal (1.0 eq), add a solvent such as methanol or THF.

  • Reaction: Add a dilute aqueous solution of a strong acid (e.g., 1M HCl) or a mixture of acetic acid and water (e.g., 4:1 acetic acid:water). Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes). The deprotected product will be significantly more polar (lower R(_f)) than the starting material.

  • Work-up: Once the starting material is consumed, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the final 1-O-alkylglycerol. Further purification can be achieved by column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_protection Stage 1: Protection cluster_alkylation Stage 2: O-Alkylation cluster_deprotection Stage 3: Deprotection Glycerol Glycerol + Acetone Protection Acid Catalyst (e.g., PTSA) Reflux with Dean-Stark Glycerol->Protection Solketal Solketal (Isopropylidene Glycerol) Protection->Solketal Alkoxide_Formation 1. Solketal + Strong Base (e.g., NaH) 2. Anhydrous Solvent (e.g., THF) Solketal->Alkoxide_Formation Alkylation Add Alkyl Halide (R-X) Alkoxide_Formation->Alkylation Alkylated_Solketal O-Alkylated Solketal Alkylation->Alkylated_Solketal Deprotection_Step Aqueous Acid (e.g., HCl or AcOH/H2O) Alkylated_Solketal->Deprotection_Step Final_Product 1-O-Alkylglycerol Deprotection_Step->Final_Product

Caption: Overall workflow for the synthesis of 1-O-alkylglycerols.

Troubleshooting_Low_Yield_Alkylation Start Low Yield in O-Alkylation Stage Check_SM Is starting material (Solketal) consumed (check TLC)? Start->Check_SM Check_Base Is the base (e.g., NaH) fresh? Is the solvent anhydrous? Check_SM->Check_Base No Check_Temp Is there evidence of elimination byproduct? Check_SM->Check_Temp Yes Check_Reagent What is the nature of the alkylating agent (R-X)? Check_Base->Check_Reagent Yes Action_Base Use fresh base and anhydrous solvent. Check_Base->Action_Base No Action_Reactivity Consider more reactive halide (I > Br > Cl) or add catalytic NaI. Check_Reagent->Action_Reactivity Primary Halide Action_Elimination Expect lower yield due to elimination. Use less hindered base, lower temp. Check_Reagent->Action_Elimination Secondary/Tertiary Halide Action_Temp Lower reaction temperature to favor SN2 over E2. Check_Temp->Action_Temp Yes Action_Purify Investigate purification and work-up for product loss. Check_Temp->Action_Purify No

Caption: Troubleshooting logic for low yield in O-alkylation.

References

Overcoming challenges in the purification of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and protocols are based on established principles for the purification of high-molecular-weight alcohols and long-chain ethers. Due to limited specific literature on 2-Methoxy-3-octadecoxypropan-1-ol, these recommendations should be considered a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its physicochemical properties:

  • High Boiling Point: The long octadecyl chain results in a very high boiling point, making standard distillation difficult and often leading to thermal degradation.[1] Vacuum distillation may be an option, but requires high vacuum and careful temperature control.

  • Structurally Similar Impurities: The synthesis, likely a variation of the Williamson ether synthesis, can result in impurities with similar polarity to the desired product, such as unreacted starting materials (e.g., octadecanol) or byproducts from side reactions.[2][3]

  • Physical State: As a long-chain alcohol, it may be a waxy solid or a viscous oil at room temperature, which can complicate handling and purification techniques like chromatography and recrystallization.[4] "Oiling out" instead of crystallizing is a common issue.[1]

  • Solubility: The molecule has both a polar head (hydroxyl and methoxy groups) and a long non-polar tail, which can lead to challenging solubility behavior and the formation of emulsions during aqueous workups.[1]

Q2: Which purification technique is most recommended for this compound?

A2: For high-purity requirements, silica gel column chromatography is generally the most effective method for separating the target compound from polar and non-polar impurities. For solid products, recrystallization can be an excellent final purification step, provided a suitable solvent system can be identified.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent.[5] To address this:

  • Use a lower-boiling point solvent or a solvent mixture.

  • Ensure a slow cooling rate. Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth.[1]

  • Add a seed crystal of the pure compound if available.

Q4: I see multiple spots of similar Rf on my TLC plate after column chromatography. How can I improve separation?

A4: To improve chromatographic separation:

  • Optimize the eluent system. Use a less polar solvent system and consider a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Use a different stationary phase. If silica gel provides poor separation, consider using alumina or a bonded-phase silica (like diol-bonded silica) which may offer different selectivity.[5]

  • Ensure proper column packing and loading. A well-packed column is crucial. For waxy or oily compounds, dry loading onto silica gel is often the best approach to ensure a concentrated starting band.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Potential Cause Suggested Solution
Significant loss of product after column chromatography.Compound irreversibly adsorbed to silica: The free hydroxyl group may bind strongly to acidic silica gel.1. Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.2. Consider using a less acidic stationary phase like neutral alumina.
Compound is co-eluting with impurities: The chosen eluent system may not be selective enough.1. Perform small-scale trials on TLC to find a solvent system that provides better separation (larger ΔRf).2. Use a shallow gradient during column chromatography to better resolve closely eluting spots.
Low recovery after recrystallization.Compound has high solubility in the chosen solvent even at low temperatures. 1. Use a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve before cooling.2. Ensure the volume of solvent used for dissolution is minimal.
Premature crystallization during hot filtration. 1. Use a heated funnel for filtration.2. Add a small amount of extra hot solvent just before filtering to ensure the compound remains in solution.
Issue 2: Persistent Impurities Detected by GC/MS or NMR
Symptom Potential Cause & Identification Suggested Solution
A peak corresponding to a C18 alkene is observed.Elimination (E2) byproduct from Williamson ether synthesis: This is common when using secondary or sterically hindered alkyl halides.[2][6]1. This impurity is non-polar and should be easily separable by silica gel chromatography; it will elute much faster than the desired product. Use a non-polar eluent like hexane to wash it off the column first.
Presence of unreacted octadecanol or another starting alcohol.Incomplete reaction: The starting alcohol has a similar polarity to the product, but the presence of the free hydroxyl group makes it slightly more polar.1. Drive the synthesis reaction to completion.2. Use careful silica gel chromatography with a shallow gradient of ethyl acetate in hexane. The starting alcohol should elute slightly slower than the product.
Presence of a di-ether byproduct (e.g., 1,2-dimethoxy-3-octadecoxypropane).Further reaction of the product or starting material. 1. This byproduct will be less polar than the desired product and should elute faster during column chromatography.

Data Presentation

The following tables present hypothetical data to illustrate expected outcomes from purification procedures. Actual results will vary based on the crude sample's purity and the specific conditions used.

Table 1: Comparison of Purification Techniques

Purification Method Starting Purity (by GC) Final Purity (by GC) Typical Recovery Rate Notes
Vacuum Distillation85%90-95%50-70%High risk of thermal degradation.[1] Not recommended for achieving >99% purity.
Silica Gel Chromatography85%>99%75-90%Highly effective for removing both more and less polar impurities.
Single-Solvent Recrystallization95%>99.5%60-85%Success is highly dependent on finding a suitable solvent.[1]
Mixed-Solvent Recrystallization95%>99%70-90%Often more successful than single-solvent methods for high-molecular-weight alcohols.

Table 2: Example TLC & Column Chromatography Eluent Systems

Impurity Type Typical Rf (Product) Typical Rf (Impurity) Recommended Eluent (Hexane:Ethyl Acetate)
Non-polar (e.g., alkene byproduct)0.3>0.895:5 to 90:10
Starting Alcohol (e.g., octadecanol)0.3~0.2585:15 to 80:20

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Preparation of Silica Slurry: In a beaker, add silica gel (e.g., 230-400 mesh) to your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry with no air bubbles.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve ~20-30 mg of your crude product in a minimal amount of a test solvent (e.g., acetone, isopropanol, or ethyl acetate) with heating. Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield solid crystals upon cooling.[1]

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you may place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Workflow for Purification Issues cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Purification Attempt (Chromatography or Recrystallization) check_purity Analyze Purity & Yield (TLC, GC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Check Yield impure Impurities Present? check_purity->impure Check Purity low_yield->impure No yield_cause Identify Cause of Loss (Adsorption, Co-elution, Solubility) low_yield->yield_cause Yes success Pure Product Obtained (>99%) impure->success No purity_cause Identify Impurities (Starting Material, Byproduct) impure->purity_cause Yes failure Re-evaluate Synthesis or Purification Strategy optimize_yield Optimize Method: - Change stationary phase - Adjust solvent system - Use mixed-solvents yield_cause->optimize_yield optimize_yield->start Retry optimize_yield->failure optimize_purity Optimize Separation: - Adjust eluent polarity - Use gradient elution - Re-crystallize purity_cause->optimize_purity optimize_purity->start Retry optimize_purity->failure

Caption: Troubleshooting logic for common purification issues.

G General Purification Workflow crude Crude Product (Post-Workup) chromatography Primary Purification: Silica Gel Chromatography crude->chromatography tlc Monitor Fractions by TLC chromatography->tlc combine Combine Pure Fractions tlc->combine evaporate1 Solvent Removal (Rotary Evaporator) combine->evaporate1 check_purity1 Assess Purity (GC/NMR) evaporate1->check_purity1 recrystallize Secondary Purification: Recrystallization check_purity1->recrystallize Purity < 99.5% final_product Final Pure Product check_purity1->final_product Purity > 99.5% filter_dry Filter and Dry Crystals recrystallize->filter_dry filter_dry->final_product

Caption: Experimental workflow for purification and analysis.

References

Technical Support Center: Enhancing the Stability of 2-Methoxy-3-octadecoxypropan-1-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on enhancing the stability of 2-Methoxy-3-octadecoxypropan-1-ol in aqueous solutions for research purposes. The quantitative data and experimental protocols are based on general principles for long-chain ether lipids and data from structurally similar molecules due to the limited availability of specific information for this compound. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A: this compound is a synthetic ether lipid. Its structure includes a long C18 alkyl chain (octadecoxy group), making it highly hydrophobic. This inherent hydrophobicity leads to very low aqueous solubility and a tendency to precipitate out of aqueous solutions, posing a significant challenge for its use in many biological and pharmaceutical research applications where aqueous environments are necessary. Maintaining its stability and bioavailability in these systems is crucial for obtaining reliable experimental results.

Q2: What are the primary degradation pathways for this compound in an aqueous environment?

A: As an ether lipid, this compound is generally more resistant to chemical degradation than its ester-linked counterparts.[1] However, two potential degradation pathways should be considered:

  • Oxidative Degradation: The ether linkage and the glycerol backbone can be susceptible to oxidation, especially in the presence of light, elevated temperatures, or transition metal ions. This can lead to the formation of various byproducts, including aldehydes and carboxylic acids.

  • Hydrolysis: While the ether bond is significantly more stable than an ester bond, it can undergo slow hydrolysis, particularly under strongly acidic conditions and at elevated temperatures, to yield octadecanol and 2-methoxy-1,3-propanediol.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of the ether linkage in this compound is relatively insensitive to pH within the neutral to moderately alkaline range. However, strongly acidic conditions (pH < 4) should be avoided as they can catalyze the slow hydrolysis of the ether bond. For optimal stability, maintaining the pH of the aqueous solution between 6.0 and 8.0 is recommended.

Q4: What is the recommended method for preparing a stock solution of this compound?

A: Due to its poor aqueous solubility, a stock solution should first be prepared in an appropriate organic solvent. Based on available data for similar compounds, suitable solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

It is crucial to use the lowest effective concentration of the organic solvent in the final aqueous working solution to avoid solvent-induced artifacts in biological assays.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Dilution into Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.

Solutions:

  • Reduce Final Concentration: Decrease the final concentration of the compound in the aqueous medium.

  • Optimize Solvent Introduction: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate dispersion and prevent localized high concentrations that can lead to immediate precipitation.

  • Use of Solubilizing Excipients: Incorporate a solubilizing agent into the aqueous buffer before adding the compound's stock solution. Common choices include:

    • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the hydrophobic molecule, increasing its apparent solubility.[3][4]

    • Cyclodextrins: Beta-cyclodextrin derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic octadecyl chain, enhancing its solubility in water.[5][6]

Issue 2: Loss of Compound Activity or Inconsistent Results Over Time

Possible Cause: Degradation of this compound in the aqueous solution.

Solutions:

  • Prepare Fresh Solutions: Prepare working solutions fresh before each experiment to minimize the impact of time-dependent degradation.

  • Control Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7][8] Conduct experiments at the lowest feasible temperature to slow down potential degradation reactions.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding a compatible antioxidant to the formulation. The choice of antioxidant will depend on the specific experimental system and should be validated for non-interference.

Issue 3: Formation of a Film or Adsorption to Container Walls

Possible Cause: The hydrophobic nature of the molecule can cause it to adsorb to the surfaces of plastic or glass containers.

Solutions:

  • Use of Low-Adsorption Containers: Utilize low-protein-binding polypropylene tubes or silanized glassware.

  • Incorporate a Carrier Protein: For cell culture applications, pre-complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its stability and delivery to cells.

  • Include a Surfactant: A low concentration of a non-ionic surfactant can help to keep the compound in solution and reduce its interaction with container surfaces.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound1-Stearoyl-sn-glycerol (Analog)
Molecular Formula C22H46O3C21H42O4
Molecular Weight 358.61 g/mol [9]358.6 g/mol [10]
Melting Point 310 - 318 °C[9]Not Available
Aqueous Solubility Very Low (estimated)Very Low (estimated)
Organic Solvent Solubility DMF: 16 mg/mL, DMSO: 0.16 mg/mL, Ethanol: 5 mg/mLNot Available

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationSpecial Considerations
Solid Compound -20°C> 1 yearKeep tightly sealed in a desiccator.
Organic Stock Solution -20°C or -80°CUp to 6 monthsStore in single-use aliquots to avoid freeze-thaw cycles. Protect from light.
Aqueous Working Solution 2-8°CPrepare fresh dailyProne to precipitation and degradation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Surfactant
  • Prepare Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., 10% w/v Polysorbate 80) in the desired aqueous buffer (e.g., PBS, cell culture medium).

  • Dilute Surfactant: Dilute the surfactant stock solution into the final aqueous buffer to achieve a final concentration above its critical micelle concentration (CMC) but low enough to not interfere with the experiment (typically 0.01-0.1% w/v).

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in ethanol).

  • Add Compound to Surfactant Solution: While vortexing the surfactant-containing aqueous buffer, add the compound's stock solution dropwise to achieve the desired final concentration.

  • Equilibrate: Allow the solution to equilibrate for at least 30 minutes at the experimental temperature before use.

Protocol 2: Preparation of an Aqueous Solution using Cyclodextrin
  • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 40% w/v).

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol).

  • Form Inclusion Complex: Add the compound's stock solution to the HP-β-CD solution. The molar ratio of compound to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Remove Organic Solvent: Gently vortex the mixture and then remove the organic solvent under a stream of nitrogen or by using a rotary evaporator.

  • Filter and Use: Filter the resulting aqueous solution through a 0.22 µm filter to remove any un-complexed compound. The clear filtrate contains the water-soluble inclusion complex.

Protocol 3: Stability Assessment by HPLC-UV/MS
  • Prepare Samples: Prepare aqueous formulations of this compound under different conditions (e.g., varying pH, temperature, presence of excipients).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample by a validated reverse-phase HPLC method with UV or mass spectrometric detection to determine the initial concentration.

  • Store Samples: Store the remaining samples under the specified conditions (e.g., 4°C, 25°C, 40°C, protected from light or exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each sample and analyze by HPLC-UV/MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the T=0 sample. The appearance of new peaks can indicate the formation of degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Start stock Prepare Organic Stock (e.g., in Ethanol) start->stock aqueous Prepare Aqueous Buffer with Stabilizer start->aqueous mix Mix Stock into Aqueous Buffer stock->mix aqueous->mix final Final Aqueous Solution mix->final store Store under Test Conditions final->store sample Sample at Time Points store->sample T=0, 1, 7, 30 days hplc Analyze by HPLC-MS sample->hplc data Quantify Degradation hplc->data

Caption: Workflow for preparing and analyzing the stability of this compound.

signaling_pathway cluster_formulation Formulation Strategies cluster_solution Aqueous Solution compound This compound (Hydrophobic) surfactant Surfactant (e.g., Polysorbate 80) compound->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin micelle Micellar Encapsulation compound->micelle encapsulated in complex Inclusion Complex compound->complex included in surfactant->micelle forms cyclodextrin->complex forms stable_solution Stable Aqueous Solution micelle->stable_solution complex->stable_solution

Caption: Strategies to enhance the aqueous stability of the hydrophobic compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions issue Instability in Aqueous Solution (Precipitation, Degradation) hydrophobicity High Hydrophobicity issue->hydrophobicity due to degradation Chemical Degradation (Oxidation, Hydrolysis) issue->degradation due to excipients Use of Excipients (Surfactants, Cyclodextrins) hydrophobicity->excipients addressed by conditions Control of Conditions (pH, Temperature, Light) degradation->conditions mitigated by formulation Formulation Technique (e.g., Fresh Preparation) degradation->formulation mitigated by

Caption: Logical relationship between stability issues, their causes, and solutions.

References

Technical Support Center: Optimization of Ether Lipid Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of ether lipids from cell cultures.

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for ether lipids from cell culture?

A1: The optimal method depends on your specific research goals, as different methods have varying efficiencies for different lipid classes.

  • Folch and Bligh-Dyer methods are considered gold standards for total lipid extraction due to their high efficiency in extracting a broad range of lipids, including ether lipids.[1][2] The Folch method is particularly effective for a wide array of lipid classes.[3]

  • The Methyl-tert-butyl ether (MTBE) method is a safer, less toxic alternative to chloroform-based methods. It is particularly advantageous for high-throughput applications as the lipid-containing organic phase forms the upper layer, simplifying collection.[4][5]

  • For researchers interested in both the lipid and metabolite fractions, biphasic extraction methods like the Folch or Bligh-Dyer are advantageous as they allow for the analysis of both the organic (lipid) and aqueous (polar metabolite) layers from a single extraction.

Q2: What are the main differences between the Folch and Bligh & Dyer methods?

A2: The main differences lie in the solvent-to-sample ratio and the chloroform:methanol:water ratios. The Folch method uses a larger volume of solvent (20 times the sample volume) compared to the Bligh and Dyer method (4 times the sample volume).[1][2] While both are effective, the Folch method may yield a higher amount of lipids from samples with high lipid content (>2%).[1][2][6]

Q3: Can I use a single-phase extraction method for ether lipids?

A3: One-phase extractions, often using solvents like isopropanol, methanol, or acetonitrile, are simpler and faster. However, they may lead to incomplete recovery of nonpolar lipids. These methods are generally better suited for polar lipid classes. For a comprehensive ether lipid profile, a biphasic extraction is recommended.

Q4: How can I prevent the degradation of my lipid samples during extraction?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., on ice) to inhibit enzymatic activity.[4][7] It is also advisable to use an antioxidant, such as butylated hydroxytoluene (BHT), in your extraction solvents to prevent the oxidation of unsaturated lipids.[2][4] Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]

Q5: What are ether lipids and what is their significance?

A5: Ether lipids are a class of glycerophospholipids where the fatty acid at the sn-1 position of the glycerol backbone is linked by an ether bond, unlike the more common ester bond.[8] They are important structural components of cell membranes, influencing membrane fluidity and the formation of lipid rafts.[9][10] Ether lipids are also involved in cell signaling pathways and have been implicated in various diseases, including cancer and neurodegenerative disorders.[9][11]

Troubleshooting Guides

This section addresses common problems encountered during ether lipid extraction from cell cultures.

Problem Potential Cause(s) Recommended Solution(s)
Low Lipid Yield Incomplete Cell Lysis: The solvent may not have efficiently disrupted the cell membranes to release the intracellular lipids.Mechanical Disruption: Sonication or homogenization of the cell suspension in the extraction solvent can improve cell lysis. For hard tissues, pulverization in liquid nitrogen is effective.[7]Sufficient Agitation: Ensure vigorous vortexing or shaking after the addition of solvents to facilitate complete extraction.[4]
Incorrect Solvent Ratios: The ratio of chloroform, methanol, and water is critical for proper phase separation and efficient extraction.Verify Ratios: Double-check the volumes of solvents and sample to ensure the correct ratios for the chosen method (e.g., 2:1 chloroform:methanol for the initial Folch step). The final ratio of chloroform:methanol:water should be close to 8:4:3 for the Folch method to ensure proper phase separation.
Insufficient Solvent Volume: Using too little solvent for the amount of cellular material can lead to incomplete extraction.Increase Solvent Volume: The Folch method recommends a solvent volume 20 times that of the sample.[1][2] If you have a large cell pellet, increase the solvent volume accordingly.
Formation of a Persistent Emulsion High Concentration of Emulsifying Agents: Biological samples contain phospholipids, proteins, and other molecules that can stabilize emulsions, preventing clear phase separation.[12]Centrifugation: This is a highly effective method to break emulsions. Centrifuge the sample at a moderate speed (e.g., 2,000 x g) for 10-15 minutes.[4]Salting Out: Add a small amount of a salt solution (e.g., 0.9% NaCl) to the mixture. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[12]Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the tube to mix the phases. This can prevent the formation of a tight emulsion.[12]
Contamination of the Lipid Extract with Non-Lipid Components Incomplete Phase Separation: A poorly defined interface between the aqueous and organic layers can lead to carryover of proteins and other polar molecules.Clear Protein Disc: After centrifugation, a clear disc of precipitated protein should be visible at the interface. When collecting the lower organic phase (in Folch/Bligh-Dyer), carefully insert the pipette through the upper phase and the protein disc to avoid aspirating contaminants.Washing the Organic Phase: For the Folch method, washing the initial extract with a salt solution (e.g., 0.9% NaCl) helps to remove non-lipid contaminants.[6]
Poor Reproducibility Between Replicates Inconsistent Sample Handling: Variations in cell numbers, washing steps, or extraction times can lead to inconsistent results.Normalize to Cell Number or Protein: Whenever possible, start with a consistent number of cells for each replicate. After extraction, you can normalize the lipid yield to the total protein content of the initial cell lysate.Standardize the Protocol: Ensure that all steps of the protocol, including incubation times and centrifugation speeds, are performed consistently for all samples.

Experimental Protocols

General Considerations:

  • Use high-purity, HPLC, or MS-grade solvents.[4]

  • Perform all steps on ice to minimize enzymatic degradation of lipids.[4]

  • For accurate quantification, spike samples with an appropriate internal standard before extraction.[4]

  • To prevent oxidation, consider adding an antioxidant like BHT to the extraction solvent and working under an inert atmosphere.[4]

Protocol 1: Modified Folch Method for Cultured Cells

This protocol is suitable for a confluent 10 cm dish of cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Chloroform:Methanol (2:1, v/v), pre-chilled to -20°C

  • 0.9% NaCl solution

  • Cell scraper

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream or centrifugal vacuum concentrator)

Procedure:

  • Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Aspirate the final PBS wash completely.

  • Cell Lysis and Lipid Extraction: Add 2 mL of pre-chilled chloroform:methanol (2:1) to the dish. Use a cell scraper to detach the cells and ensure they are fully submerged in the solvent. Transfer the cell lysate to a glass centrifuge tube.

  • Agitation: Vortex the tube vigorously for 1 minute and then agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube. Vortex vigorously for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[4] You will observe a lower organic phase (containing lipids), an upper aqueous phase, and a protein interface.

  • Lipid Collection: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful to avoid the protein interface.

  • Solvent Evaporation and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Protocol 2: Modified Bligh and Dyer Method for Cultured Cells

This protocol is adapted for a cell pellet collected from a 10 cm dish.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Chloroform:Methanol (1:2, v/v), pre-chilled

  • Chloroform, pre-chilled

  • Milli-Q or equivalent purified water

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and pellet by centrifugation. Resuspend the cell pellet in 0.8 mL of ice-cold PBS.

  • Extraction: Add 3 mL of chloroform:methanol (1:2) to the cell suspension. Vortex vigorously for 1 minute.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of Milli-Q water and vortex for another 30 seconds.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in a biphasic system.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass syringe or pipette and transfer it to a new tube.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in an appropriate volume of solvent for subsequent analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method for Cultured Cells

This protocol is suitable for a cell pellet and offers a safer alternative to chloroform-based methods.

Materials:

  • Ice-cold Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Milli-Q or equivalent purified water

  • Microcentrifuge tubes

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Cell Preparation: Resuspend the cell pellet in 100 µL of water or PBS.

  • Extraction: Add 300 µL of methanol to the cell suspension. Vortex briefly.

  • Add 1 mL of MTBE. Vortex vigorously for 10 minutes.

  • Phase Separation: Add 250 µL of Milli-Q water to induce phase separation. Vortex for 1 minute. Centrifuge at 14,000 x g for 5 minutes at 4°C.[4] You will observe an upper organic phase (containing lipids) and a lower aqueous phase.

  • Lipid Collection: Carefully collect the upper organic phase and transfer it to a new tube.

  • Solvent Evaporation and Reconstitution: Dry the collected organic phase under nitrogen or in a vacuum concentrator. Reconstitute the dried lipids in a solvent compatible with your analytical platform.[4]

Data Presentation: Comparison of Extraction Methods

The efficiency of lipid extraction can vary between methods and is dependent on the lipid class. The following tables summarize findings from comparative studies.

Table 1: General Comparison of Lipid Extraction Methods

Parameter Folch Method Bligh-Dyer Method MTBE Method
Principle Biphasic liquid-liquid extraction with a high solvent-to-sample ratio.A more rapid biphasic extraction with a lower solvent-to-sample ratio.Biphasic extraction where the lipid-containing organic phase is the upper layer.[4]
Primary Solvents Chloroform, MethanolChloroform, MethanolMethyl-tert-butyl ether, Methanol
Toxicity High (uses chloroform)High (uses chloroform)Lower (avoids chloroform)
Throughput Lower, more laboriousModerateHigher, more amenable to automation
Lipid Phase Location LowerLowerUpper
General Efficiency Considered a "gold standard" for a broad range of lipids.[1]High efficiency, particularly for samples with low lipid content.[6]Comparable efficiency to classical methods for many lipid classes.[5]

Table 2: Relative Extraction Efficiency for Different Lipid Classes

Lipid Class Folch vs. Bligh & Dyer Notes
Total Lipids Folch generally yields higher amounts for samples with >2% lipid content.[1][2][6] For low-lipid samples, the efficiency is comparable.[6]The higher solvent-to-sample ratio in the Folch method contributes to its higher efficiency in lipid-rich samples.
Phospholipids (e.g., PC, PE) Both methods show similar and high recovery rates for major phospholipid classes.[3]These are the most abundant lipids in cell membranes and are efficiently extracted by both methods.
Less Abundant/Polar Lipids (e.g., PIs, Lyso-lipids) The Folch method has been shown to be more effective for the extraction of a broader range of lipid classes, including less abundant ones.[3]Acidification of the Bligh & Dyer method can improve the extraction of some of these lipid classes.[3]
Neutral Lipids (e.g., Triglycerides) Nonpolar solvents like hexane are highly efficient for neutral lipids.[1] The Folch method is also effective.The choice of solvent can be tailored if the primary interest is in neutral lipids.

Visualizations

Experimental Workflow

G General Workflow for Ether Lipid Extraction from Cell Culture cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Phase Separation cluster_3 Lipid Recovery & Analysis Harvest Harvest Cells (Scraping/Trypsinization) Wash Wash with ice-cold PBS Harvest->Wash Pellet Pellet Cells Wash->Pellet AddSolvent Add Extraction Solvents (e.g., Chloroform:Methanol) Pellet->AddSolvent Lyse Lyse Cells & Solubilize Lipids (Vortex/Sonicate) AddSolvent->Lyse InducePhase Induce Phase Separation (Add Water/Salt Solution) Lyse->InducePhase Centrifuge Centrifuge InducePhase->Centrifuge Collect Collect Lipid-Containing Organic Phase Centrifuge->Collect Dry Evaporate Solvent Collect->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute Analyze Downstream Analysis (e.g., LC-MS) Reconstitute->Analyze

Caption: Workflow for ether lipid extraction from cultured cells.

Signaling Pathways

G Role of Ether Lipids in Ferroptosis Signaling cluster_0 Peroxisome Biosynthesis Ether Lipid Biosynthesis (AGPS, GNPAT) PUFA_ePL Polyunsaturated Ether Phospholipids (PUFA-ePLs) Biosynthesis->PUFA_ePL Synthesis Membrane Incorporation into Cell Membranes PUFA_ePL->Membrane LPO Lipid Peroxidation (Iron-dependent) Membrane->LPO Substrate for Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Induces Iron Intracellular Iron Iron->LPO Catalyzes GPX4 GPX4 GPX4->LPO Inhibits

Caption: Ether lipids as substrates for ferroptosis.

G Ether Lipids in Cancer Cell Signaling cluster_membrane Membrane Properties cluster_signaling Oncogenic Signaling AGPS AGPS Upregulation in Cancer EtherLipids Increased Ether Lipids AGPS->EtherLipids Fluidity Altered Membrane Fluidity EtherLipids->Fluidity LipidRafts Lipid Raft Formation EtherLipids->LipidRafts PLC Phospholipase C (PLC) EtherLipids->PLC Modulation PKC Protein Kinase C (PKC) LipidRafts->PKC Signaling Downstream Proliferation & Survival Pathways PKC->Signaling PLC->Signaling CancerProgression Cancer Progression (Metastasis, Drug Resistance) Signaling->CancerProgression

Caption: Role of ether lipids in cancer progression.

References

Technical Support Center: Troubleshooting Poor Separation of Ether Lipids in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the chromatographic separation of ether lipids. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor separation of ether lipids in chromatography?

Poor separation of ether lipids, which can manifest as co-elution, broad peaks, or tailing peaks, is a frequent challenge. The primary reasons often relate to the inherent similarities in the physicochemical properties of different ether lipid species. Key factors include:

  • Co-elution of Isomers: Ether lipids have numerous isomers (e.g., plasmenyl vs. plasmanyl, and positional isomers of fatty acid chains) that are difficult to separate with standard chromatographic methods.

  • Inadequate Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving good resolution. An unsuitable mobile phase may not provide enough selectivity to separate closely related ether lipid species.[1]

  • Suboptimal Stationary Phase: The choice of the HPLC column's stationary phase is crucial. A phase that does not offer sufficient interaction differences between ether lipid analytes will result in poor separation.[2]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing separation efficiency.[3]

  • Sample Overload: Injecting too much sample can lead to peak fronting and a loss of resolution.[4]

Q2: How can I improve the resolution of co-eluting ether lipid isomers?

Resolving isomeric ether lipids requires optimizing your chromatographic method to enhance selectivity. Consider the following strategies:

  • Change the Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. For instance, a phenyl-hexyl or a polar-embedded phase might offer different selectivity. For isomers differing in double bond positions, silver-ion HPLC (Ag-HPLC) can be effective.[5]

  • Modify the Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can change the selectivity of the separation.[6] Adding modifiers like isopropanol or methyl tert-butyl ether (MTBE) to the mobile phase can also improve the resolution of triglyceride isomers.[5]

  • Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting compounds.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it may also lead to broader peaks. It is important to find the optimal temperature for your specific separation.[3]

  • Employ 2D-LC: For highly complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and resolution. A common approach is to use HILIC for class separation in the first dimension, followed by reversed-phase LC for species separation in the second dimension.[7]

Q3: My peaks are tailing. What are the likely causes and solutions?

Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

  • Interaction with Active Silanols: Residual silanol groups on silica-based stationary phases can interact with polar analytes, causing tailing.

    • Solution: Use a well-end-capped column.[8][9] Operating at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid in the mobile phase) can suppress the ionization of silanols and reduce these interactions.[6][10]

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak tailing.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[8]

  • Metal Chelation: Some lipids can interact with trace metals in the stationary phase or system components.

    • Solution: Use a bio-inert or PEEK-lined column and system to minimize these interactions.[9]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Interaction with active silanol groups on the stationary phase.[4]Use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based). Add a competing base (e.g., triethylamine, 0.1-0.5%) to the mobile phase for basic analytes, or an acid (e.g., formic acid or acetic acid, 0.1-1%) for acidic analytes.[4]
Column overload.[4]Reduce the injection volume or the concentration of the sample.
Extra-column dead volume.[4]Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure fittings are properly seated.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Column overload.[4]Reduce the injection volume or sample concentration.
Broad Peaks Low column efficiency.Use a column with smaller particles or a longer column. Optimize the flow rate.
Column contamination.Flush the column with a strong solvent or replace the column if necessary.
High dead volume in the system.Check and minimize the volume of all connections and tubing.
Problem 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Retention Time Drifting Poor column equilibration, especially in HILIC or with ion-pairing reagents.[11]Increase the equilibration time between runs. For HILIC, ensure the mobile phase contains a small amount of water to maintain the hydrated layer on the stationary phase.
Changes in mobile phase composition due to evaporation of a volatile component.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Sudden Changes in Retention Time Air bubbles in the pump.Degas the mobile phase and purge the pump.
Leak in the system.Check all fittings for leaks.
Change in mobile phase composition.Ensure the correct mobile phase is being used and that it was prepared correctly.

Quantitative Data Summary

The following tables summarize how different chromatographic parameters can affect the separation of lipids.

Table 1: Effect of Mobile Phase Composition on Lipid Retention in Normal Phase HPLC

Mobile Phase Composition (Hexane:Diethylether:Acetic Acid)AnalyteRetention Factor (k')Resolution (Rs)
90:10:1Phosphatidylcholine5.21.8 (vs. PE)
80:20:1Phosphatidylcholine3.81.5 (vs. PE)
70:30:1Phosphatidylcholine2.51.1 (vs. PE)
90:10:1Phosphatidylethanolamine6.5-
80:20:1Phosphatidylethanolamine4.9-
70:30:1Phosphatidylethanolamine3.6-

Data is illustrative and based on typical behavior in normal-phase chromatography.

Table 2: Influence of Column Chemistry on Ether Lipid Separation in Reversed-Phase HPLC

Column Stationary PhaseEther Lipid PairSelectivity (α)
C18PE(P-18:0/20:4) vs. PE(O-18:1/20:4)1.05
C30PE(P-18:0/20:4) vs. PE(O-18:1/20:4)1.12
Phenyl-HexylPE(P-18:0/20:4) vs. PE(O-18:1/20:4)1.18

PE(P-) denotes plasmenyl phosphatidylethanolamine (vinyl ether linkage), and PE(O-) denotes plasmanyl phosphatidylethanolamine (ether linkage). A higher selectivity factor (α) indicates better separation.

Detailed Experimental Protocols

Protocol 1: Normal-Phase HPLC for Ether Lipid Class Separation

This method is suitable for separating major classes of ether lipids.

  • Column: Silica-based, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol

  • Mobile Phase C: Water

  • Gradient Program:

    • 0-10 min: 85% A, 14% B, 1% C

    • 10-20 min: Linear gradient to 70% A, 28% B, 2% C

    • 20-25 min: Hold at 70% A, 28% B, 2% C

    • 25-30 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Protocol 2: Reversed-Phase UPLC-MS for Ether Lipid Species Separation

This method is designed for high-resolution separation of individual ether lipid species.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Equilibrate at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Detection: High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

Protocol 3: HILIC for Polar Ether Lipid Separation

This method is effective for separating polar head group classes of ether lipids.

  • Column: Amide or Diol-based, 150 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 40% B

    • 10-12 min: Hold at 40% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry.

Visualizations

TroubleshootingWorkflow start Poor Separation Observed peak_shape Assess Peak Shape start->peak_shape retention Check Retention Time Stability start->retention resolution Evaluate Resolution start->resolution tailing Tailing Peak? peak_shape->tailing drift Drifting Retention? retention->drift coelution Co-elution? resolution->coelution fronting Fronting Peak? tailing->fronting No sol_tailing1 Use End-Capped Column / Adjust pH tailing->sol_tailing1 Yes broad Broad Peak? fronting->broad No sol_fronting Adjust Sample Solvent fronting->sol_fronting Yes good_shape Good Peak Shape broad->good_shape No sol_broad Optimize Flow Rate / New Column broad->sol_broad Yes sol_tailing2 Reduce Sample Load sol_tailing1->sol_tailing2 jump Sudden Change? drift->jump No sol_drift Increase Equilibration Time drift->sol_drift Yes stable_rt Stable Retention Time jump->stable_rt No sol_jump Check for Leaks / Bubbles jump->sol_jump Yes good_res Good Resolution coelution->good_res No sol_res1 Modify Mobile Phase coelution->sol_res1 Yes sol_res2 Change Stationary Phase sol_res1->sol_res2 sol_res3 Optimize Gradient sol_res2->sol_res3

Caption: A workflow for troubleshooting poor chromatographic separation.

EtherLipidSignaling cluster_cell Cancer Cell PPARa PPARα Deficiency EtherLipids Ether Lipid Accumulation PPARa->EtherLipids leads to TRPV2 TRPV2 Activation EtherLipids->TRPV2 activates Ca_influx Ca2+ Influx TRPV2->Ca_influx Cytoskeleton Cytoskeletal Rearrangement Ca_influx->Cytoskeleton Mobility Increased Cell Mobility & Metastasis Cytoskeleton->Mobility

Caption: Ether lipid signaling in cancer cell mobility.[12]

References

Technical Support Center: Enhancing the Solubility of Long-Chain Alkylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing long-chain alkylglycerols in aqueous media for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain alkylglycerols poorly soluble in water?

Long-chain alkylglycerols, such as chimyl alcohol (C16:0), batyl alcohol (C18:0), and selachyl alcohol (C18:1), possess long, hydrophobic alkyl chains. These nonpolar chains are not readily accommodated by the polar hydrogen-bonding network of water, leading to very low aqueous solubility. For instance, batyl alcohol is practically insoluble in water.[1]

Q2: What are the primary methods to increase the solubility of long-chain alkylglycerols?

The primary methods to enhance the aqueous solubility of long-chain alkylglycerols include the use of:

  • Co-solvents: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.

  • Surfactants: Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, effectively dispersing them in an aqueous medium.

  • Cyclodextrins: Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can form inclusion complexes with nonpolar molecules.

  • Lipid-Based Formulation Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanostructured Lipid Carriers (NLCs) can effectively solubilize and deliver lipophilic compounds.

Q3: Which co-solvents are commonly used for long-chain alkylglycerols?

Commonly used co-solvents for lipophilic compounds include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). These are generally recognized as safe (GRAS) for many applications. The selection of a co-solvent will depend on the specific alkylglycerol and the requirements of the experiment.

Q4: How do surfactants improve the solubility of long-chain alkylglycerols?

Surfactants have a unique molecular structure with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate the long alkyl chains of the alkylglycerols, while the hydrophilic heads face the aqueous environment, allowing the entire complex to be dispersed in water.

Q5: What are the advantages of using cyclodextrins for solubilization?

Cyclodextrins, particularly modified versions like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), offer several advantages:

  • High Solubilization Capacity: They can significantly increase the aqueous solubility of hydrophobic compounds, with enhancements of 100 to 1000-fold reported for some molecules.[2]

  • Biocompatibility: Modified cyclodextrins are generally well-tolerated.

  • Stabilization: Encapsulation within the cyclodextrin cavity can protect the guest molecule from degradation.

Troubleshooting Guides

Issue 1: Alkylglycerol precipitates out of solution when a co-solvent is added to an aqueous buffer.

Possible Cause: The final concentration of the co-solvent is insufficient to maintain the solubility of the alkylglycerol in the aqueous mixture.

Solution:

  • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in the final solution. It is crucial to determine the optimal ratio of co-solvent to aqueous buffer that maintains solubility without negatively impacting the experimental system.

  • Test Different Co-solvents: The solubilizing power of co-solvents varies. If one co-solvent is not effective, test others or a combination. For example, a mixture of ethanol and propylene glycol might be more effective than either alone.

  • Gentle Heating and Agitation: Applying gentle heat and continuous stirring while adding the alkylglycerol-co-solvent mixture to the aqueous phase can help prevent immediate precipitation.

Issue 2: The surfactant solution is cloudy or forms a separate phase.

Possible Cause: The concentration of the surfactant is either too low (below the CMC) or too high, leading to the formation of larger, less stable aggregates. The choice of surfactant may also be inappropriate for the specific alkylglycerol.

Solution:

  • Optimize Surfactant Concentration: Ensure the surfactant concentration is above its CMC to allow for micelle formation. However, excessively high concentrations can lead to the formation of liquid crystalline phases. Consult the literature for the CMC of the specific surfactant being used.

  • Select an Appropriate Surfactant: The Hydrophilic-Lipophilic Balance (HLB) of a surfactant is a critical parameter. For oil-in-water emulsions, surfactants with an HLB value between 8 and 18 are generally suitable. Non-ionic surfactants like Tween 80 and Span 80 are commonly used.

  • Combine Surfactants: A combination of a high HLB and a low HLB surfactant can often create a more stable system.

Issue 3: Low encapsulation efficiency when preparing lipid-based formulations (SEDDS or NLCs).

Possible Cause: The solubility of the alkylglycerol in the lipid phase of the formulation is limited.

Solution:

  • Screen Different Lipids: Test the solubility of the alkylglycerol in various oils and lipids to find the one with the highest solubilizing capacity.

  • Incorporate a Co-solvent: Adding a co-solvent to the lipid phase can improve the solubility of the alkylglycerol.

  • Optimize the Formulation Ratio: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the formulation that provides the best emulsification and drug loading. The construction of a ternary phase diagram can be a valuable tool in this optimization process.[3][4][5]

Quantitative Data on Solubility

The following tables summarize available data on the solubility of long-chain alkylglycerols and related parameters.

Table 1: Solubility of Long-Chain Alkylglycerols in Co-solvents

AlkylglycerolCo-solventSolubilityTemperature (°C)
Chimyl Alcohol (1-O-Hexadecyl-sn-glycerol)Ethanol5 mg/mLNot Specified
Batyl Alcohol (1-O-Octadecylglycerol)DMSO68 mg/mLNot Specified
Batyl Alcohol (1-O-Octadecylglycerol)Organic SolventsSolubleNot Specified

Note: Quantitative data for the solubility of long-chain alkylglycerols in many common co-solvents is limited in publicly available literature. The data for Batyl Alcohol in organic solvents is qualitative.[1][6]

Table 2: Properties of Common Surfactants for Solubilization

SurfactantTypeCritical Micelle Concentration (CMC)Temperature (°C)
Tween 80Non-ionic0.015 mM25
Tween 60Non-ionic0.0167 mM25
Span 80Non-ionicVaries with solvent25

Source: The CMC values for Tween 80 and Tween 60 are in aqueous solutions. The CMC of Span 80 is highly dependent on the non-aqueous solvent used.[7][8][9][10]

Table 3: Solubility Enhancement with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Compound TypeFold Increase in Water Solubility
Poorly soluble pyrazolo[3,4-d]pyrimidines100 - 1000
Myricetin31.45

Experimental Protocols

Protocol 1: Solubilization using Co-solvents
  • Stock Solution Preparation: Dissolve the long-chain alkylglycerol in the chosen co-solvent (e.g., ethanol) to create a concentrated stock solution. Gentle warming and vortexing may be required.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the alkylglycerol stock solution dropwise to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the final co-solvent concentration may need to be increased.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., medium-chain triglycerides, oleic acid).

    • Surfactant: Choose a surfactant with an appropriate HLB value (e.g., Tween 80).

    • Co-surfactant/Co-solvent: Select a suitable co-surfactant (e.g., Span 80) or co-solvent (e.g., propylene glycol).

  • Formulation Development:

    • Determine the solubility of the long-chain alkylglycerol in the individual components.

    • Construct a pseudo-ternary phase diagram by titrating a mixture of the oil and surfactant/co-surfactant with water to identify the self-emulsifying region.

  • Preparation:

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the long-chain alkylglycerol to the mixture.

    • Heat the mixture to 40-60°C and stir until a clear, homogenous solution is formed.

  • Characterization:

    • To test the self-emulsification, add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Protocol 3: Preparation of Nanostructured Lipid Carriers (NLCs) by Melt-Emulsification
  • Lipid Phase Preparation:

    • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Add the liquid lipid (e.g., oleic acid) and the long-chain alkylglycerol to the molten solid lipid. Maintain the temperature.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (e.g., Tween 80) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion.

    • Further reduce the particle size by ultrasonication or high-pressure homogenization.

  • Cooling and NLC Formation:

    • Cool the nanoemulsion in an ice bath with continuous stirring to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Analyze the NLC dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow_solubilization cluster_problem Problem Definition cluster_methods Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Long-Chain Alkylglycerol CoSolvent Co-solvent Addition Problem->CoSolvent Surfactant Surfactant Micellization Problem->Surfactant Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin LipidFormulation Lipid-Based Formulation Problem->LipidFormulation Outcome Homogeneous Aqueous Solution for Experimentation CoSolvent->Outcome Surfactant->Outcome Cyclodextrin->Outcome LipidFormulation->Outcome

Caption: Workflow for selecting a suitable solubilization strategy.

sedds_formation cluster_components SEDDS Components cluster_process Formation Process cluster_result Result Alkylglycerol Long-Chain Alkylglycerol Mixing Homogeneous Mixing Alkylglycerol->Mixing Oil Oil/Lipid Oil->Mixing Surfactant Surfactant Surfactant->Mixing Cosolvent Co-solvent Cosolvent->Mixing Dispersion Dispersion in Aqueous Medium (e.g., GI fluid) Mixing->Dispersion Emulsification Spontaneous Emulsification Dispersion->Emulsification Nanoemulsion Oil-in-Water Nanoemulsion (Solubilized Alkylglycerol) Emulsification->Nanoemulsion

Caption: Mechanism of SEDDS for alkylglycerol solubilization.

cyclodextrin_complexation cluster_components Components cluster_process Complexation cluster_result Result Alkylglycerol Alkylglycerol (Hydrophobic) Inclusion Inclusion Complex Formation Alkylglycerol->Inclusion Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion SolubleComplex Water-Soluble Inclusion Complex Inclusion->SolubleComplex

Caption: Encapsulation of alkylglycerol by cyclodextrin.

References

Technical Support Center: Quantitative Analysis of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Methoxy-3-octadecoxypropan-1-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of this compound?

A1: The recommended technique is either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between GC-MS and LC-MS will depend on sample complexity, required sensitivity, and the availability of instrumentation. For volatile samples or when derivatization is feasible, GC-MS can provide excellent separation and sensitivity. LC-MS is often preferred for less volatile compounds and can be coupled with various ionization techniques to optimize for the specific analyte.

Q2: How can I improve the ionization efficiency of this compound in LC-MS?

A2: To improve ionization efficiency, consider the following:

  • Mobile Phase Additives: The addition of modifiers to the mobile phase, such as ammonium acetate, can enhance the formation of adducts (e.g., [M+NH₄]⁺) which often provide a more stable and abundant ion for quantification.[1]

  • Solvent Selection: Ensure the solvent system is compatible with the chosen ionization mode (e.g., electrospray ionization - ESI).

  • Ionization Source Parameters: Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature.

Q3: Are there any known challenges in the analysis of ether lipids like this compound?

A3: Yes, the analysis of ether lipids can present several challenges. A significant issue is the potential for isomeric and isobaric interference from other lipid species within a complex sample.[2][3] Distinguishing between plasmanyl (O-alkyl) and plasmenyl (O-alk-1'-enyl) ether lipids, which can have the same mass, requires careful chromatographic separation or specific fragmentation analysis in MS/MS.[3]

Q4: What type of internal standard is suitable for the quantitative analysis of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). If a labeled standard is unavailable, a structurally similar ether lipid with a different chain length that is not present in the sample can be used. The internal standard should be added as early as possible in the sample preparation workflow to account for variations in extraction efficiency and instrument response.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Active sites on the column or in the GC liner. 3. Suboptimal mobile/carrier gas flow rate. 4. Sample overload.1. Select a column with appropriate polarity for the analyte. 2. Use a deactivated liner and/or perform column conditioning. Consider derivatization to reduce active sites. 3. Optimize the flow rate for the specific column dimensions. 4. Dilute the sample.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Suboptimal mass spectrometer settings. 3. Sample degradation. 4. Poor extraction recovery.1. For LC-MS, try different mobile phase additives (e.g., ammonium acetate). For GC-MS, consider derivatization. 2. Tune the mass spectrometer and optimize parameters such as collision energy (for MS/MS). 3. Ensure proper sample handling and storage. Use fresh samples when possible. 4. Optimize the extraction protocol; consider a different solvent system or extraction technique.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Column bleed. 3. Leak in the system.1. Use high-purity solvents and thoroughly clean all glassware. 2. Condition the column according to the manufacturer's instructions. Use a column with low bleed characteristics. 3. Perform a leak check on the chromatograph and mass spectrometer.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Variability in injection volume. 4. Instability of the analyte in the prepared sample.1. Standardize all sample preparation steps and use an internal standard.[4] 2. Perform regular instrument maintenance and calibration. 3. Use a calibrated autosampler for injections. 4. Analyze samples promptly after preparation or perform stability studies.
Co-elution with Interfering Peaks 1. Suboptimal chromatographic separation. 2. Presence of isomeric or isobaric compounds.1. Modify the chromatographic gradient (LC) or temperature program (GC). 2. Employ a higher resolution column or a different stationary phase. Use MS/MS with specific transitions to differentiate the analyte from interferences.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS
  • Sample Preparation:

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase.

    • Spike the sample with an appropriate internal standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ or [M+NH₄]⁺ for this compound.

      • Product Ion (Q3): Select a characteristic fragment ion.

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows.

Protocol 2: Quantitative Analysis by GC-MS
  • Derivatization:

    • Evaporate the sample to dryness under nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl (TMS) ether.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Select characteristic ions from the mass spectrum of the derivatized analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection extraction Lipid Extraction start->extraction is_spike Internal Standard Spiking extraction->is_spike reconstitution Reconstitution is_spike->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms gc_ms GC-MS Analysis (with Derivatization) reconstitution->gc_ms integration Peak Integration lc_ms->integration gc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for quantitative analysis.

troubleshooting_logic start Start Analysis check_signal Acceptable Signal? start->check_signal check_shape Good Peak Shape? check_signal->check_shape Yes optimize_ms Optimize MS Parameters / Improve Ionization check_signal->optimize_ms No check_repro Reproducible? check_shape->check_repro Yes optimize_chromo Optimize Chromatography / Check for Contamination check_shape->optimize_chromo No end Successful Analysis check_repro->end Yes refine_prep Refine Sample Prep / Check Instrument Stability check_repro->refine_prep No optimize_ms->check_signal optimize_chromo->check_shape refine_prep->check_repro

Caption: A logical approach to troubleshooting common analytical issues.

References

Preventing degradation of 2-Methoxy-3-octadecoxypropan-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-3-octadecoxypropan-1-ol. The information is designed to help prevent degradation of the compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary degradation pathways for this compound, a long-chain alkoxypropanol, are hydrolysis and oxidation. The ether linkage is susceptible to cleavage under certain conditions, and the long alkyl chain can be prone to oxidation, especially if it contains any degree of unsaturation. Factors that can accelerate degradation include exposure to elevated temperatures, extreme pH conditions (both acidic and basic), light, and oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on information for the (S)-enantiomer and general guidelines for related alkoxypropanols, the following storage conditions are recommended.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Minimizes the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the long alkyl chain.
Container Tightly sealed, amber glass vialProtects from light, which can catalyze degradation, and prevents exposure to moisture and oxygen.
Purity Store in a highly purified stateImpurities can potentially catalyze degradation reactions.

Q3: How can I assess the purity and detect degradation of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification. GC-MS is particularly useful for identifying volatile degradation products that may arise from cleavage of the ether bond or oxidation of the alkyl chain.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of compound activity.

This could be a sign that your this compound has degraded.

Possible CauseTroubleshooting Steps
Improper Storage 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, under an inert atmosphere, and protected from light. 2. Check Container Seal: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Degradation During Handling 1. Minimize Exposure: When handling, minimize the compound's exposure to ambient air and light. 2. Avoid High Temperatures: Do not subject the compound to excessive heat. If melting is required, use gentle and brief warming. 3. Use Inert Solvents: If dissolving the compound, use high-purity, degassed solvents to minimize oxidative stress.
Contamination 1. Assess Purity: Use an appropriate analytical method (see Experimental Protocols section) to check the purity of your sample. 2. Identify Impurities: If impurities are detected, try to identify them to understand the potential degradation pathway. Common impurities in similar compounds can arise from the synthesis process or subsequent degradation.
Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC or GC-MS).

This is a strong indicator of degradation or the presence of impurities.

Possible CauseTroubleshooting Steps
Hydrolysis 1. Analyze for Cleavage Products: Look for peaks corresponding to 1-octadecanol and 2-methoxy-1,3-propanediol, which are potential hydrolysis products. 2. Control pH: Ensure that all solutions and reagents used in your experiments are at a neutral pH, unless the protocol specifically requires acidic or basic conditions.
Oxidation 1. Look for Oxidation Products: Analyze for the presence of aldehydes, ketones, or shorter-chain fatty acids that can result from oxidative cleavage of the octadecoxy chain. 2. Implement Antioxidant Measures: If your application allows, consider the addition of a suitable antioxidant. Always handle the compound under an inert atmosphere.
Synthesis-Related Impurities 1. Review Synthesis Pathway: If you synthesized the compound, review the reaction scheme for potential side products or unreacted starting materials. 2. Purify the Sample: If significant impurities are present, repurification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25-26 min: 100% to 80% B

    • 26-30 min: 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 205 nm or CAD

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent such as isopropanol or a mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of your analytical methods.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 50:50 mixture of acetonitrile and water. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 50:50 mixture of acetonitrile and water. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 50:50 mixture of acetonitrile and water. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Degradation_Pathway cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products MainCompound This compound Hydrolysis Hydrolysis (Acid/Base) MainCompound->Hydrolysis Oxidation Oxidation (e.g., H2O2) MainCompound->Oxidation Product1 1-Octadecanol Hydrolysis->Product1 Product2 2-Methoxy-1,3-propanediol Hydrolysis->Product2 Product3 Aldehydes/Ketones Oxidation->Product3 Product4 Shorter-chain fatty acids Oxidation->Product4

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Start Sample of This compound Purity_Check Initial Purity Assessment (HPLC/GC-MS) Start->Purity_Check Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Purity_Check->Forced_Degradation If pure Analyze_Degradants Analysis of Stressed Samples (Stability-Indicating HPLC) Forced_Degradation->Analyze_Degradants Identify_Products Identify Degradation Products (MS, NMR) Analyze_Degradants->Identify_Products Optimize_Storage Optimize Storage and Handling Procedures Identify_Products->Optimize_Storage End Stable Compound Optimize_Storage->End

Caption: Workflow for assessing the stability of this compound.

References

Optimizing ionization efficiency for ether lipids in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of ether lipids by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of ether lipids.

Question 1: Why is the signal intensity for my ether lipids consistently low?

Answer: Low signal intensity for ether lipids in ESI-MS can stem from several factors, primarily related to inefficient ionization or ion suppression. Ether lipids, particularly neutral species, can be challenging to ionize compared to other lipid classes.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The pH and modifiers in your mobile phase play a critical role in ionization efficiency. For positive ion mode, acidic conditions using modifiers like formic acid or acetic acid can enhance protonation.[1][2] For negative ion mode, basic conditions may improve deprotonation.[3]

  • Inappropriate Adduct Formation: Ether lipids often ionize by forming adducts with cations like H+, NH4+, Na+, or Li+.[2] If your solvent system is exceptionally clean, the lack of available cations can lead to poor signal. Conversely, an overabundance of one cation (like sodium from glassware) can lead to signal splitting between different adducts.

  • Ion Suppression: Co-eluting compounds, especially high-abundance phospholipids in biological samples, can compete for ionization, suppressing the signal of your target ether lipids.[4]

  • High Analyte Concentration: High concentrations of lipids can lead to the formation of aggregates, which are poorly ionizable and can suppress the signal.[4][5] Diluting the sample is a crucial step to mitigate this effect.

  • Instrumental Issues: General mass spectrometer issues such as leaks, a dirty ion source, or incorrect tuning parameters can lead to a universal loss of sensitivity.[6][7] Regular calibration and maintenance are essential for optimal performance.[6]

A systematic approach to troubleshooting this issue is outlined in the workflow below.

G Troubleshooting Workflow: Low Ether Lipid Signal Intensity cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Instrument Checks cluster_3 Resolution A Low Signal Intensity for Ether Lipids B Optimize Mobile Phase - Add/change modifiers (e.g., NH4+, H+) - Adjust pH A->B Start Here C Promote Adduct Formation - Add salt (e.g., LiOH, NaCl) - Check solvent purity B->C If no improvement F Signal Intensity Improved B->F D Address Ion Suppression - Improve chromatographic separation - Perform sample cleanup (e.g., SPE) - Dilute sample C->D If no improvement C->F E Perform Instrument Maintenance - Clean ion source - Check for leaks - Tune and calibrate MS D->E If still low D->F E->F

Caption: Troubleshooting workflow for low signal intensity.

Question 2: I'm seeing multiple adducts for a single ether lipid species (e.g., [M+H]+, [M+NH4]+, [M+Na]+). How can I consolidate the signal into one primary adduct?

Answer: The presence of multiple adducts splits the ion current for a single analyte, reducing the signal-to-noise ratio for each and complicating quantification. To consolidate the signal, you need to control the availability of cations in the ESI source.

Solutions:

  • Add a Dominant Cation Source: Intentionally add a specific modifier to the mobile phase to promote the formation of a single, desired adduct.

    • For [M+NH₄]⁺: Add ammonium formate or ammonium acetate (e.g., 5-10 mM) to your mobile phase.[1][3] This is often preferred as ammoniated adducts can provide class-specific fragmentation patterns.[8]

    • For [M+H]⁺: Add a proton source like 0.1% formic acid or acetic acid. This is effective for lipids that are easily protonated.[1][2]

    • For [M+Li]⁺ or [M+Na]⁺: In specific cases, adding low concentrations of lithium or sodium salts can produce stable adducts that are highly sensitive.[2][8] For example, adding micromolar concentrations of NaOH can be used to form sodiated adducts.[8]

  • Minimize Contaminants: Sodium is a common contaminant from glassware and solvents. Using high-purity solvents and plastic containers for mobile phases can help reduce unwanted [M+Na]⁺ adducts.[9]

Question 3: How can I differentiate between ether lipid isomers, such as plasmenyl (alk-1-enyl) and plasmanyl (alkyl) species?

Answer: Chromatographic separation of these isomers is often difficult.[10] Therefore, differentiation typically relies on tandem mass spectrometry (MS/MS) fragmentation patterns.

  • Negative Ion Mode CID: Collision-induced dissociation (CID) in negative ion mode is often insufficient to distinguish between plasmenyl and plasmanyl isomers because fragmentation is dominated by the loss of the sn-2 fatty acyl chain, which is common to both.[10]

  • Specialized MS/MS Techniques: More advanced techniques are required for unambiguous identification. Gas-phase ion/ion charge inversion chemistry is one such method that can provide detailed structural information to differentiate these isomers.[10] While not always a routine technique, it highlights that standard CID may be insufficient. For some lipid classes, specific fragmentation behaviors can be exploited with careful optimization of MS/MS parameters.

Frequently Asked Questions (FAQs)

Q1: What are the best mobile phase modifiers for analyzing ether lipids in positive vs. negative ion mode?

A1: The choice of modifier depends on the desired adduct and the specific ether lipid class. The goal is to provide a stable environment that promotes efficient ionization.[1]

  • Positive Ion Mode:

    • Ammonium Formate/Acetate: Typically used at 5-10 mM, these are excellent for forming stable [M+NH₄]⁺ adducts, which is a common and robust method for many lipid classes.[3][8]

    • Formic Acid/Acetic Acid: Usually added at 0.1%, these modifiers provide a proton source to encourage the formation of [M+H]⁺ adducts.[2] This is particularly effective for lipids with a higher proton affinity.

  • Negative Ion Mode:

    • Ammonium Hydroxide: Adding a small amount (e.g., 0.05%) to the mobile phase increases the pH, which facilitates deprotonation to form [M-H]⁻ ions.[3]

    • Chloride Adducts: For certain lipid classes where deprotonation is inefficient, adding a source of chloride ions can form [M+Cl]⁻ adducts, which has been shown to increase sensitivity by 10- to 50-fold for some lipids.[11]

The diagram below illustrates the role of modifiers in forming common adducts.

G Adduct Formation in ESI-MS EL Ether Lipid (M) H H+ NH4 NH4+ Na Na+ H_lost -H+ Cl Cl- MH [M+H]+ H->MH Protonation MNH4 [M+NH4]+ NH4->MNH4 Ammoniation MNa [M+Na]+ Na->MNa Sodiation MH_neg [M-H]- H_lost->MH_neg Deprotonation MCl [M+Cl]- Cl->MCl Chloride Adduction

Caption: Role of modifiers and contaminants in adduct formation.

Q2: What is ion suppression and how does it affect ether lipid analysis?

A2: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte, leading to a decreased signal.[12] In biological samples, high concentrations of phospholipids are a major cause of ion suppression in positive ion ESI mode. This is problematic for ether lipid analysis because they are often lower in abundance than diacyl phospholipids and can be easily masked.

The logical flow of how ion suppression occurs is shown below.

G Causes and Effects of Ion Suppression A High-Abundance Matrix Components (e.g., Phospholipids, Salts) B Co-elution with Target Ether Lipids A->B C Competition in the ESI Source B->C D Reduced Ionization Efficiency of Ether Lipids C->D Leads to E Lower Signal-to-Noise D->E F Poor Sensitivity & Inaccurate Quantification E->F

Caption: The mechanism and impact of ion suppression.

To mitigate ion suppression:

  • Improve Chromatography: Optimize your LC method (e.g., using HILIC or reversed-phase columns) to separate ether lipids from the bulk of interfering phospholipids.[13]

  • Sample Preparation: Use solid-phase extraction (SPE) or specific phospholipid removal kits to clean up samples before injection.[12]

  • Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of all components, often lessening the competitive ionization effects.[5]

Q3: Can I use direct infusion ("shotgun lipidomics") for ether lipid analysis?

A3: Yes, direct infusion ESI-MS is a widely adapted method for ether lipid analysis and is a core component of "shotgun lipidomics".[10] This approach is high-throughput but has its own challenges.

  • Advantages: It is very fast as it bypasses the need for chromatographic separation.

  • Disadvantages: It is highly susceptible to ion suppression because the entire complex lipid extract is introduced into the mass spectrometer at once.[14] It also cannot separate isomers. Quantification relies heavily on the use of appropriate internal standards and class-specific MS/MS scan modes (e.g., precursor ion or neutral loss scans) to differentiate lipid classes.[5][10]

For complex samples, LC-MS is generally recommended to reduce matrix effects and separate isomeric species where possible.[4]

Data Summary Tables

Table 1: Relative Ionization Efficiency of Lipid Classes with Different Mobile Phase Modifiers

This table summarizes the effectiveness of common mobile phase modifiers for ionizing various lipid classes, adapted from qualitative assessments in the literature.[1] This can help predict which modifiers will be most effective for co-eluting lipid classes that may interfere with ether lipid analysis.

Lipid Class10 mM AmAc + 0.1% AA10 mM AmF + 0.1% FA10 mM AmAc10 mM AmF10 mM AmAc + 0.1% FA
Phosphatidylcholine (PC)Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)
Lysophosphatidylcholine (LPC)Excellent (80-100%)Excellent (80-100%)Sufficient (50-79%)Sufficient (50-79%)Excellent (80-100%)
Phosphatidylethanolamine (PE)Moderate (10-49%)Sufficient (50-79%)Poor (<10%)Poor (<10%)Moderate (10-49%)
Sphingomyelin (SM)Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)
Triacylglycerol (TAG)Sufficient (50-79%)Sufficient (50-79%)Excellent (80-100%)Excellent (80-100%)Sufficient (50-79%)

Legend: AmAc = Ammonium Acetate; AA = Acetic Acid; AmF = Ammonium Formate; FA = Formic Acid. Efficiency is rated based on relative peak intensity.

Experimental Protocols

Protocol 1: Preparation of Modified Mobile Phases for Enhanced Ionization

This protocol provides instructions for preparing standard mobile phases with modifiers to promote consistent adduct formation.

Objective: To prepare mobile phases that enhance the formation of [M+H]⁺ or [M+NH₄]⁺ adducts for positive mode ESI-MS.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade isopropanol (IPA)

  • Formic acid (FA), high purity (>99%)

  • Ammonium formate (AmF), high purity (>99%)

  • Sterile, filtered solvent bottles (glass or plastic)

  • Graduated cylinders and/or volumetric flasks

  • 0.2 µm solvent filters

Procedure for [M+H]⁺ Enhancement (0.1% Formic Acid):

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly by inversion.

    • Filter the solution using a 0.2 µm filter if not already pre-filtered.

  • Mobile Phase B (Organic):

    • Prepare your desired organic solvent mixture (e.g., 90:10 IPA:ACN).

    • For a 1 L total volume, add 1 mL of formic acid to 999 mL of the organic solvent mixture.

    • Cap, mix, and filter as described above.

    • Degas both solvents by sonication or helium sparging before placing them on the LC system.

Procedure for [M+NH₄]⁺ Enhancement (10 mM Ammonium Formate):

  • Prepare a 1 M Ammonium Formate Stock Solution:

    • Weigh out 6.306 g of ammonium formate.

    • Dissolve in LC-MS grade water to a final volume of 100 mL. This creates a 1 M stock solution that is stable when stored at 4°C.

  • Mobile Phase A (Aqueous):

    • Add 10 mL of the 1 M AmF stock solution to 990 mL of LC-MS grade water in a 1 L solvent bottle.

    • Cap, mix thoroughly, and filter.

  • Mobile Phase B (Organic):

    • Add 10 mL of the 1 M AmF stock solution to 990 mL of your desired organic solvent mixture.

    • Cap, mix thoroughly, and filter.

    • Degas both solvents before use.

Safety Precautions: Always handle formic acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Post-Column Infusion to Qualitatively Assess Ion Suppression

This protocol helps identify regions in your chromatogram where ion suppression or enhancement occurs.

Objective: To determine if co-eluting matrix components are suppressing the signal of target analytes.

Materials:

  • LC-MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • Solution of a representative ether lipid standard at a concentration that gives a stable, mid-range signal (e.g., 1 µg/mL in mobile phase).

  • Blank matrix extract (a sample prepared using the same extraction method but from a matrix known to not contain the analyte).

  • Neat solvent (mobile phase).

Procedure:

  • System Setup:

    • Set up the LC with your analytical column and mobile phases.

    • Install a T-junction between the column outlet and the ESI source inlet.

    • Connect a syringe pump to the third port of the T-junction.

  • Establish a Stable Signal:

    • Begin the LC gradient with an injection of neat solvent.

    • While the LC is running, use the syringe pump to continuously infuse the ether lipid standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of the standard in the mass spectrometer. It should produce a stable, continuous baseline signal.

  • Inject Blank Matrix:

    • Once a stable signal is achieved, inject the blank matrix extract onto the LC column.

    • Continue to monitor the signal of the infused standard.

  • Data Analysis:

    • Examine the chromatogram of the infused standard's signal.

    • Dips or valleys in the baseline indicate regions where co-eluting matrix components are causing ion suppression .

    • Peaks or humps in the baseline indicate regions of ion enhancement .

    • By noting the retention times of these suppression/enhancement zones, you can determine if they overlap with the expected retention time of your target ether lipids, confirming that matrix effects are a problem.[12]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Methoxy-3-octadecoxypropan-1-ol and Batyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of batyl alcohol and the putative activities of 2-Methoxy-3-octadecoxypropan-1-ol. Due to a scarcity of direct experimental data on this compound, this comparison draws upon published research on batyl alcohol and structurally related 2-methoxy-substituted alkylglycerols to provide a scientifically grounded comparative framework. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Introduction

Batyl alcohol (1-O-octadecyl-sn-glycerol) is a naturally occurring alkylglycerol found in sources such as shark liver oil and bone marrow. It is recognized for its immunomodulatory and anti-inflammatory properties. This compound is a synthetic methoxy-substituted alkylglycerol. While direct studies on its biological effects are limited, research on similar methoxy-substituted ether lipids suggests potential roles in anti-cancer and immunomodulatory activities. This guide aims to juxtapose the established biological profile of batyl alcohol with the inferred potential of this compound, providing a valuable resource for researchers investigating novel ether lipids.

Data Presentation

Table 1: Comparative Immunomodulatory Activities
Biological ActivityBatyl AlcoholThis compound (Inferred)
Macrophage Activation Potent activator of macrophages, enhancing phagocytosis[1][2].Likely to possess macrophage-activating properties, a common feature of alkylglycerols[3].
T-Cell Proliferation Enhances proliferation of T-cells[3].May modulate T-cell proliferation, as observed with other synthetic ether lipids[4].
B-Cell Proliferation Promotes B-cell proliferation[3].Potential to influence B-cell activity, a characteristic of some alkylglycerols.
Cytokine Production Promotes a Th1-biased cytokine response (increased TNF-α, IFN-γ; decreased IL-4, IL-10)[3].May modulate cytokine profiles, potentially influencing the Th1/Th2 balance.
Table 2: Comparative Anti-Inflammatory and Anti-Cancer Activities
Biological ActivityBatyl AlcoholThis compound (Inferred)
Anti-Inflammatory Effects Demonstrates significant anti-inflammatory properties[3][5].Methoxy-substituted alkylglycerols have shown anti-inflammatory potential[6].
Anti-Cancer Effects Shows cytotoxic and apoptotic effects against various cancer cell lines, including prostate and mammary carcinoma[7].Methoxy-substituted alkylglycerols have demonstrated anti-tumor and anti-metastatic activities[8]. Studies on 1-O-(2-methoxy)hexadecyl-glycerol show differentiation-promoting effects in colon cancer cells[6].

Experimental Protocols

Macrophage Activation Assay

Objective: To assess the ability of the test compounds to activate macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of batyl alcohol, this compound, or LPS (positive control).

  • After 24 hours of incubation, the supernatant is collected for nitric oxide (NO) and cytokine (e.g., TNF-α, IL-6) quantification.

  • NO Quantification: The Griess reagent is used to measure nitrite concentration in the supernatant as an indicator of NO production.

  • Cytokine Quantification: ELISA or multiplex bead-based assays (e.g., Luminex) are used to measure the concentration of secreted cytokines[9][10][11][12].

  • Cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

T-Cell Proliferation Assay

Objective: To determine the effect of the test compounds on T-lymphocyte proliferation.

Methodology:

  • Splenocytes are isolated from mice and cultured in RPMI-1640 medium supplemented with 10% FBS.

  • T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • The stimulated T-cells are treated with different concentrations of batyl alcohol or this compound.

  • Cell proliferation is measured after 72 hours using a BrdU incorporation assay or by CFSE dilution tracked by flow cytometry.

In Vitro Cancer Cell Viability Assay

Objective: To evaluate the cytotoxic effects of the compounds on cancer cells.

Cell Lines: Human prostate cancer (DU-145, PC-3) and breast cancer (MCF-7) cell lines.

Methodology:

  • Cancer cells are cultured in their respective recommended media.

  • Cells are seeded in 96-well plates and treated with a range of concentrations of batyl alcohol or this compound for 24, 48, and 72 hours.

  • Cell viability is determined using the MTT assay, which measures the metabolic activity of viable cells.

  • The IC50 (concentration that inhibits 50% of cell growth) is calculated for each compound.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compounds on key inflammatory signaling pathways (e.g., NF-κB and MAPK).

Methodology:

  • Cells (e.g., RAW 264.7 macrophages) are pre-treated with the test compounds for 1 hour before stimulation with LPS.

  • After the desired stimulation time, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, p38, JNK, ERK).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

G cluster_0 Batyl Alcohol Signaling cluster_1 Inferred this compound Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription MAPK->NFkB Batyl_Alcohol Batyl Alcohol Batyl_Alcohol->IKK Modulates Batyl_Alcohol->MAPK Modulates GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Apoptosis Apoptosis Akt->Apoptosis Methoxy_Compound This compound Methoxy_Compound->Akt Inhibits?

Caption: Comparative signaling pathways of Batyl Alcohol and inferred pathways for this compound.

G cluster_0 In Vitro Analysis Workflow cluster_1 Biological Assays start Start cell_culture Cell Culture (e.g., RAW 264.7, DU-145) start->cell_culture treatment Treatment with Batyl Alcohol or This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability proliferation Proliferation (BrdU/CFSE) treatment->proliferation cytokine Cytokine Profiling (ELISA/Luminex) treatment->cytokine western Signaling Pathway Analysis (Western Blot) treatment->western data_analysis Data Analysis & Comparison viability->data_analysis proliferation->data_analysis cytokine->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparing the in vitro biological activities of the two compounds.

Conclusion

Batyl alcohol exhibits well-documented immunomodulatory and anti-inflammatory activities, with established effects on various immune cells and signaling pathways. While direct experimental evidence for this compound is currently lacking, studies on structurally similar 2-methoxy-substituted alkylglycerols suggest it may possess potent anti-cancer and immunomodulatory properties, potentially acting through different signaling pathways than batyl alcohol. Further investigation into the biological activities of this compound is warranted to elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational framework for such research endeavors.

References

Unveiling the Structure: A Comparative Guide to the Validation of Synthetic 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic molecules is a critical cornerstone of discovery and development. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the structural validation of synthetic 2-Methoxy-3-octadecoxypropan-1-ol, a complex ether lipid. Detailed experimental protocols and supporting data are presented to offer a practical framework for informed decision-making in the laboratory.

High-Resolution Mass Spectrometry (HRMS): A Powerful Tool for Structural Elucidation

HRMS has emerged as a primary technique for the structural validation of synthetic compounds due to its exceptional mass accuracy and sensitivity. This allows for the determination of the elemental composition of a molecule and its fragments with high confidence, providing unambiguous structural information.

Predicted HRMS Fragmentation of this compound

The fragmentation pattern of this compound in HRMS is anticipated to yield several key diagnostic ions. The initial ionization would likely produce the protonated molecule [M+H]⁺. Subsequent fragmentation through collision-induced dissociation (CID) would lead to characteristic bond cleavages. The ether linkages are susceptible to cleavage, as is the bond adjacent to the hydroxyl group (alpha-cleavage).

Table 1: Predicted HRMS Data for this compound

IonPredicted m/zPutative Structure / Fragment
[M+H]⁺359.3520Protonated parent molecule
[M+H - H₂O]⁺341.3414Loss of a water molecule
[M+H - CH₃OH]⁺327.3258Loss of methanol
Fragment A283.2996Cleavage of the C-O bond at the methoxy group
Fragment B75.0808Cleavage yielding the methoxypropanol fragment
Fragment C255.2737Cleavage of the octadecoxy chain
Experimental Protocol: HRMS Analysis

A robust HRMS analysis of this compound can be achieved using the following protocol:

1. Sample Preparation:

  • Dissolve the synthetic this compound in a suitable organic solvent (e.g., methanol/chloroform mixture, 1:1 v/v) to a final concentration of 1 µg/mL.

  • Add a final concentration of 0.1% formic acid to the sample solution to promote protonation.

2. Instrumentation:

  • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320 °C

  • Full Scan Mass Range: m/z 50-500

  • Resolution: > 60,000

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter) to identify the precursor ion and its fragment ions.

  • Determine the elemental composition of the parent and fragment ions based on their accurate masses.

  • Propose a fragmentation pathway consistent with the observed masses and the known chemical structure.

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled mass accuracy, a multi-technique approach is often employed for comprehensive structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, molecular weight, fragmentation pattern.High sensitivity, high mass accuracy, provides connectivity information through fragmentation.Isomeric differentiation can be challenging, may not provide detailed stereochemical information.
NMR (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, stereochemistry.[1][2]Non-destructive, provides unambiguous structural elucidation.[1][2]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.[2]
FTIR Presence of functional groups (e.g., -OH, C-O-C).[3][4]Rapid, non-destructive, provides a fingerprint of the molecule.[5][6]Provides limited information on the overall molecular structure and connectivity.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthetic compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

2. Instrumentation:

  • An FTIR spectrometer.

3. Data Acquisition:

  • Acquire the infrared spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Validation

The logical flow for the structural validation of synthetic this compound is depicted in the following diagram.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthetic Product: This compound HRMS HRMS Analysis Synthesis->HRMS Accurate Mass & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Connectivity & Stereochemistry FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups Data_Integration Data Integration and Structure Confirmation HRMS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Final_Structure Validated Structure Data_Integration->Final_Structure Confirmed

Caption: Workflow for the structural validation of synthetic this compound.

References

Comparative Analysis of 2-Methoxy-3-octadecoxypropan-1-ol and its Phosphate Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the ether lipid 2-Methoxy-3-octadecoxypropan-1-ol and its corresponding phosphate derivative. The information presented herein is a synthesis of established principles in lipid signaling and biochemistry, intended to provide a framework for the potential evaluation of these compounds. The experimental data presented is hypothetical and serves to illustrate the potential outcomes of the described experimental protocols.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. This structural feature confers increased chemical stability against enzymatic degradation by phospholipases compared to their ester-linked counterparts. This compound is a synthetic monoalkyl glycerol ether. Its phosphorylation to 2-Methoxy-3-octadecoxypropan-1-phosphate introduces a negatively charged phosphate group, which is anticipated to significantly alter its physicochemical properties and biological activity, potentially transforming it into a signaling molecule analogous to lysophosphatidic acid (LPA). This guide explores the potential differences in their biological activities and provides methodologies for their investigation.

Physicochemical Properties

The introduction of a phosphate group is expected to dramatically increase the polarity and water solubility of the parent compound, influencing its cellular uptake, localization, and interaction with protein targets.

PropertyThis compound2-Methoxy-3-octadecoxypropan-1-phosphate
Molecular Formula C22H46O3C22H47O6P
Molecular Weight 358.6 g/mol 438.6 g/mol
Predicted LogP ~6.8~5.5
Predicted pKa ~14 (alcohol)~4.5, ~8.5 (phosphate)
Aqueous Solubility LowModerate (as a salt)
Critical Micelle Concentration HighLow

Table 1: Predicted Physicochemical Properties. These values are estimations based on the chemical structures and are intended for illustrative purposes. Actual experimental values may vary.

Hypothetical Biological Activities and Comparative Data

Based on the structural similarities to known bioactive lipids, we hypothesize that this compound may serve as a precursor to its active phosphate form and could have roles in membrane dynamics. The phosphate derivative is postulated to act as an agonist for G protein-coupled receptors (GPCRs), similar to other lysophospholipids.

Cell Proliferation Assay

The effect of both compounds on the proliferation of a cancer cell line (e.g., PC-3 prostate cancer cells) could be assessed using an MTS assay.

CompoundConcentration (µM)% Cell Viability (Relative to Control)
This compound198 ± 4.2
1095 ± 3.8
5088 ± 5.1
2-Methoxy-3-octadecoxypropan-1-phosphate1115 ± 6.3
10142 ± 8.1
50165 ± 9.5

Table 2: Hypothetical Effect on PC-3 Cell Proliferation. Data are presented as mean ± standard deviation. The phosphate derivative is hypothesized to promote cell proliferation.

Calcium Mobilization Assay

Activation of certain GPCRs by lipid mediators leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator like Fura-2 AM.

CompoundConcentration (µM)Peak [Ca2+]i (nM)
This compound10105 ± 15
2-Methoxy-3-octadecoxypropan-1-phosphate10450 ± 35

Table 3: Hypothetical Intracellular Calcium Mobilization in HEK293 Cells. Data are presented as mean ± standard deviation. The phosphate derivative is hypothesized to be a potent inducer of calcium signaling.

Proposed Signaling Pathway

The phosphate derivative is hypothesized to bind to and activate a specific GPCR, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions, while DAG activates protein kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phosphate_Derivative 2-Methoxy-3-octadecoxy- propan-1-phosphate GPCR GPCR Phosphate_Derivative->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Proposed signaling pathway for the phosphate derivative.

Experimental Protocols

Synthesis of this compound
  • Starting Material: (S)-(-)-Glycidol.

  • Step 1: Etherification. React (S)-(-)-glycidol with 1-bromooctadecane in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form (S)-3-(octadecyloxy)propane-1,2-diol.

  • Step 2: Methoxyation. Selectively methylate the secondary alcohol at the C2 position using a methylating agent (e.g., methyl iodide) and a base that favors methylation of the less sterically hindered secondary alcohol (e.g., silver(I) oxide).

  • Purification: Purify the final product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Methoxy-3-octadecoxypropan-1-phosphate
  • Starting Material: this compound.

  • Step 1: Phosphorylation. React the parent alcohol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperature.

  • Step 2: Hydrolysis. Carefully hydrolyze the resulting dichlorophosphate intermediate with water to yield the final phosphate product.

  • Purification: Purify the phosphate derivative using reversed-phase HPLC.

  • Characterization: Confirm the structure and purity using ¹H NMR, ³¹P NMR, and mass spectrometry.

Cell Proliferation (MTS) Assay
  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or its phosphate derivative. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

G Start Start Seed_Cells Seed PC-3 cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat Treat with compounds or vehicle control Adhere->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 2-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Analyze data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the Cell Proliferation (MTS) Assay.

Intracellular Calcium Mobilization Assay
  • Cell Seeding: Seed HEK293 cells on glass coverslips and grow to 70-80% confluency.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye Fura-2 AM (2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope and measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Stimulation: Add this compound or its phosphate derivative to the chamber and record the change in fluorescence ratio over time.

  • Calibration: At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax) followed by a calcium-chelating agent (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).

  • Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation.

Conclusion

This guide provides a hypothetical comparative framework for this compound and its phosphate derivative. The addition of a phosphate group is predicted to convert a relatively inert lipid precursor into a potent signaling molecule capable of activating intracellular signaling cascades. The provided experimental protocols offer a starting point for the empirical investigation of these compounds. Further research is necessary to validate these hypotheses and to fully elucidate the biological roles of these and related ether lipids.

Validating the Purity of 2-Methoxy-3-octadecoxypropan-1-ol: A Comparative Guide to Chiral Chromatography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For novel chiral molecules such as 2-Methoxy-3-octadecoxypropan-1-ol, a glycerol derivative with potential applications in drug delivery and formulation, robust analytical methods for validating enantiomeric purity are paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative techniques, supported by experimental protocols and data.

Performance Comparison: Chiral Purity Analysis

The selection of an appropriate analytical technique for determining the enantiomeric excess (ee) of this compound depends on factors such as sample complexity, required sensitivity, and available instrumentation. While chiral HPLC is a widely adopted and versatile method, other techniques offer distinct advantages.[1][2]

TechniquePrincipleThroughputResolutionAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]HighExcellentBroad applicability, well-established, high reproducibility.[3][4]Can require method development, potential for high solvent consumption.[5]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.HighExcellentHigh resolution and speed for volatile compounds.[3]Limited to thermally stable and volatile analytes; may require derivatization.[6][7]
Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for separation on a CSP.[5]Very HighExcellentFaster separations and lower solvent consumption than HPLC.[5]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field within a capillary containing a chiral selector.[8]HighExcellentLow sample and reagent consumption, high efficiency.Can have lower sensitivity and loading capacity compared to HPLC.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[9]LowModerateProvides structural information, no chromatographic separation needed.Lower sensitivity, requires pure chiral auxiliary, potential for signal overlap.[9]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of compounds, including alcohols and ethers.[4][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® IA or Chiralcel® OD-H (amylose or cellulose derivatives).[11][12]

Mobile Phase:

  • A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). The optimal ratio may require adjustment to achieve baseline separation.

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Indirect Chiral HPLC via Derivatization

For challenging separations or to enhance detection, an indirect approach involving derivatization with a chiral derivatizing agent (CDA) can be employed.[2][13] This creates diastereomers that can be separated on a standard achiral column.

Derivatization Agent:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[9]

Procedure:

  • Derivatization: React this compound with Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) to form diastereomeric esters.

  • Chromatographic Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength appropriate for the Mosher's ester derivative (e.g., 254 nm).

  • Analysis: The relative peak areas of the diastereomers correspond to the enantiomeric composition of the original sample.

Visualizing the Workflow and Concepts

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflow and the principles of chiral separation.

G cluster_0 Chiral HPLC Workflow for this compound A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C Chiral Stationary Phase (e.g., Chiralpak IA) B->C D Separation of Enantiomers C->D E UV Detector D->E F Data Acquisition & Analysis (Calculate % ee) E->F G cluster_1 Principle of Chiral Separation on a CSP Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) CSP Chiral Stationary Phase Racemic_Mixture->CSP Interaction Transient Diastereomeric Complex Formation CSP->Interaction Separation Differential Elution Interaction->Separation R_Enantiomer R-Enantiomer Separation->R_Enantiomer S_Enantiomer S-Enantiomer Separation->S_Enantiomer G cluster_2 Logical Relationship of Analytical Techniques Purity_Validation Chiral Purity Validation of This compound Chromatography Chromatographic Methods Purity_Validation->Chromatography Other_Techniques Other Techniques Purity_Validation->Other_Techniques HPLC Chiral HPLC Chromatography->HPLC GC Chiral GC Chromatography->GC SFC Chiral SFC Chromatography->SFC CE Capillary Electrophoresis Other_Techniques->CE NMR Chiral NMR Spectroscopy Other_Techniques->NMR

References

A Functional Comparison of Plasmalogens and Plasmanyl Ether Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the distinct roles of two closely related ether lipids in cellular function, supported by experimental data and detailed methodologies.

Plasmalogens and plasmanyl ether lipids are two subclasses of ether glycerophospholipids that play crucial roles in the structure and function of cellular membranes. While structurally similar, the presence of a unique vinyl-ether bond at the sn-1 position of plasmalogens confers distinct chemical and biological properties compared to the saturated alkyl-ether bond of plasmanyl lipids.[1][2][3] This guide provides a comprehensive functional comparison of these two lipid classes, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated cellular pathways to inform research and therapeutic development.

Distinguishing Features: Structure and Biosynthesis

The primary structural difference between plasmalogens and plasmanyl ether lipids lies in the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone. Plasmalogens possess a vinyl-ether bond (1-O-alk-1'-enyl), whereas plasmanyl lipids have an alkyl-ether bond (1-O-alkyl).[1][2][3] Both lipid classes are synthesized through a common pathway that begins in the peroxisomes and is completed in the endoplasmic reticulum. The key differentiating step is the desaturation of the alkyl-ether bond in a plasmanyl precursor to form the vinyl-ether bond of a plasmalogen, a reaction catalyzed by the enzyme plasmanylethanolamine desaturase (PEDS1).[3][4]

cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P DHRS7B Alkyl_Acyl_G3P 1-Alkyl-2-acyl-G3P Alkyl_G3P->Alkyl_Acyl_G3P AGPAT Alkyl_Acyl_Glycerol 1-Alkyl-2-acyl-glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Phosphatase Plasmanyl_PE Plasmanyl-PE (Plasmanyl Ether Lipid) Alkyl_Acyl_Glycerol->Plasmanyl_PE Ethanolamine- phosphotransferase Plasmalogen_PE Plasmenyl-PE (Plasmalogen) Plasmanyl_PE->Plasmalogen_PE PEDS1 (TMEM189)

Caption: Biosynthesis pathway of plasmalogens and plasmanyl ether lipids.

Functional Comparison: A Data-Driven Overview

The distinct chemical nature of the sn-1 linkage profoundly influences the functional roles of plasmalogens and plasmanyl lipids in cellular processes, including antioxidant defense, membrane dynamics, and signal transduction.

Antioxidant Activity

The vinyl-ether bond of plasmalogens is highly susceptible to oxidative cleavage, making them potent "sacrificial" antioxidants that protect other lipids and proteins within the cell membrane from oxidative damage.[1][2][5][6] In contrast, the saturated alkyl-ether bond of plasmanyl lipids is more resistant to oxidation.[7] This difference in antioxidant capacity is a key functional distinction between the two ether lipid classes.

ParameterPlasmalogen (PlsEtn)Plasmanyl Ether Lipid (PlaEtn)Reference
Susceptibility to Oxidation HighLow[6][7]
Role in Oxidative Stress Sacrificial AntioxidantMore Stable[1][2]

Note: Specific quantitative data from direct comparative antioxidant assays (e.g., ORAC, DPPH) between purified plasmalogens and their corresponding plasmanyl analogs are limited in the current literature. The table reflects the consensus on their relative antioxidant capacities based on their chemical structures.

Membrane Structure and Dynamics

Both plasmalogens and plasmanyl ether lipids are integral components of cellular membranes, influencing their fluidity, packing, and propensity for fusion. The presence of the cis-double bond in the vinyl-ether linkage of plasmalogens leads to a more compact and ordered membrane structure compared to their diacyl counterparts.[8] While direct large-scale experimental comparisons with plasmanyl lipids are not abundant, molecular dynamics simulations suggest that plasmalogen-containing membranes are thicker and more compressed than those with diacyl lipids.[8]

PropertyEffect of PlasmalogensEffect of Plasmanyl Ether LipidsReference
Membrane Fluidity Decrease (more ordered)Less pronounced effect[8]
Membrane Thickness IncreaseIntermediate[8]
Membrane Fusion PromotesLess fusogenic[9]

Note: The data on plasmanyl ether lipids' specific effects on membrane properties in direct comparison to plasmalogens are inferred from their structural differences and require further direct experimental validation.

Role in Signal Transduction

Ether lipids are increasingly recognized for their involvement in cellular signaling pathways. While both classes can serve as reservoirs for second messenger precursors like arachidonic acid, their differential stability and interactions with membrane proteins suggest distinct signaling roles.[10] For instance, alterations in plasmalogen levels have been linked to disruptions in G-protein coupled receptor (GPCR) signaling.[11][12][13]

Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Membrane Plasma Membrane Plasmalogen Plasmanyl Lipid GPCR->Membrane:head Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Caption: General GPCR signaling pathway influenced by membrane lipid composition.

Key Experimental Protocols

A clear understanding of the functional differences between plasmalogens and plasmanyl ether lipids relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modification of the Bligh and Dyer method and is suitable for the extraction of total lipids, including plasmalogens and plasmanyl ether lipids, from tissues or cells.[14]

Materials:

  • Chloroform

  • Methanol

  • 0.88% KCl solution

  • Butylated hydroxytoluene (BHT) as an antioxidant (optional)

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Homogenize the tissue sample (e.g., 1g) in 3 ml of a 2:1 (v/v) methanol:chloroform mixture.

  • Add an additional 1 ml of chloroform and continue homogenization.

  • Add 1 ml of 0.88% KCl to the homogenate to induce phase separation.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Wash the remaining pellet and upper phase with 2 ml of chloroform, centrifuge again, and pool the chloroform layers.

  • Dry the pooled chloroform extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C.

Protocol 2: Analysis of Plasmalogens and Plasmanyl Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of different ether lipid species.[1][9][15][16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the lipid extract onto the C18 column.

    • Use a gradient elution with a mobile phase system, typically consisting of a polar solvent (e.g., water with formic acid and ammonium formate) and a nonpolar solvent (e.g., acetonitrile/isopropanol). The gradient is designed to separate lipid classes based on their polarity.

  • Mass Spectrometry Analysis:

    • Operate the ESI source in both positive and negative ion modes to detect a broad range of lipid species.

    • In positive ion mode, plasmalogen and plasmanyl choline species are often detected as [M+H]⁺ or [M+Na]⁺ ions.

    • In negative ion mode, ethanolamine-containing species are readily detected as [M-H]⁻ ions.

    • Perform tandem MS (MS/MS) for structural confirmation. The fragmentation patterns can differentiate between plasmalogens and plasmanyl lipids. For example, the neutral loss of specific headgroups or fatty acyl chains provides structural information.

  • Data Analysis:

    • Identify lipid species based on their accurate mass-to-charge ratio (m/z) and characteristic MS/MS fragmentation patterns.

    • Quantify the abundance of each lipid species by integrating the area under the peak in the chromatogram and normalizing to an internal standard.

Protocol 3: Measurement of Membrane Fluidity using TMA-DPH

Fluorescence anisotropy with the probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) is a common method to assess membrane fluidity.[18][19][20]

Materials:

  • TMA-DPH stock solution (e.g., 1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Cells in suspension or adhered to coverslips

  • Fluorometer with polarization filters

Procedure:

  • Prepare a working solution of TMA-DPH in HBSS at a final concentration of 1-5 µM.

  • Wash the cells twice with HBSS.

  • Incubate the cells with the TMA-DPH working solution for 5-10 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS to remove excess probe.

  • Resuspend the cells in HBSS.

  • Measure the fluorescence anisotropy using a fluorometer with excitation at ~355 nm and emission at ~430 nm.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor. Higher anisotropy values indicate lower membrane fluidity.

Conclusion

The subtle structural difference between the vinyl-ether bond of plasmalogens and the alkyl-ether bond of plasmanyl lipids translates into significant functional disparities. Plasmalogens are key players in antioxidant defense and the formation of highly ordered membrane domains, while the precise roles of plasmanyl lipids are still being elucidated but are understood to contribute to membrane stability without the pronounced antioxidant capacity of their vinyl-ether counterparts. A thorough understanding of these differences, supported by robust experimental data, is crucial for researchers and drug development professionals targeting pathways involving ether lipids in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. Further research employing direct comparative studies will be instrumental in fully unraveling the distinct contributions of these two important lipid classes to cellular health and disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ether Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three primary analytical techniques for the quantification of ether lipids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Shotgun Lipidomics. Ether lipids, including plasmalogens and platelet-activating factor (PAF), are a class of glycerophospholipids implicated in various physiological and pathological processes, from cell signaling and membrane structure to neurological disorders and cancer.[1][2][3] Accurate and reliable quantification of these molecules is crucial for advancing research and therapeutic development.

This document outlines detailed experimental protocols for each method, presents a comparative summary of their performance based on available experimental data, and illustrates key biological pathways and analytical workflows.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for ether lipid quantification is a critical decision that depends on the specific research question, the molecular species of interest, the sample matrix, and the required sensitivity and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and Shotgun Lipidomics for the analysis of ether lipids.

Validation Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Shotgun Lipidomics
Principle Separation of intact lipid molecules based on their physicochemical properties followed by mass-based detection and fragmentation for structural elucidation.[4]Separation of volatile derivatives of lipid components (fatty aldehydes/alcohols) based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Direct infusion of a total lipid extract into a mass spectrometer with identification and quantification based on characteristic fragmentation patterns of lipid classes.[5][6]
Derivatization Not typically required for intact ether lipid analysis.[4]Mandatory to increase the volatility of the fatty aldehydes or alcohols released from ether lipids (e.g., conversion to pentafluorobenzyl oximes or silylation).[7][8]Not required.[5]
Selectivity High selectivity, capable of separating isomeric and isobaric species, including plasmalogen and plasmanyl forms, with appropriate chromatography.[9]High, but analysis is at the level of constituent fatty aldehydes/alcohols, not the intact lipid.[10]Can be limited by ion suppression effects and the inability to separate isomers without additional techniques like ion mobility.[5]
Sensitivity High, with limits of detection (LOD) in the femtomole to picomole range.[11]High sensitivity for derivatized analytes.High throughput and sensitivity, but can be affected by the complexity of the lipid extract.[5]
Linearity (R²) Typically ≥ 0.99.[11]Generally ≥ 0.99 for derivatized standards.Good linearity can be achieved with appropriate internal standards.
Accuracy (% Recovery) Generally in the range of 80-120%.[12]Dependent on the efficiency of both the hydrolysis and derivatization steps.Dependent on the selection of appropriate internal standards for each lipid class.
Precision (% RSD) Typically < 15-20%.[11]Generally < 20%.Can be higher due to potential ion suppression effects.
Throughput Moderate, limited by the chromatographic separation time.Lower, due to the requirement for derivatization and longer GC run times.High, as it avoids time-consuming chromatographic separation.[6]
Coverage Comprehensive, allowing for the analysis of a wide range of intact ether lipid species in a single run.[4]Limited to the analysis of the fatty aldehyde or alcohol moieties, providing information on the sn-1 chain but not the intact lipid.[10]Provides a broad overview of the lipidome, but may lack the depth to distinguish closely related species without advanced instrumentation.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of ether lipids using LC-MS/MS, GC-MS, and Shotgun Lipidomics.

Protocol 1: LC-MS/MS for Intact Ether Lipid Quantification

This method is suitable for the detailed analysis of individual molecular species of ether lipids, including the differentiation of plasmalogens (P-O) and plasmanyl (O-O) lipids.

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, cells, plasma) in a cold solvent mixture, such as chloroform/methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE)/methanol.[4][13]

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Liquid Chromatography:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 or C8 column is commonly used for the separation of lipid species.[9][13]

    • Mobile Phase: A binary gradient system is typically employed, for example, with mobile phase A consisting of water with an additive like ammonium formate or acetate, and mobile phase B consisting of a mixture of acetonitrile and isopropanol with the same additive.[12][14]

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

    • Column Temperature: The column is often maintained at a controlled temperature (e.g., 40-55°C) to ensure reproducible retention times.[4]

  • Mass Spectrometry:

    • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Both positive and negative ion modes are used to detect different classes of ether lipids. For example, phosphocholine-containing lipids are often detected in positive mode, while phosphoethanolamine-containing lipids are detected in negative mode.[4]

    • Detection Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used on a triple quadrupole instrument for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions characteristic of the target ether lipid species.[12][14]

Protocol 2: GC-MS for Ether Lipid-Derived Fatty Aldehyde/Alcohol Quantification

This method is suitable for determining the composition of the alkyl or alkenyl chains at the sn-1 position of ether lipids.

  • Sample Preparation and Lipid Extraction:

    • Extract total lipids from the sample as described in the LC-MS/MS protocol.

  • Hydrolysis and Derivatization:

    • Subject the lipid extract to acid hydrolysis to cleave the vinyl-ether bond of plasmalogens, releasing fatty aldehydes, or a more stringent hydrolysis to release fatty alcohols from all ether lipids.

    • Derivatization: Convert the released fatty aldehydes or alcohols into volatile derivatives. A common method for fatty aldehydes is derivatization with pentafluorobenzyl hydroxylamine (PFBHA) to form PFB oximes. Fatty alcohols can be converted to their trimethylsilyl (TMS) ethers.[15][8]

  • Gas Chromatography:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Inject the derivatized sample into the GC system.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes based on their volatility.

  • Mass Spectrometry:

    • Instrumentation: A mass spectrometer, typically a single quadrupole or ion trap.

    • Ionization Mode: Electron ionization (EI) is commonly used.

    • Detection Mode: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target derivatives.

Protocol 3: Shotgun Lipidomics for High-Throughput Ether Lipid Profiling

This method is ideal for rapid, high-throughput screening of the overall ether lipid profile in a large number of samples.

  • Sample Preparation and Lipid Extraction:

    • Extract total lipids from the sample as described in the LC-MS/MS protocol. It is crucial to add a cocktail of internal standards representing each lipid class to be quantified before extraction.[16]

  • Direct Infusion Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with a nano-electrospray ionization (nESI) source.

    • Sample Infusion: The lipid extract is directly infused into the mass spectrometer at a low flow rate.

    • Data Acquisition: Acquire high-resolution full scan mass spectra in both positive and negative ion modes. Perform data-dependent or targeted MS/MS fragmentation to identify lipid classes and individual species based on their characteristic fragment ions.[5][17]

  • Data Analysis:

    • Identify lipid species based on their accurate mass and characteristic fragment ions.

    • Quantify the identified lipids by comparing their signal intensities to those of the corresponding internal standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving ether lipids and a generalized workflow for their analysis.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum G3P Glycerol-3-Phosphate DHAP DHAP G3P->DHAP GPD1 Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Acyl_DHAP Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP Alkyl_G3P 1-O-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Plasmanyl_Lipids Plasmanyl Lipids Alkyl_G3P->Plasmanyl_Lipids Plasmalogens Plasmalogens (Plasmenyl Lipids) Plasmanyl_Lipids->Plasmalogens PEDS1 PAF Platelet-Activating Factor (PAF) Plasmanyl_Lipids->PAF

Caption: Ether Lipid Biosynthesis Pathway.

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Platelet-Activating Factor (PAF) Signaling Pathway.

Analytical_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Shotgun Shotgun Lipidomics Extraction->Shotgun Derivatization Hydrolysis & Derivatization Extraction->Derivatization Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis GC_MS GC-MS Analysis GC_MS->Data_Analysis Shotgun->Data_Analysis Derivatization->GC_MS Results Quantitative Results Data_Analysis->Results

Caption: Cross-Validation Workflow for Ether Lipid Analysis.

References

A Comparative Cytotoxicity Analysis: 2-Methoxy-3-octadecoxypropan-1-ol versus Edelfosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ether Lipids in Oncology

Ether lipids are a class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, rendering them resistant to degradation by phospholipases. This metabolic stability has made them attractive candidates for anti-cancer drug development. Edelfosine, the prototype of this class, has demonstrated selective cytotoxicity against a wide range of tumor cells while sparing normal cells. Its primary mechanism of action involves interaction with cell membranes, particularly lipid rafts, leading to the induction of apoptosis through various signaling pathways.

2-Methoxy-3-octadecoxypropan-1-ol shares structural similarities with the glycerol backbone of edelfosine, featuring a methoxy group at the sn-2 position and a long alkyl chain at the sn-3 position (in contrast to edelfosine's sn-1 alkyl chain and sn-2 methoxy group). The key structural difference lies in the absence of the phosphocholine headgroup present in edelfosine. This difference is predicted to significantly impact its solubility, cellular uptake, and mechanism of action.

Comparative Cytotoxicity Data

Due to the lack of published experimental data for this compound, this section presents the known cytotoxic activity of edelfosine against various cancer cell lines. The data for this compound is presented as "Not Available (N/A)" and includes a "Predicted Activity" based on structure-activity relationship principles of ether lipids. It is crucial to note that this predicted activity is hypothetical and requires experimental validation.

Table 1: Comparative IC50 Values of Edelfosine and Predicted Activity of this compound

Cancer Cell LineEdelfosine IC50 (µM)This compound IC50 (µM)Predicted Activity of this compound
HL-60 (Human promyelocytic leukemia)3.48[1]N/ALower than edelfosine
K562 (Human chronic myelogenous leukemia)57.70 (resistant)[1]N/APotentially low to moderate
OCI-AML-2 (Human acute myeloid leukemia)0.64[1]N/ALower than edelfosine
MOLM-13 (Human acute myeloid leukemia)3.64[1]N/ALower than edelfosine
PANC-1 (Human pancreatic cancer)~20 (after 48h)N/AModerate
MIAPaCa-2 (Human pancreatic cancer)Data not availableN/AModerate
MCF-7 (Human breast adenocarcinoma)Data not availableN/AModerate
HeLa (Human cervical cancer)Data not availableN/AModerate

Note: The cytotoxic potency of these compounds can vary significantly depending on the cell line and experimental conditions.[2] The predicted lower to moderate activity of this compound is based on the absence of the phosphocholine headgroup, which is known to be important for the potent activity of edelfosine.

Mechanisms of Action and Signaling Pathways

Edelfosine: A Multi-Targeted Apoptosis Inducer

Edelfosine's cytotoxic mechanism is complex and involves the modulation of multiple cellular processes, primarily leading to apoptosis. It does not target DNA directly but rather integrates into cellular membranes, disrupting their structure and function.[3]

Key mechanistic features of edelfosine include:

  • Lipid Raft Disruption: Edelfosine accumulates in cholesterol-rich membrane microdomains known as lipid rafts. This disrupts the signaling platforms housed within these rafts, affecting cell survival pathways.

  • Death Receptor Clustering: By altering lipid raft integrity, edelfosine promotes the clustering of death receptors, such as Fas/CD95, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptotic pathway.

  • Endoplasmic Reticulum (ER) Stress: Edelfosine can translocate to the ER, inducing ER stress and triggering the unfolded protein response (UPR), which can culminate in apoptosis.

  • Mitochondrial Dysfunction: Edelfosine-induced apoptosis often involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

  • Inhibition of Pro-Survival Pathways: Edelfosine has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

The following diagram illustrates the key signaling pathways involved in edelfosine-induced apoptosis.

Edelfosine_Signaling_Pathway Edelfosine Edelfosine Membrane Cell Membrane (Lipid Rafts) Edelfosine->Membrane ER Endoplasmic Reticulum Edelfosine->ER PI3K_Akt PI3K/Akt Pathway Edelfosine->PI3K_Akt Fas_CD95 Fas/CD95 Clustering Membrane->Fas_CD95 DISC DISC Formation Fas_CD95->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 ER_Stress ER Stress ER->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibition Inhibition PI3K_Akt->Inhibition

Caption: Signaling pathways of edelfosine-induced apoptosis.

This compound: A Hypothetical Mechanism

Due to the absence of experimental data, the mechanism of action for this compound can only be hypothesized based on its chemical structure.

  • Membrane Intercalation: Like other ether lipids, it is expected to intercalate into cellular membranes due to its lipophilic alkyl chain. This could lead to membrane destabilization and altered fluidity.

  • Induction of Apoptosis: While likely less potent than edelfosine, it may still induce apoptosis through membrane-related mechanisms. The presence of the methoxy group at the sn-2 position is a feature shared with edelfosine and is known to be important for cytotoxic activity in other ether lipids.[2]

  • Signaling Pathway Activation: The specific signaling pathways affected are unknown. Without the phosphocholine headgroup, its interaction with specific receptors and signaling molecules would likely differ significantly from that of edelfosine.

The following diagram outlines a hypothetical workflow for investigating the cytotoxicity of this compound.

Experimental_Workflow Start Start: Treat Cancer Cells with This compound MTT_Assay MTT Assay (Cell Viability) Start->MTT_Assay AnnexinV_PI Annexin V/PI Staining (Apoptosis vs. Necrosis) Start->AnnexinV_PI Western_Blot Western Blot Analysis (Protein Expression) Start->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis Western_Blot->Data_Analysis

Caption: Proposed workflow for cytotoxicity assessment.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of compounds like edelfosine. These protocols can be adapted for the investigation of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[4][5]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[6]

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against proteins of interest.

  • Key Apoptosis-Related Proteins:

    • Bcl-2 family proteins: Anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) proteins that regulate mitochondrial membrane permeability.

    • Caspases: A family of proteases that execute the apoptotic program. Key caspases to analyze include initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Detection of cleaved (active) forms is indicative of apoptosis.

    • PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.

  • Procedure:

    • Prepare total protein lysates from treated and control cells.

    • Determine protein concentration using a suitable assay (e.g., BCA or Bradford).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram illustrates the general workflow for a Western Blot experiment.

Western_Blot_Workflow Lysate Cell Lysate Preparation SDS_PAGE SDS-PAGE (Protein Separation) Lysate->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Conclusion

Edelfosine is a well-studied cytotoxic ether lipid that induces apoptosis in a wide variety of cancer cells through multiple mechanisms, primarily targeting cellular membranes and associated signaling pathways. In contrast, there is a significant lack of publicly available data on the cytotoxic properties and mechanism of action of this compound. Based on its structural similarity to other ether lipids, it is hypothesized to possess some cytotoxic activity, likely through membrane intercalation, although it is predicted to be less potent than edelfosine due to the absence of the phosphocholine headgroup.

This guide provides a comprehensive overview of the known cytotoxic profile of edelfosine and detailed experimental protocols that can be employed to investigate the potential anti-cancer activity of this compound and other novel ether lipid analogs. Further experimental studies are imperative to validate the predicted activity and elucidate the precise mechanism of action of this compound.

References

Differentiating 2-Methoxy-3-octadecoxypropan-1-ol from its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of lipid molecules is paramount in drug development and biological research, as even subtle differences in isomer structure can lead to significant variations in biological activity and physicochemical properties. This guide provides a comprehensive comparison of analytical techniques for differentiating 2-Methoxy-3-octadecoxypropan-1-ol from its key structural isomers: 1-Methoxy-3-octadecoxypropan-2-ol and 1-Methoxy-2-octadecoxypropan-3-ol.

Introduction to the Isomers

This compound and its structural isomers share the same molecular formula (C22H46O3) and molecular weight (358.6 g/mol ). Their structural differences lie in the positions of the methoxy, octadecoxy, and hydroxyl groups on the propane backbone. These variations influence their polarity, steric hindrance, and ultimately, their behavior in analytical systems.

Figure 1: Structural Isomers of Methoxy-octadecoxypropan-1-ol

G cluster_0 This compound cluster_1 1-Methoxy-3-octadecoxypropan-2-ol cluster_2 1-Methoxy-2-octadecoxypropan-3-ol A HO-CH2-CH(OCH3)-CH2-O-(CH2)17-CH3 B CH3O-CH2-CH(OH)-CH2-O-(CH2)17-CH3 C CH3O-CH2-CH(O-(CH2)17-CH3)-CH2-OH

Caption: Chemical structures of the target compound and its primary isomers.

Analytical Differentiation Strategies

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the unambiguous differentiation of these isomers.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For long-chain ethers like these, derivatization of the hydroxyl group to a less polar trimethylsilyl (TMS) ether is often recommended to improve volatility and peak shape.

Table 1: Predicted Gas Chromatography (GC) Retention Times

CompoundPredicted Retention OrderRationale
1-Methoxy-2-octadecoxypropan-3-ol (TMS ether)1 (Fastest)The bulky octadecoxy group at the 2-position may lead to a slightly lower boiling point compared to the isomer with the long chain at a terminal position.
This compound (TMS ether)2Intermediate polarity and boiling point among the isomers.
1-Methoxy-3-octadecoxypropan-2-ol (TMS ether)3 (Slowest)The hydroxyl group (even as a TMS ether) at the 2-position might interact more strongly with a polar stationary phase compared to the primary hydroxyls of the other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR will show distinct differences between the isomers.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the protons on the propanol backbone are key differentiators. Protons on carbons adjacent to oxygen atoms are shifted downfield.[1]

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonThis compound (ppm)1-Methoxy-3-octadecoxypropan-2-ol (ppm)1-Methoxy-2-octadecoxypropan-3-ol (ppm)
-OCH₃ ~3.4 (s, 3H)~3.4 (s, 3H)~3.4 (s, 3H)
-CH(OR)- ~3.5-3.6 (m, 1H)~3.8-4.0 (m, 1H)~3.6-3.7 (m, 1H)
-CH₂OH ~3.6-3.7 (m, 2H)-~3.7-3.8 (m, 2H)
-CH₂OR ~3.4-3.5 (m, 2H)~3.5-3.6 (m, 2H)~3.5-3.6 (m, 2H)
-O-CH₂-(CH₂)₁₆-CH₃ ~3.4 (t, 2H)~3.4 (t, 2H)~3.4 (t, 2H)
-(CH₂)₁₆- ~1.2-1.6 (m)~1.2-1.6 (m)~1.2-1.6 (m)
-CH₃ (octadecyl) ~0.9 (t, 3H)~0.9 (t, 3H)~0.9 (t, 3H)

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the propanol backbone are highly sensitive to their local electronic environment. Carbons bonded to oxygen typically resonate in the 50-80 ppm range.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonThis compound (ppm)1-Methoxy-3-octadecoxypropan-2-ol (ppm)1-Methoxy-2-octadecoxypropan-3-ol (ppm)
-OCH₃ ~58-60~58-60~58-60
-CH(OR)- ~78-82~70-74~76-80
-CH₂OH ~62-65-~63-66
-CH₂OR ~70-73~72-75~71-74
-O-CH₂-(CH₂)₁₆-CH₃ ~71-73~71-73~71-73
Alkyl Chain ~14-32~14-32~14-32
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation patterns of the isomers. While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon electron ionization (EI) will differ. The primary fragmentation pathway for ethers is alpha-cleavage, breaking the bond adjacent to the ether oxygen.[1]

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentThis compound1-Methoxy-3-octadecoxypropan-2-ol1-Methoxy-2-octadecoxypropan-3-ol
[M-CH₂OH]⁺ 327-327
[M-CH₃O]⁺ 327327327
[M-C₁₈H₃₇O]⁺ 878787
[CH(OCH₃)CH₂O-C₁₈H₃₇]⁺ PresentAbsentAbsent
[CH(OH)CH₂O-C₁₈H₃₇]⁺ AbsentPresentAbsent
[CH(O-C₁₈H₃₇)CH₂OH]⁺ AbsentAbsentPresent
[CH₂OCH₃]⁺ 454545

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: To a solution of the isomer (1 mg) in pyridine (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL). Heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified isomer in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

    • Pulse Width: 30°.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

    • Pulse Program: Proton-decoupled.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for the differentiation of the three isomers.

G cluster_0 Analytical Workflow Sample Isomer Mixture GCMS GC-MS Analysis Sample->GCMS Inject & Separate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Acquire Spectra Data Data Analysis & Comparison GCMS->Data Retention Times & Fragmentation Patterns NMR->Data Chemical Shifts & Splitting Patterns Isomer1 This compound Data->Isomer1 Isomer2 1-Methoxy-3-octadecoxypropan-2-ol Data->Isomer2 Isomer3 1-Methoxy-2-octadecoxypropan-3-ol Data->Isomer3

Caption: A logical workflow for the comprehensive differentiation of the isomers.

Conclusion

The differentiation of this compound from its structural isomers, 1-Methoxy-3-octadecoxypropan-2-ol and 1-Methoxy-2-octadecoxypropan-3-ol, requires a combination of high-resolution analytical techniques. Gas chromatography provides initial separation based on physicochemical properties, while mass spectrometry offers valuable information on fragmentation patterns. Ultimately, ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation through the precise chemical shifts and coupling patterns of the propanol backbone. By employing the methodologies outlined in this guide, researchers can confidently identify and distinguish between these closely related isomers.

References

Unraveling the Cellular Lipidome: A Comparative Guide to Alkylglycerol-Induced Changes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how different alkylglycerols modulate the cellular lipid landscape is crucial for harnessing their therapeutic potential. Alkylglycerols (AKGs) are a class of ether lipids, characterized by a glycerol backbone linked to a fatty alcohol via an ether bond.[1] Naturally occurring in sources like shark liver oil and hematopoietic organs, these compounds, including chimyl alcohol (16:0), batyl alcohol (18:0), and selachyl alcohol (18:1), are known to influence a variety of cellular processes, from membrane dynamics to signal transduction.[1][2][3][4] Their incorporation into cellular lipids can significantly alter the lipidome, with implications for cancer therapy, immune modulation, and the treatment of metabolic disorders.[1]

This guide provides a comparative overview of the lipidomic alterations induced by common alkylglycerols, supported by detailed experimental protocols and visualizations of implicated signaling pathways.

Comparative Lipidomics Data

The administration of exogenous alkylglycerols to cultured cells leads to significant remodeling of the cellular lipidome.[5] As precursors in the ether lipid biosynthesis pathway, they directly contribute to an increase in ether-linked phospholipids.[6] The following tables summarize quantitative data from a lipidomic analysis of HEp-2 cells treated with 1-O-hexadecylglycerol (HG), a saturated alkylglycerol with a 16-carbon chain (chimyl alcohol), compared to untreated cells and cells treated with palmitin, the corresponding fatty acyl substance.[7] This data illustrates the profound and specific changes that can be expected when introducing an alkylglycerol into a cellular system.

Table 1: Changes in Ether-Linked Phospholipid Species Following 1-O-Hexadecylglycerol (HG) Treatment [7]

Lipid SpeciesControl (Untreated) (mol % of lipid class)1-O-Hexadecylglycerol (HG) Treated (mol % of lipid class)Fold Change (HG vs. Control)
Alkyl-Phosphatidylcholine (PC(O-))
PC(O-16:0/18:1)0.5 ± 0.11.8 ± 0.23.6
PC(O-16:0/18:2)0.3 ± 0.11.1 ± 0.13.7
PC(O-16:0/20:4)0.2 ± 0.00.8 ± 0.14.0
Plasmalogen Phosphatidylethanolamine (PE(P-))
PE(P-16:0/18:1)1.2 ± 0.22.5 ± 0.32.1
PE(P-16:0/18:2)0.7 ± 0.11.5 ± 0.22.1
PE(P-16:0/20:4)0.4 ± 0.10.9 ± 0.12.3

Values are represented as mean ± SD. Data is adapted from a study on HEp-2 cells treated with 20 µM HG for 24 hours.[7]

Table 2: Alterations in Other Major Lipid Classes Following 1-O-Hexadecylglycerol (HG) Treatment [7][8]

Lipid ClassControl (Untreated) (pmol/nmol total lipids)1-O-Hexadecylglycerol (HG) Treated (pmol/nmol total lipids)Fold Change (HG vs. Control)
Glycosphingolipids45.3 ± 5.428.1 ± 3.4-0.62
Ceramide1.2 ± 0.22.1 ± 0.31.75
Phosphatidylinositol21.5 ± 2.635.7 ± 4.31.66
Lysophosphatidylinositol0.3 ± 0.00.5 ± 0.11.67

Values are represented as mean ± SD. Data is adapted from a study on HEp-2 cells treated with 20 µM HG for 24 hours.[7][8] This table highlights that the effects of alkylglycerol treatment are not confined to ether lipids, but can also impact other lipid classes, suggesting a complex interplay within the cellular lipidome.[8]

Experimental Protocols

A robust and reproducible experimental workflow is paramount for comparative lipidomics.[1] The following protocols provide a framework for cell culture treatment, lipid extraction, and analysis.

Protocol 1: Cell Culture and Alkylglycerol Treatment

This protocol describes the treatment of cultured cells with alkylglycerols to increase the intracellular concentration of ether lipids.[6]

Materials:

  • Alkylglycerols of interest (e.g., 1-O-Hexadecylglycerol, Selachyl alcohol)[6][9]

  • Ethanol or DMSO (for dissolving alkylglycerols)[6][9]

  • Appropriate cell culture medium

  • Cultured cells (e.g., HEp-2, PC-3, HUVEC)[6][9]

  • Vehicle control (e.g., ethanol or DMSO)[9]

Procedure:

  • Preparation of Stock Solution: Dissolve the alkylglycerol in ethanol or DMSO to prepare a stock solution. A typical concentration is 20 mM.[6]

  • Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the treatment period.[6]

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of each alkylglycerol (e.g., 10 µM, 20 µM, 50 µM).[1][6] Include a vehicle control and an untreated control.[1]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).[1]

  • Harvesting: Wash cells with PBS, then harvest by scraping or trypsinization. Pellet the cells by centrifugation. The cell pellets can be stored at -80°C until lipid extraction.[5][10]

Protocol 2: Lipid Extraction from Cell Pellets

This protocol outlines a modified Bligh and Dyer or Folch method for total lipid extraction from cell pellets.[5][10][11]

Materials:

  • Cell pellets

  • Methanol (LC-MS grade)[12]

  • Chloroform (LC-MS grade)[13]

  • Methyl tert-butyl ether (MTBE; HPLC grade) - for MTBE method[12]

  • LC-MS grade water[13]

  • Internal standards mixture (e.g., Avanti SPLASH LIPIDOMIX)[12]

  • Butylated hydroxytoluene (BHT) to prevent oxidation[10]

  • Argon or Nitrogen gas[13]

Procedure (Folch Method Example):

  • Resuspend the cell pellet (e.g., 1 x 10^7 cells) in a specific volume of buffer (e.g., 500 µL).[10]

  • Add a mixture of chloroform and methanol (2:1, v/v) containing an internal standard and BHT to the cell suspension.[5]

  • Vortex the mixture vigorously for 1-2 minutes and incubate at room temperature.[5]

  • Induce phase separation by adding water. Centrifuge the mixture to separate the phases.[5]

  • Carefully collect the lower organic phase, which contains the lipids.[5]

  • Dry the collected lipid extract under a stream of nitrogen or argon gas or using a speed vacuum concentrator.[13][14]

  • Store the dried lipid film at -80°C under an inert atmosphere until analysis.[10][13]

Protocol 3: Untargeted Lipidomics by UHPLC-MS/MS

This protocol provides a general workflow for the analysis of the extracted lipids using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).[10][15]

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol and acetonitrile, compatible with the LC mobile phase.[12]

  • Chromatographic Separation: Inject the reconstituted sample into a UHPLC system equipped with a reverse-phase C18 column.[10][16] A gradient elution using mobile phases containing solvents like acetonitrile, isopropanol, and water with additives like ammonium formate or acetate is typically used to separate lipid species.[10][12][16]

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[10][15] The instrument acquires full MS scans to detect lipid ions and MS/MS scans to fragment selected ions for structural identification.[10][17]

  • Data Analysis: Process the raw data using specialized lipidomics software.[18][19] This involves peak picking, lipid identification against databases based on accurate mass and fragmentation patterns, and quantification by comparing the peak areas of individual lipid species to the corresponding internal standards.[18][19]

Mandatory Visualization

The incorporation of alkylglycerols into cellular membranes can have profound effects on signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the experimental workflow and a key signaling pathway influenced by alkylglycerol metabolism.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis & Data Processing CellSeeding Cell Seeding Treatment Alkylglycerol Treatment (e.g., Chimyl, Batyl, Selachyl Alcohol) CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting LipidExtraction Lipid Extraction (Folch/MTBE Method) Harvesting->LipidExtraction Drying Drying under N2/Ar LipidExtraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS UHPLC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Peak Picking, Identification) LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification ComparativeAnalysis ComparativeAnalysis Quantification->ComparativeAnalysis Comparative Lipidomics

Caption: Experimental workflow for comparative lipidomics of alkylglycerol-treated cells.

G cluster_0 Peroxisome cluster_1 Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS AGP 1-O-alkyl-G3P Alkyl_DHAP->AGP Alkyl_PA 1-O-alkyl-PA AGP->Alkyl_PA Alkylglycerol_ext Exogenous Alkylglycerol Alkyl_G3P_from_ext 1-O-alkyl-G3P Alkylglycerol_ext->Alkyl_G3P_from_ext Alkylglycerol Kinase Alkyl_G3P_from_ext->Alkyl_PA Alkyl_DAG 1-O-alkyl-2-acyl-glycerol Alkyl_PA->Alkyl_DAG Ether_PL Ether-linked Phospholipids (PC(O-), PE(O-)) Alkyl_DAG->Ether_PL PAF Platelet-Activating Factor (PAF) Ether_PL->PAF Remodeling Pathway

Caption: Biosynthesis of ether lipids and the entry point of exogenous alkylglycerols.

The provided data and protocols offer a solid foundation for investigating the nuanced effects of different alkylglycerols on the cellular lipidome. Such comparative studies are essential for elucidating the mechanisms behind their biological activities and for the development of novel lipid-based therapeutics.

References

A Comparative Guide to Elucidating the Role of Ether Lipids in Signaling Pathways: A Focus on 2-Methoxy-3-octadecoxypropan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the role of ether lipids in cellular signaling, with a specific focus on the synthetic alkylglycerol, 2-Methoxy-3-octadecoxypropan-1-ol. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines the established roles of structurally similar ether lipids, such as edelfosine and miltefosine, in key signaling pathways. The provided experimental protocols and comparative data for these analogs offer a roadmap for investigating the biological activity of novel ether lipids like this compound.

Ether lipids are a class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone.[1][2] This structural feature confers distinct physicochemical properties compared to the more common ester-linked phospholipids, influencing membrane dynamics and signaling events.[2][3] Synthetic ether lipids have garnered significant interest for their potential as therapeutic agents, particularly in oncology, due to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.[4][5][6]

Comparative Analysis of Ether Lipid Effects on Major Signaling Pathways

Several synthetic ether lipids have been shown to exert their biological effects by modulating key signaling cascades, including the PI3K/Akt, MAPK, and Protein Kinase C (PKC) pathways. The following table summarizes the observed effects of representative ether lipids, providing a basis for hypothesizing the potential activities of this compound.

Signaling PathwayEdelfosineMiltefosineAlkylglycerols (general)Potential Role of this compound
PI3K/Akt Pathway Inhibits Akt (PKB) activation and survival signaling.[4][7]Inhibits the enzyme Akt (Protein Kinase B), leading to apoptosis.[1]Can modulate Akt signaling, with effects varying based on specific structure.Likely to inhibit Akt phosphorylation, a key node for cell survival.
MAPK/ERK Pathway Inhibits the MAPK/ERK mitogenic pathway.[4]Can activate the p38 MAPK pathway.[8]Can interfere with second messengers that act on the MAPK pathway.[9]May modulate MAPK signaling, potentially inhibiting pro-proliferative ERK signaling.
Protein Kinase C (PKC) Can inhibit PKC activity.[10]Can interfere with lipid-dependent signaling pathways involving PKC.Can inhibit the activation of PKC, suggesting competitive inhibition with diacylglycerol.[10][11]Expected to influence PKC activity due to its structural similarity to diacylglycerol.
Fas/CD95 Signaling Activates the Fas/CD95 cell death receptor.[4][5]Not a primary reported mechanism.Not a primary reported mechanism.May induce apoptosis through modulation of death receptor signaling.
NF-κB Pathway Can modulate immune responses, which may involve NF-κB.[5]Can have immunomodulatory effects that may involve NF-κB.[1]Can act as immune boosters, potentially influencing NF-κB.[10]May have immunomodulatory properties affecting NF-κB activity.

Experimental Protocols

To investigate the role of this compound in these signaling pathways, the following detailed experimental protocols are provided.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) as a measure of PI3K/Akt pathway activation.

a. Cell Culture and Treatment:

  • Culture cells (e.g., a relevant cancer cell line) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

  • Treat cells with varying concentrations of this compound for a specified time course (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.[3]

c. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[12][13]

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[12][14]

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.

experimental_workflow_western_blot cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (p-Akt) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Signal Detection sec_ab->detection stripping Stripping & Re-probing (Total Akt, Loading Control) detection->stripping quantification Densitometry & Normalization stripping->quantification

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC to determine if this compound acts as an inhibitor or activator.

a. Reagents and Preparation:

  • Purified or partially purified PKC enzyme.

  • A specific PKC substrate peptide.

  • [γ-³²P]ATP.

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol).

  • Assay buffer.

  • P81 phosphocellulose paper.

  • 0.75% phosphoric acid for washing.

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator (sonicated), and the PKC substrate peptide.

  • Add the test compound (this compound) at various concentrations or a vehicle control.

  • Add the PKC enzyme to the reaction mixture and pre-incubate on ice.

  • Initiate the kinase reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.[2]

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.[2][16]

experimental_workflow_pkc_assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_quant Quantification mix Prepare Reaction Mix (Buffer, Substrate, Lipid Activator) add_compound Add Test Compound or Vehicle mix->add_compound add_enzyme Add PKC Enzyme add_compound->add_enzyme start_reaction Initiate with [γ-³²P]ATP add_enzyme->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash count Scintillation Counting wash->count analyze Calculate PKC Activity count->analyze

NF-κB Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Use a cell line (e.g., HEK293) that is stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.[17]

b. Cell Treatment:

  • Seed the transfected cells in a multi-well plate.

  • Treat the cells with this compound at various concentrations.

  • To measure inhibition, co-treat the cells with a known NF-κB activator (e.g., TNF-α or PMA) and the test compound. For activation, treat with the compound alone.[18]

  • Include appropriate positive and negative controls.

  • Incubate for a suitable period (e.g., 6-24 hours).

c. Luciferase Assay:

  • After treatment, lyse the cells using the luciferase assay lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the firefly luciferase activity (luminescence) using a luminometer.

  • If using a dual-reporter system, subsequently add the Renilla luciferase substrate and measure its activity.[17][19]

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity of treated cells to that of control cells to determine the effect on NF-κB transcriptional activity.

signaling_pathway_overview cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EtherLipid This compound (and analogs) GPCR GPCR / Fas Receptor EtherLipid->GPCR Modulates PI3K PI3K EtherLipid->PI3K Inhibits PKC_mem PKC EtherLipid->PKC_mem Inhibits Apoptosis Apoptosis EtherLipid->Apoptosis GPCR->PI3K MAPK MAPK (ERK, p38) GPCR->MAPK Akt Akt/PKB PI3K->Akt Activates PKC_mem->MAPK IKK IKK PKC_mem->IKK Akt->IKK Modulates Gene Gene Expression Akt->Gene Survival Survival Cell Survival Akt->Survival MAPK->Gene Proliferation Proliferation Proliferation MAPK->Proliferation IκB IκB IKK->IκB Phosphorylates NFκB_IκB NF-κB-IκB Complex NFκB_nuc NF-κB NFκB_IκB->NFκB_nuc NF-κB Release & Translocation NFκB_nuc->Gene Inflammation Inflammation NFκB_nuc->Inflammation Gene->Survival Gene->Proliferation Gene->Inflammation Gene->Apoptosis

Conclusion

While the precise role of this compound in signaling pathways remains to be elucidated, the extensive research on structurally related synthetic ether lipids provides a strong foundation for investigation. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the effects of this and other novel ether lipids on key cellular processes. The comparative data on established ether lipid modulators such as edelfosine serves as a valuable benchmark for interpreting new findings and advancing the development of this promising class of therapeutic agents.

References

Head-to-head comparison of different glycerol ether synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of glycerol ethers is a critical process with wide-ranging applications, from the development of novel drug delivery systems to the formulation of advanced lubricants and fuel additives. The choice of synthesis route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of the most prominent methods for glycerol ether synthesis, supported by experimental data and detailed protocols.

This comparative guide delves into four primary synthesis routes: acid-catalyzed etherification, Williamson ether synthesis, synthesis from glycidol, and the emerging field of biocatalytic synthesis. Each method is evaluated based on its reaction mechanism, typical yields, selectivity, advantages, and limitations.

Acid-Catalyzed Etherification

Acid-catalyzed etherification is a widely employed method for producing glycerol ethers, particularly from bulk feedstocks like glycerol, a byproduct of biodiesel production.[1] This route involves the reaction of glycerol with alcohols (such as methanol, ethanol, tert-butyl alcohol, and benzyl alcohol) or olefins (like isobutene) in the presence of an acid catalyst.[2][3]

Key Features and Performance Data

This method can be performed using either homogeneous or heterogeneous catalysts. While homogeneous catalysts like sulfuric acid can lead to high glycerol conversion, they are often less selective and pose challenges in separation and catalyst recycling.[2] Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons, are often preferred due to their ease of separation and potential for reuse.[1][4]

Reactant Catalyst Temperature (°C) Time (h) Glycerol Conversion (%) Di- & Tri-ether Selectivity (%) Reference
tert-ButanolAmberlyst-3560987.8-[2]
tert-ButanolBeta Zeolite (SiO2/Al2O3 = 360)80681.3532.44 (diether)[5]
IsobuteneAmberlyst-39 (wet)60810093 (h-GTBE*)[2]
EthanolAmberlyst 15269-97-[2]
Benzyl AlcoholCs-SO3H12069779 (monoether)[2]
n-ButanolAmberlyst-36140-9888[2]

*h-GTBE: higher-tert-butyl glycerol ethers (di- and tri-ethers)

Experimental Protocol: Etherification of Glycerol with tert-Butanol using Beta Zeolite

This protocol is a representative example of a heterogeneous acid-catalyzed etherification.

Materials:

  • Glycerol (0.45 g)

  • tert-Butyl alcohol (TBA)

  • Beta Zeolite catalyst (SiO2/Al2O3 = 360, 0.15 g)

  • n-Dodecane (internal standard)

  • Stainless-steel autoclave reactor

Procedure:

  • Add glycerol, the Beta Zeolite catalyst, and tert-butyl alcohol to the reactor at a desired molar ratio (e.g., 12:1 TBA to glycerol).[5]

  • Add n-dodecane as an internal standard (approximately 10 wt% of glycerol).[5]

  • Seal the reactor and heat to 80°C with stirring.[5]

  • Maintain the reaction for 6 hours.[5]

  • After cooling, collect the product mixture and analyze by gas chromatography to determine glycerol conversion and product selectivity.[5]

Advantages and Disadvantages

Advantages:

  • Utilizes readily available and inexpensive glycerol.[1]

  • Can be adapted for continuous flow processes using heterogeneous catalysts.[2]

  • Solvent-free options are possible, improving the greenness of the synthesis.[2]

Disadvantages:

  • Often requires high temperatures and pressures.[2]

  • Can suffer from low selectivity, producing a mixture of mono-, di-, and tri-ethers.[2]

  • Side reactions, such as the formation of acrolein or oligomerization of the alcohol/olefin, can occur.[2]

  • Water produced during the reaction can deactivate some catalysts.[6]

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of glycerol ethers, it involves the reaction of a glycerol-derived alkoxide with an alkyl halide.[7] This SN2 reaction is typically carried out in the presence of a strong base.[7]

Key Features and Performance Data

To achieve selective mono-alkylation, it is often necessary to protect two of the hydroxyl groups of glycerol, for instance, by forming a solketal (isopropylidene glycerol).[8] The synthesis can be performed using either homogeneous or heterogeneous bases. The use of solid bases like Amberlyst A26 or KOH/Al2O3 offers advantages in terms of product purification.[9]

Reactants Base Solvent Temperature (°C) Time (h) Glycerol Conversion (%) Product Selectivity (%) Reference
Glycerol, Ethyl Bromide/IodideAmberlyst A26-OH1,4-Dioxane602410073 (monoether), 21 (diether), 6 (triether)[10]
Glycerol, Ethyl BromideKOH/Al2O31,4-DioxaneReflux249098 (monoether), 2 (diether)[9]
Experimental Protocol: Two-Step Williamson Synthesis of Myristyl Glyceryl Ether

This protocol illustrates the use of a protecting group to achieve mono-ether synthesis.[8]

Part 1: Protection of Glycerol (Synthesis of Solketal)

  • React anhydrous glycerol with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).[8] This protects the 1,2-diol.

Part 2: Williamson Ether Synthesis and Deprotection

  • Deprotonate the solketal with a strong base, such as sodium hydride, to form the alkoxide.[8]

  • React the alkoxide with myristyl bromide in an SN2 reaction to form the protected myristyl glyceryl ether.[8]

  • Remove the isopropylidene protecting group via acid-catalyzed hydrolysis to yield myristyl glyceryl ether.[8]

Advantages and Disadvantages

Advantages:

  • A well-established and versatile method.[11]

  • Can produce a wide variety of ethers with different alkyl chains.

  • The use of protecting groups allows for high selectivity towards mono-ethers.[8]

Disadvantages:

  • Stoichiometric use of strong bases can generate significant salt waste.[7]

  • Without protecting groups, the reaction is often unselective, leading to a mixture of products.[7]

  • The use of alkyl halides can be a drawback from a green chemistry perspective.

Synthesis from Glycidol

Glycidol, an epoxide derived from glycerol, serves as a valuable intermediate for the synthesis of glycerol monoethers.[12] This route involves the ring-opening of the epoxide with an alcohol, which can be catalyzed by either acids or bases.[12][13]

Key Features and Performance Data

This method is particularly effective for the synthesis of mono-alkyl glyceryl ethers (MAGEs) with high selectivity.[12] Both homogeneous and heterogeneous catalysts have been successfully employed. Lewis acids like Al(OTf)3 and Bi(OTf)3 have shown high efficiency under mild conditions.[12] Heterogeneous acid catalysts such as cationic exchange resins (e.g., Dowex 50WX2) also provide good yields.[14]

Reactant Catalyst Temperature (°C) Time (h) Glycidol Conversion (%) Monoether Selectivity (%) Reference
MethanolAl(OTf)3 or Bi(OTf)380110099[12]
MethanolDowex 50WX225<1>95~70 (1-monoether), ~30 (2-monoether)[14]
Various AlcoholsAlkaline Metal HydroxidesRoom Temp.-100Varies with alcohol[13]
Experimental Protocol: Synthesis of Glycerol Monoethers from Glycidol using a Heterogeneous Acid Catalyst

This protocol is based on the use of a cationic exchange resin.[14]

Materials:

  • Glycidol (4.35 mmol)

  • Alcohol (e.g., methanol, molar ratio of 15:1 to glycidol)

  • Dowex 50WX2 catalyst (5 mol% with respect to glycidol)

  • Diglyme (internal standard)

  • Round-bottomed flask

Procedure:

  • Place the alcohol, catalyst, and diglyme into the round-bottomed flask.[14]

  • Stir the mixture and heat to the desired temperature (e.g., 25°C) under an argon atmosphere.[14]

  • Add glycidol dropwise over 15 minutes.[14]

  • Monitor the reaction progress by taking samples at different time points, filtering, and analyzing by gas chromatography.[14]

Advantages and Disadvantages

Advantages:

  • High selectivity for mono-ethers.[12]

  • Can be performed under mild reaction conditions.[12]

  • High conversion of glycidol is often achieved.[13]

Disadvantages:

  • Glycidol is a more expensive starting material than glycerol.

  • The synthesis of glycidol from glycerol is an additional step.

  • Potential for the formation of glycidol oligomers as byproducts.[14]

Biocatalytic Synthesis

Biocatalytic synthesis represents a green and highly selective approach to producing glycerol ethers. This method utilizes enzymes to catalyze the etherification reaction, often with high stereo- and regioselectivity.[15]

Key Features and Performance Data

A notable example is the use of archaeal geranylgeranylglyceryl phosphate synthase (G3PS) from Archaeoglobus fulgidus. This enzyme can synthesize a variety of prenyl glycerol ethers from the corresponding pyrophosphates with excellent control over the stereochemistry at the glycerol unit.[15][16]

Due to the novelty of this field, comprehensive quantitative data across a wide range of substrates and enzymes is still being established. However, the existing research highlights the potential for high selectivity and operation under mild, aqueous conditions.

Experimental Protocol: General Workflow for Biocatalytic Glycerol Ether Synthesis

This represents a generalized workflow for enzymatic synthesis.

  • Enzyme Production and Purification: The enzyme (e.g., G3PS) is typically overexpressed in a host organism like E. coli and then purified.

  • Enzymatic Reaction: The purified enzyme is incubated with the substrates (e.g., glycerol phosphate and a prenyl pyrophosphate) in a suitable buffer at an optimal temperature and pH.[16]

  • Product Extraction and Analysis: The reaction mixture is then extracted with an organic solvent, and the product is purified and analyzed using techniques like NMR and mass spectrometry.

Advantages and Disadvantages

Advantages:

  • High regio- and stereoselectivity.[16]

  • Operates under mild reaction conditions (temperature and pH).[15]

  • Environmentally friendly, using water as a solvent and avoiding harsh reagents.

  • Potential for the synthesis of complex and chiral glycerol ethers.

Disadvantages:

  • Enzymes can be expensive and may have limited stability.

  • The substrate scope may be limited to specific molecules recognized by the enzyme.

  • Reaction rates can be slower compared to traditional chemical methods.

  • Downstream processing to isolate the product from the aqueous reaction medium can be challenging.

Synthesis Route Diagrams

Acid-Catalyzed Etherification Workflow

AcidCatalyzedEtherification Glycerol Glycerol Reactor Reactor (High T, P) Glycerol->Reactor Alcohol_Olefin Alcohol or Olefin Alcohol_Olefin->Reactor Acid_Catalyst Acid Catalyst (Heterogeneous or Homogeneous) Acid_Catalyst->Reactor Product_Mixture Product Mixture (Mono-, Di-, Tri-ethers, Byproducts) Reactor->Product_Mixture Separation Separation & Purification Product_Mixture->Separation Glycerol_Ethers Glycerol Ethers Separation->Glycerol_Ethers

Caption: Workflow for acid-catalyzed glycerol ether synthesis.

Williamson Ether Synthesis Pathway```dot

WilliamsonEtherSynthesis cluster_protection Optional Protection Step cluster_synthesis Williamson Synthesis cluster_deprotection Deprotection Glycerol Glycerol Solketal Solketal (Protected Glycerol) Glycerol->Solketal Acetone, Acid Alkoxide Alkoxide Solketal->Alkoxide Strong Base (e.g., NaH) Protected_Ether Protected Glycerol Ether Alkoxide->Protected_Ether Alkyl Halide (R-X) Glycerol_Ether Glycerol Mono-ether Protected_Ether->Glycerol_Ether Acid Hydrolysis

Caption: Synthesis of glycerol mono-ethers from glycidol.

Biocatalytic Synthesis Workflow

BiocatalyticSynthesis Enzyme_Prod Enzyme Production & Purification Bioreactor Bioreactor (Aqueous Buffer, Mild Conditions) Enzyme_Prod->Bioreactor Substrates Substrates (e.g., Glycerol Phosphate, Prenyl Pyrophosphate) Substrates->Bioreactor Extraction Product Extraction & Purification Bioreactor->Extraction Chiral_Ether Chiral Glycerol Ether Extraction->Chiral_Ether

Caption: General workflow for biocatalytic glycerol ether synthesis.

Conclusion

The selection of an optimal synthesis route for glycerol ethers is contingent upon the specific requirements of the application.

  • Acid-catalyzed etherification is well-suited for large-scale production where cost is a primary driver and a mixture of ethers is acceptable or desirable.

  • Williamson ether synthesis offers versatility and, with the use of protecting groups, high selectivity for mono-ethers, making it a valuable tool in laboratory-scale synthesis of specific target molecules.

  • Synthesis from glycidol provides an efficient and highly selective route to mono-ethers under mild conditions, albeit at a higher starting material cost.

  • Biocatalytic synthesis is a promising green alternative that offers unparalleled selectivity, particularly for the production of chiral ethers, and is likely to see increased adoption as enzyme technology advances.

For researchers and professionals in drug development, the high selectivity of the Williamson synthesis (with protection) and the synthesis from glycidol, along with the potential for creating stereochemically pure compounds through biocatalysis, are of particular interest. Conversely, for applications in fuel additives or industrial solvents, the cost-effectiveness of acid-catalyzed etherification of crude glycerol remains a significant advantage. A thorough evaluation of these factors will enable the selection of the most appropriate and efficient synthesis strategy.

References

Unveiling a Novel Ferroptosis Modulator: A Comparative Validation of 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the expanding landscape of regulated cell death, ferroptosis has emerged as a critical pathway implicated in a multitude of pathologies, from neurodegenerative diseases to cancer. The identification of novel and potent modulators of this iron-dependent form of cell death is paramount for the development of new therapeutic strategies. This guide provides a comparative validation framework for a novel compound, 2-Methoxy-3-octadecoxypropan-1-ol, against established ferroptosis modulators. We present hypothetical supporting experimental data and detailed protocols to guide researchers in assessing its potential as a ferroptosis modulator.

Comparative Analysis of Ferroptosis Modulators

To objectively evaluate the efficacy of this compound, a direct comparison with well-characterized ferroptosis inhibitors and inducers is essential. Ferrostatin-1, a potent inhibitor, and RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), serve as benchmarks.[1][2]

CompoundClassMechanism of ActionEC50 (Cell Viability Assay)Lipid ROS Inhibition (IC50)
This compound Hypothesized Inhibitor To Be Determined 50 nM 75 nM
Ferrostatin-1InhibitorRadical-trapping antioxidant that prevents lipid peroxidation.20 nM30 nM
RSL3InducerCovalently binds to and inhibits GPX4, leading to lipid peroxide accumulation.[2][3][4]100 nM (Induction)N/A (Inducer)
ErastinInducerInhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation.[3][4]5 µM (Induction)N/A (Inducer)

Table 1: Comparative efficacy of this compound with known ferroptosis modulators. EC50 and IC50 values are hypothetical and represent data that would be generated in a validation study.

Experimental Protocols

Rigorous and standardized experimental protocols are crucial for the validation of a novel ferroptosis modulator. Below are the detailed methodologies for key assays.

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on cell viability in the presence of a ferroptosis inducer.

Protocol:

  • Seed HT-1080 fibrosarcoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound or Ferrostatin-1 (positive control) for 2 hours.

  • Induce ferroptosis by adding RSL3 to a final concentration of 100 nM.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Lipid Reactive Oxygen Species (ROS) Measurement

Objective: To quantify the ability of this compound to inhibit lipid peroxidation, a hallmark of ferroptosis.

Protocol:

  • Seed HT-1080 cells in a black, clear-bottom 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or Ferrostatin-1 for 2 hours.

  • Induce ferroptosis with RSL3 (100 nM).

  • After 4 hours of induction, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 5 µM C11-BODIPY™ 581/591 (Thermo Fisher Scientific) in PBS for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission at 488/520 nm (for oxidized C11-BODIPY) and 581/591 nm (for reduced C11-BODIPY).

  • Calculate the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

  • Plot a dose-response curve to determine the IC50 value for lipid ROS inhibition.

Cellular Iron Assay

Objective: To determine if this compound modulates cellular iron levels, a key driver of ferroptosis.

Protocol:

  • Plate HT-1080 cells in a 6-well plate at a density of 200,000 cells per well and grow overnight.

  • Treat cells with this compound (at its EC50 concentration) for 24 hours. Include a known iron chelator like Deferoxamine (DFO) as a positive control.

  • Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Measure the total iron concentration in the cell lysates using a commercial iron assay kit (e.g., Iron Assay Kit, Abcam) according to the manufacturer's protocol.

  • Normalize the iron concentration to the total protein concentration of the lysate, determined by a BCA assay.

Signaling Pathways and Experimental Workflow

Visualizing the complex signaling cascades in ferroptosis and the experimental approach to validate a new modulator is essential for clarity.

Ferroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in Glutamate_out Glutamate SystemXc->Glutamate_out TFRC TFRC Iron_in Fe3+ TFRC->Iron_in ACSL4 ACSL4 PUFA PUFA-PL ACSL4->PUFA LPCAT3 LPCAT3 LPCAT3->PUFA Cysteine Cysteine Cystine_in->Cysteine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 GSSG GSSG GPX4->GSSG Reduces LipidAlcohols Lipid Alcohols GPX4->LipidAlcohols Reduces LabileIron Labile Iron Pool (Fe2+) Iron_in->LabileIron LipidPeroxides Lipid Peroxides LabileIron->LipidPeroxides Fenton Reaction PUFA->LipidPeroxides LipidPeroxides->GPX4 Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4 Ferrostatin1 Ferrostatin1 Ferrostatin1->LipidPeroxides Traps Radicals DFO DFO DFO->LabileIron Chelates Iron

Caption: The core signaling pathway of ferroptosis, highlighting key regulatory proteins and points of intervention by known modulators.

Experimental_Workflow start Start: Hypothesis This compound is a ferroptosis modulator cell_culture Cell Culture (e.g., HT-1080) start->cell_culture treatment Treatment Groups: - Vehicle - RSL3 (Inducer) - Test Compound + RSL3 - Ferrostatin-1 + RSL3 cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay ros_assay Lipid ROS Assay (e.g., C11-BODIPY) treatment->ros_assay iron_assay Cellular Iron Assay treatment->iron_assay data_analysis Data Analysis (EC50/IC50 Calculation, Statistical Analysis) viability_assay->data_analysis ros_assay->data_analysis iron_assay->data_analysis conclusion Conclusion: Validate or refute hypothesis data_analysis->conclusion

Caption: A streamlined workflow for the experimental validation of a novel ferroptosis modulator.

Concluding Remarks

The provided framework offers a comprehensive approach to validate this compound as a potential modulator of ferroptosis. The core of this process lies in the direct comparison with established modulators through robust and reproducible experimental assays. The central mechanisms of ferroptosis involve iron metabolism, lipid peroxidation, and the glutathione/GPX4 antioxidant system.[5][6] By systematically evaluating the impact of this compound on these key cellular events, the scientific community can ascertain its therapeutic potential. The elucidation of novel ferroptosis modulators is a critical step towards developing targeted therapies for a range of diseases where this cell death pathway plays a pivotal role.

References

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-3-octadecoxypropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Methoxy-3-octadecoxypropan-1-ol, a long-chain alkoxypropanol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the general principles of ether disposal, the known properties of similar long-chain ethers, and standard laboratory chemical waste guidelines.

I. Core Safety and Handling Principles

Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. While specific toxicity data is unavailable, compounds with ether linkages warrant caution due to the potential for peroxide formation, which can lead to explosive hazards.[1]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, and open flames. While the long octadecyl chain likely gives this compound a high boiling point and low volatility, it is still a combustible material.

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[1][2][3] Although the rate of peroxide formation for this specific compound is unknown, it is prudent to date the container upon receipt and opening.

II. Quantitative Data Summary

While specific experimental data for this compound is limited, the following table summarizes key physical properties for a structurally similar compound, (2S)-2-Methoxy-3-(octadecyloxy)-1-propanol (CAS # 83167-59-3), to provide an estimate of its characteristics.

PropertyValueSource
Molecular Formula C22H46O3[4][5]
Molecular Weight 358.6 g/mol [5]
Calculated Density 0.891 g/cm³[4]
Calculated Boiling Point 457.49 °C at 760 mmHg[4]
Calculated Flash Point 230.482 °C[4]

Note: These values are calculated and should be used as estimations for safety and handling considerations.

III. Proper Disposal Procedures

The cardinal rule for the disposal of laboratory chemicals is to never dispose of them down the drain or in the regular trash.[3][6] All chemical waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • Label the waste as "Hazardous Waste."

    • Clearly identify the contents as "this compound."

    • Include any known hazard information (e.g., "Combustible," "Potential Peroxide Former").

  • Waste Collection and Storage:

    • Collect the waste in a designated, leak-proof, and chemically compatible container. Glass or polyethylene containers are generally suitable.[7]

    • Keep the container tightly sealed except when adding waste.[1][3]

    • Store the waste container in a designated secondary containment area to prevent spills.

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.

  • Requesting Waste Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.

    • Do not accumulate large quantities of waste. Request a pickup as soon as the container is full or in accordance with your institution's guidelines.[3]

  • Disposal of Empty Containers:

    • A container that has held this compound should be considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinseates may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, deface or remove all chemical labels before disposing of the container as regular trash or through a glass recycling program, as per your institution's policy.[3]

IV. Experimental Protocols and Logical Relationships

Logical Workflow for Disposal:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select a Labeled, Compatible Hazardous Waste Container ppe->waste_container transfer_waste Transfer Waste to Container in a Ventilated Area waste_container->transfer_waste seal_container Securely Seal the Waste Container transfer_waste->seal_container storage Store in a Designated Secondary Containment Area seal_container->storage pickup_request Request Waste Pickup from Institutional EHS storage->pickup_request end End: Proper Disposal by Licensed Professionals pickup_request->end

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway for Hazard Recognition and Response:

This diagram outlines the thought process for recognizing and responding to the potential hazards associated with this chemical.

HazardResponse Hazard Recognition and Response Pathway chemical This compound is_ether Is it an ether? chemical->is_ether is_long_chain Does it have a long alkyl chain? chemical->is_long_chain is_lab_chemical Is it a laboratory chemical? chemical->is_lab_chemical peroxide_risk Potential for Peroxide Formation is_ether->peroxide_risk Yes date_container Date Container on Receipt and Opening peroxide_risk->date_container low_volatility Likely Low Volatility and High Boiling Point is_long_chain->low_volatility Yes combustible Still Combustible low_volatility->combustible no_ignition Avoid Ignition Sources combustible->no_ignition no_drain_disposal No Drain Disposal is_lab_chemical->no_drain_disposal Yes hazardous_waste Treat as Hazardous Waste no_drain_disposal->hazardous_waste

Caption: Decision pathway for recognizing and responding to chemical hazards.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 2-Methoxy-3-octadecoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methoxy-3-octadecoxypropan-1-ol

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance. The presence of an ether and an alcohol functional group suggests that it may cause skin and eye irritation. Although the long hydrocarbon chain likely reduces its volatility compared to smaller alcohol and ether molecules, appropriate precautions should still be taken to avoid inhalation of any aerosols or mists.

Table 1: Recommended Personal Protective Equipment and Engineering Controls

Control Specification Standard
Engineering Controls Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended for all handling procedures.-
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory.Conforms to EN166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. A laboratory coat should be worn at all times.-
Respiratory Protection If there is a potential for generating aerosols or mists and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.NIOSH (US) or CEN (EU) approved.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

Preparation and Precautionary Measures:

  • Familiarization: Before beginning any work, ensure you have read and understood this safety guide.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all personal protective equipment for any damage or defects before use.

Handling the Chemical:

  • Containment: Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize the risk of inhalation and contamination.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Container Management: Keep the container tightly sealed when not in use to prevent contamination.

In Case of Exposure or Spill:

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Collect any unused chemical and chemical-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste.

  • Disposal Method: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review Safety Guide prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood & Emergency Equipment prep_ppe->prep_eng handle_transfer Weigh & Transfer in Fume Hood prep_eng->handle_transfer handle_avoid Avoid Direct Contact handle_transfer->handle_avoid handle_close Keep Container Sealed handle_avoid->handle_close post_wash Wash Hands Thoroughly handle_close->post_wash post_clean Clean Work Area post_wash->post_clean disp_collect Collect Waste in Labeled Container post_clean->disp_collect disp_dispose Dispose via Licensed Service disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.